molecular formula C22H25ClN4OS B147803 S-Methyldihydroziprasidone CAS No. 194280-91-6

S-Methyldihydroziprasidone

Cat. No.: B147803
CAS No.: 194280-91-6
M. Wt: 429 g/mol
InChI Key: NHUDBVVEHOSVCD-UHFFFAOYSA-N
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Description

S-Methyldihydroziprasidone is a major circulating active metabolite of the antipsychotic drug ziprasidone . Its formation in the human liver occurs through a two-step reductive metabolic pathway, initiated by the enzyme aldehyde oxidase and completed by thiol methyltransferase . This compound is of significant value in pharmaceutical and analytical research. It is widely used as a critical reference standard in the development and validation of bioanalytical methods for quantifying ziprasidone and its metabolites in biological samples , which is essential for pharmacokinetic studies and drug monitoring. Furthermore, this compound itself is the subject of investigative research due to its potential therapeutic applications. A patent covering the compound indicates its use for the treatment of a range of psychiatric disorders, including schizophrenia, anxiety disorders, and bipolar disorder . As such, it serves as an important chemical entity for understanding the full pharmacological profile and efficacy of ziprasidone therapy. This product is supplied as a high-quality reference standard, characterized for use in analytical method development, method validation (AMV), quality control (QC), and is a crucial component in regulatory submissions such as Abbreviated New Drug Applications (ANDA) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-[2-[4-(2-methylsulfanylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4OS/c1-29-20-5-3-2-4-17(20)22(24)27-10-8-26(9-11-27)7-6-15-12-16-13-21(28)25-19(16)14-18(15)23/h2-5,12,14,24H,6-11,13H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUDBVVEHOSVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=N)N2CCN(CC2)CCC3=C(C=C4C(=C3)CC(=O)N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194280-91-6
Record name S-Methyl-dihydroziprasidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194280916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-METHYL-DIHYDROZIPRASIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT78NQS9NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Key Metabolite: A Technical Guide to the Discovery and Synthesis of S-Methyldihydroziprasidone

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed exploration of S-Methyldihydroziprasidone, a significant metabolite of the atypical antipsychotic agent, Ziprasidone. Moving beyond a superficial overview, this guide delves into the scientific context of its discovery through metabolic studies and presents a robust, chemically-sound approach to its synthesis for use as a reference standard in pharmaceutical research and development.

Preamble: The Central Role of Ziprasidone in Psychiatry

Ziprasidone is a well-established atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is primarily attributed to its potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] Like all xenobiotics, Ziprasidone undergoes extensive metabolism in the body, leading to the formation of various derivatives. Understanding these metabolic pathways is paramount for a comprehensive grasp of the drug's pharmacokinetics, potential drug-drug interactions, and overall safety profile. It is within this intricate metabolic landscape that this compound was first identified.

Discovery: Unraveling the Metabolic Fate of Ziprasidone

The discovery of this compound was not the result of a targeted synthesis program but rather a product of extensive in-vivo and in-vitro metabolic studies of its parent compound, Ziprasidone. Early research into the biotransformation of Ziprasidone revealed several major metabolic routes, including N-dealkylation, sulfur oxidation, and, crucially for this guide, reductive cleavage of the benzisothiazole moiety.[1][3]

Subsequent, more detailed investigations using radiolabeled Ziprasidone in human subjects confirmed the presence of a metabolite resulting from a two-step transformation:

  • Reductive Cleavage : The benzisothiazole ring of Ziprasidone is cleaved. In vitro studies suggest this reduction is mediated by both chemical reduction involving glutathione and enzymatic action by aldehyde oxidase.

  • S-Methylation : The resulting thiol intermediate is then methylated. This step is catalyzed by the enzyme thiol methyltransferase.

This metabolic pathway gives rise to this compound.[3] The elucidation of this pathway was a critical step in fully characterizing the disposition of Ziprasidone in humans.

Below is a diagram illustrating the metabolic formation of this compound from Ziprasidone.

G cluster_0 Metabolic Pathway Ziprasidone Ziprasidone Intermediate Thiol Intermediate (Dihydroziprasidone) Ziprasidone->Intermediate Reductive Cleavage (Glutathione, Aldehyde Oxidase) SMD This compound Intermediate->SMD S-Methylation (Thiol Methyltransferase)

Caption: Metabolic conversion of Ziprasidone to this compound.

Synthesis of this compound: A Proposed Protocol

While this compound is a metabolite, its synthesis in a laboratory setting is essential for its use as a certified reference standard in analytical chemistry, enabling the accurate quantification of the metabolite in biological samples. The following is a proposed, logically derived synthesis protocol based on the known metabolic pathway and established principles of organic chemistry.

The synthesis can be conceptualized as a two-step process mirroring its metabolic formation:

  • Reductive Cleavage of Ziprasidone to form the Thiol Intermediate (Dihydroziprasidone).

  • Selective S-Methylation of the Thiol Intermediate.

The overall proposed synthetic scheme is depicted below:

G cluster_1 Proposed Synthesis Pathway Ziprasidone Ziprasidone Thiol_Intermediate Thiol Intermediate Ziprasidone->Thiol_Intermediate Step 1: Reductive Cleavage Reagents: e.g., NaBH4, Zn/HCl SMD This compound Thiol_Intermediate->SMD Step 2: S-Methylation Reagents: e.g., CH3I, (CH3)2SO4

Caption: Proposed two-step synthesis of this compound from Ziprasidone.

Step 1: Reductive Cleavage of Ziprasidone

Objective: To selectively cleave the N-S bond of the benzisothiazole ring in Ziprasidone to yield the corresponding thiol intermediate.

Methodology:

  • Dissolution: Dissolve Ziprasidone free base in a suitable polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Introduction of Reducing Agent: Cool the solution in an ice bath (0-5 °C). Add a reducing agent capable of cleaving the N-S bond. A common and effective choice would be sodium borohydride (NaBH₄). Alternatively, a metal-acid system like zinc dust in the presence of hydrochloric acid could be employed. The reducing agent should be added portion-wise to control the reaction exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Ziprasidone) is consumed.

  • Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water or a dilute acid solution (e.g., 1M HCl) at low temperature.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude thiol intermediate may be purified by column chromatography on silica gel.

Step 2: S-Methylation of the Thiol Intermediate

Objective: To selectively methylate the thiol group of the intermediate synthesized in Step 1.

Methodology:

  • Dissolution: Dissolve the purified thiol intermediate in a polar aprotic solvent like DMF or acetonitrile.

  • Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the thiol and form the more nucleophilic thiolate anion.

  • Addition of Methylating Agent: Introduce a methylating agent to the reaction mixture. Common choices include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). This should be done at a controlled temperature, typically starting at 0 °C and allowing the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC to track the disappearance of the thiol intermediate and the formation of the S-methylated product.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification and Characterization: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, should be purified by column chromatography or recrystallization. The structure and purity of the synthesized compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Quantitative Data Summary

For researchers engaged in the synthesis and analysis of Ziprasidone and its metabolites, the following data provides key molecular information.

CompoundChemical FormulaMolar Mass ( g/mol )CAS Number
ZiprasidoneC₂₁H₂₁ClN₄OS412.94146939-27-7[4]
This compoundC₂₂H₂₅ClN₄OS429.0194280-91-6[5]

Conclusion and Future Perspectives

The discovery of this compound as a metabolite of Ziprasidone has been instrumental in providing a complete picture of the drug's pharmacokinetic profile. The ability to synthesize this metabolite is crucial for its use as a reference standard, which underpins the quality control and regulatory compliance of Ziprasidone manufacturing and clinical monitoring. The proposed synthesis protocol offers a viable and reproducible pathway for obtaining high-purity this compound. Further research could focus on optimizing the reaction conditions to improve yields and minimize the need for extensive purification, potentially through the exploration of alternative reducing and methylating agents or the use of catalytic methods.

References

  • Prakash, C., et al. (1997). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition, 25(7), 863-872. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60854, Ziprasidone. Retrieved from [Link]

  • Psychopharmacology Institute. (2014). Ziprasidone (Geodon) Pharmacokinetics. Retrieved from [Link]

  • DrugBank Online. (n.d.). Ziprasidone. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Geodon (ziprasidone) Label. Retrieved from [Link]

  • SynZeal. (n.d.). S-Methyl Dihydro Ziprasidone. Retrieved from [Link]

  • New Drug Approvals. (2013). Ziprasidone. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ziprasidone Hydrochloride? Retrieved from [Link]

Sources

Executive Summary: The Pharmacological Identity of an Active Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of S-Methyldihydroziprasidone

This guide provides a detailed examination of the molecular and cellular mechanisms of this compound (SMDZ), a significant metabolite of the atypical antipsychotic ziprasidone. It is intended for an audience of researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.

This compound is not merely an inactive byproduct of ziprasidone metabolism; it is a pharmacologically active entity with a distinct receptor interaction profile that contributes meaningfully to the overall clinical effects of the parent drug. This document elucidates the core mechanism of SMDZ, focusing on its high-affinity interactions with key dopamine and serotonin receptors. Through a synthesis of receptor binding data, functional activity assays, and an exploration of downstream signaling cascades, we present a cohesive narrative of how SMDZ exerts its influence at a molecular level. This guide moves beyond a simple recitation of facts to explain the causal relationships between receptor binding, cellular response, and potential clinical implications, grounded in established experimental methodologies.

Core Mechanism of Action: A Dual-Antagonist Framework

The primary mechanism of action for this compound is its potent antagonism of two critical G-protein coupled receptors (GPCRs) in the central nervous system: the dopamine D₂ receptor and the serotonin 5-HT₂ₐ receptor. This dual antagonism is a defining characteristic of many second-generation (atypical) antipsychotics and is fundamental to their efficacy and side-effect profiles.

Dopamine D₂ Receptor Antagonism: The Antipsychotic Pillar

SMDZ exhibits high-affinity binding to dopamine D₂ receptors, where it functions as a competitive antagonist. This action is considered the cornerstone of its antipsychotic effect. By blocking the binding of endogenous dopamine in the mesolimbic pathway, SMDZ is thought to attenuate the hyperactivity of this circuit, which is strongly implicated in the "positive" symptoms of schizophrenia, such as hallucinations and delusions.

Serotonin 5-HT₂ₐ Receptor Antagonism: The Atypical Signature

Complementing its D₂ blockade, SMDZ is also a potent antagonist at serotonin 5-HT₂ₐ receptors. This interaction is crucial for several reasons:

  • Mitigation of Extrapyramidal Symptoms (EPS): The blockade of 5-HT₂ₐ receptors in the nigrostriatal pathway can increase dopamine release, thereby counteracting the motor side effects (e.g., parkinsonism) that can arise from potent D₂ antagonism alone.

  • Efficacy for Negative Symptoms: This mechanism may also contribute to efficacy against the "negative" symptoms (e.g., anhedonia, avolition) and cognitive deficits of schizophrenia, potentially by enhancing dopamine and norepinephrine release in the prefrontal cortex.

Quantitative Pharmacodynamics: Receptor Binding Affinity Profile

The precise clinical effects of a compound are intimately tied to its binding affinities at various receptors. The affinity is quantified by the inhibition constant (Ki), where a lower Ki value signifies a stronger binding interaction. The table below summarizes the in vitro receptor binding affinities of this compound for key CNS receptors.

Receptor TargetKi (nM) - this compoundFunctional Activity
Serotonin 5-HT₂ₐ 0.4 Antagonist
Dopamine D₂ 4.6 Antagonist
Serotonin 5-HT₁ₐ2.9Partial Agonist
Serotonin 5-HT₂c4.1Antagonist
Serotonin 5-HT₇3.2Antagonist
Alpha₁-Adrenergic14Antagonist
Histamine H₁49Antagonist

Data compiled from publicly available preclinical research databases.

Molecular Signaling Cascades: From Receptor to Cellular Response

The binding of SMDZ to its target receptors is not the end of the story; it is the initiating event that triggers complex intracellular signaling cascades. Understanding these pathways is critical to comprehending the full spectrum of the drug's effects.

D₂ Receptor Antagonism Pathway

The dopamine D₂ receptor is canonically coupled to the Gi/o family of G-proteins. As an antagonist, SMDZ blocks dopamine-induced activation of this pathway.

Causality Chain:

  • SMDZ occupies the D₂ receptor, preventing dopamine binding.

  • This prevents the activation of the associated Gi/o protein.

  • The inhibition of adenylyl cyclase by the Gαi subunit is lifted.

  • This results in a relative increase in the intracellular concentration of cyclic AMP (cAMP).

  • Elevated cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB, altering neuronal function and gene expression.

D2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D₂ Receptor Gi_protein Gi/o Protein D2R->Gi_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to SMDZ SMDZ SMDZ->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Gi_protein->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates CellularResponse Modulation of Neuronal Excitability PKA->CellularResponse Phosphorylates Targets

Caption: SMDZ blocks the Gi-coupled D₂ receptor signaling cascade.

5-HT₂ₐ Receptor Antagonism Pathway

The serotonin 5-HT₂ₐ receptor is coupled to the Gq/11 family of G-proteins. SMDZ antagonism prevents serotonin from activating this distinct signaling cascade.

Causality Chain:

  • SMDZ occupies the 5-HT₂ₐ receptor, preventing serotonin binding.

  • This prevents the activation of the associated Gq/11 protein.

  • The Gαq subunit fails to activate Phospholipase C (PLC).

  • PLC is therefore unable to cleave phosphatidylinositol 4,5-bisphosphate (PIP₂) into its two second messenger products: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • The lack of IP₃ prevents the release of Ca²⁺ from the endoplasmic reticulum, and the absence of DAG fails to activate Protein Kinase C (PKC), thereby dampening neuronal excitability mediated by this pathway.

HT2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HT2AR Serotonin 5-HT₂ₐ Receptor Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates PLC Phospholipase C IP3 IP₃ PLC->IP3 Produces DAG DAG PLC->DAG Produces SMDZ SMDZ SMDZ->HT2AR Antagonizes Serotonin Serotonin Serotonin->HT2AR Gq_protein->PLC Activates Ca2_Release Ca²⁺ Release (from ER) IP3->Ca2_Release Stimulates PKC Protein Kinase C DAG->PKC Activates CellularResponse Modulation of Cellular Response Ca2_Release->CellularResponse PKC->CellularResponse

Caption: SMDZ blocks the Gq-coupled 5-HT₂ₐ receptor signaling cascade.

Experimental Validation Protocols: A Self-Validating System

The mechanistic claims presented are substantiated by established, reproducible experimental workflows. Describing these protocols provides a framework for validation and further investigation.

Protocol: Competitive Radioligand Binding Assay

This workflow is fundamental for determining the binding affinity (Ki) of SMDZ at a target receptor.

Objective: To quantify the affinity of SMDZ for the human D₂ receptor.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human dopamine D₂ receptor. This ensures a high-density, homogenous source of the target.

  • Assay Setup: In a 96-well plate, combine the D₂ receptor membranes with a fixed, low concentration of a high-affinity D₂ radioligand (e.g., [³H]-Spiperone).

  • Competition Curve: Add this compound across a wide range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) to compete with the radioligand for binding to the receptor.

  • Incubation & Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Separation of Bound/Free Ligand: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters trap the membranes (with bound radioligand), while the unbound radioligand passes through.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Plot the CPM against the logarithm of the SMDZ concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of SMDZ that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. This conversion provides a true measure of affinity, independent of the radioligand concentration used.

Radioligand_Binding_Workflow A 1. Prepare Reagents (D₂ Membranes, [³H]-Spiperone, SMDZ) B 2. Set up Competition Assay in 96-well Plate A->B C 3. Incubate to Reach Binding Equilibrium B->C D 4. Harvest onto Filters (Separate Bound from Free) C->D E 5. Quantify Radioactivity (Scintillation Counting) D->E F 6. Analyze Data (Calculate IC₅₀) E->F G 7. Convert to Ki (Cheng-Prusoff Equation) F->G H Result: Affinity Constant (Ki) G->H

Caption: Workflow for determining receptor binding affinity (Ki).

Conclusion and Future Directions

This compound is a pharmacologically significant metabolite characterized by potent antagonism at dopamine D₂ and serotonin 5-HT₂ₐ receptors. This dual-action profile, supported by its high binding affinity and blockade of distinct Gi and Gq signaling pathways, positions it as a key contributor to the therapeutic efficacy of ziprasidone. Future research should focus on in vivo studies, such as positron emission tomography (PET) imaging, to determine the clinical receptor occupancy of SMDZ at therapeutic doses of ziprasidone, further clarifying its contribution to the net clinical effect. Understanding the nuances of active metabolites is paramount for the rational design of next-generation therapeutics with optimized efficacy and safety.

References

  • Title: National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) Database. Source: University of North Carolina at Chapel Hill. URL: [Link]

  • Title: IUPHAR/BPS Guide to PHARMACOLOGY. Source: International Union of Basic and Clinical Pharmacology. URL: [Link]

An In-Depth Technical Guide to S-Methyldihydroziprasidone (CAS Number: 194280-91-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive technical overview of S-Methyldihydroziprasidone, a principal metabolite of the atypical antipsychotic drug ziprasidone. As a Senior Application Scientist, this guide is structured to deliver not just a compilation of data, but a synthesized narrative that explains the scientific context and practical considerations for researchers in pharmacology and drug development. We will delve into the metabolic origins of this compound, its physicochemical properties, and its role as an analytical reference standard, while also addressing the current landscape of its pharmacological characterization and the methodologies for its quantification.

Introduction and Scientific Context

This compound is a significant circulating metabolite of ziprasidone, an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder[1][2]. Understanding the profile of major metabolites is a critical component of drug development, informing the overall safety, efficacy, and pharmacokinetic profile of the parent drug. This compound, identified by the CAS number 194280-91-6, is formed through a reductive metabolic pathway[3][4]. While the primary therapeutic activity is attributed to the parent compound, ziprasidone, the characterization of its metabolites is essential for a complete understanding of the drug's disposition in the body.

This guide will provide a detailed exploration of this compound, focusing on its formation, chemical identity, and its utility in pharmaceutical research and quality control.

Physicochemical Properties and Identification

A clear identification of a molecule is the foundation of all further scientific investigation. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Chemical Name 6-Chloro-5-(2-(4-(imino(2-(methylthio)phenyl)methyl)piperazin-1-yl)ethyl)indolin-2-one[5]
CAS Number 194280-91-6[5]
Molecular Formula C22H25ClN4OSSynZeal
Molecular Weight 428.98 g/mol Pharmaffiliates

Metabolic Pathway and Formation

This compound is not administered directly but is formed in vivo from the metabolism of ziprasidone. The biotransformation is a multi-step process primarily occurring in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic studies and potential drug-drug interactions.

The formation of this compound from ziprasidone involves two key enzymatic steps:

  • Reductive Cleavage: The initial step is the reductive cleavage of the benzisothiazole ring of ziprasidone. This reaction is primarily mediated by the cytosolic enzyme aldehyde oxidase, with a contribution from a chemical reduction by glutathione[3].

  • Methylation: Following the reductive cleavage, the resulting intermediate undergoes methylation. This step is catalyzed by the enzyme thiol methyltransferase[3].

The following diagram illustrates the metabolic formation of this compound from its parent drug, ziprasidone.

G Ziprasidone Ziprasidone Intermediate Reductive Cleavage Intermediate Ziprasidone->Intermediate Aldehyde Oxidase / Glutathione SMD This compound Intermediate->SMD Thiol methyltransferase caption Metabolic pathway of Ziprasidone to this compound. G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Data Data MS->Data Data Acquisition & Processing caption Workflow for LC-MS/MS quantification of this compound.

Sources

"S-Methyldihydroziprasidone" role in ziprasidone metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of S-Methyldihydroziprasidone in Ziprasidone Metabolism

Executive Summary

Ziprasidone, an atypical antipsychotic, is distinguished by a complex metabolic profile that is critical to its clinical pharmacology. While possessing multiple clearance pathways, its disposition is dominated by a unique, two-step reductive pathway that accounts for approximately two-thirds of its metabolic clearance. This process culminates in the formation of this compound, a major but pharmacologically uncharacterized terminal metabolite. This guide provides a detailed examination of this metabolic route, the enzymology involved, and its implications for drug development and clinical practice. We will explore the pivotal role of Aldehyde Oxidase (AO), an enzyme with favorable characteristics for minimizing drug-drug interactions, and present a validated in-vitro methodology for investigating this pathway.

Introduction to Ziprasidone Metabolism

Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic action is attributed to a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[3][4] Unlike many pharmaceuticals that rely heavily on the polymorphic and often saturable cytochrome P450 (CYP) system for clearance, ziprasidone is extensively metabolized through three primary routes, with less than 5% of the drug excreted unchanged.[5][6] These routes are:

  • Reductive Cleavage and S-Methylation: The predominant pathway (~66% of clearance), catalyzed by Aldehyde Oxidase and thiol methyltransferase, which produces this compound.[6][7]

  • N-Dealkylation. [8]

  • Sulfur Oxidation: A secondary pathway (~33% of clearance) mediated largely by CYP3A4, resulting in the formation of ziprasidone sulfoxide and sulfone.[5][7]

This guide focuses on the principal reductive pathway, a critical determinant of ziprasidone's pharmacokinetic profile.

The Reductive Metabolic Pathway: Formation of this compound

The conversion of ziprasidone to this compound is a sequential, two-step process involving distinct enzymatic reactions primarily occurring in the liver.[9]

Step 1: Reductive Cleavage of the Benzisothiazole Moiety

The initial and rate-limiting step is the reductive cleavage of the nitrogen-sulfur (N-S) bond within ziprasidone's benzisothiazole ring. This reaction adds two hydrogen atoms, opening the ring to form a reactive thiophenol intermediate, dihydroziprasidone.[7][9][10] This transformation is catalyzed predominantly by the cytosolic enzyme Aldehyde Oxidase (AO) .[5][7] A minor contribution to this reduction may also come from non-enzymatic chemical reduction by glutathione.[6]

Step 2: S-Methylation of the Thiophenol Intermediate

The dihydroziprasidone intermediate is not a major circulating metabolite. Its highly reactive thiophenol group is rapidly conjugated in a phase II-like reaction. The enzyme thiol methyltransferase catalyzes the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the sulfur atom, yielding the stable, terminal metabolite, this compound.[6][9]

ziprasidone_metabolism cluster_step1 Step 1: Reductive Cleavage cluster_step2 Step 2: S-Methylation ziprasidone Ziprasidone intermediate Dihydroziprasidone (Thiophenol Intermediate) ziprasidone->intermediate Reductive Cleavage of Benzisothiazole Ring metabolite This compound (Terminal Metabolite) intermediate->metabolite S-Methylation of Thiophenol Group enzyme1 Aldehyde Oxidase (AO) + Glutathione (minor) enzyme1->ziprasidone enzyme2 Thiol Methyltransferase + S-Adenosylmethionine (SAM) enzyme2->intermediate

Figure 1: Metabolic conversion of Ziprasidone to this compound.

Key Enzymology and Clinical Implications

The enzymes governing this pathway have characteristics that contribute to ziprasidone's relatively predictable pharmacokinetic profile.

Aldehyde Oxidase (AO): The Dominant Catalyst

Aldehyde Oxidase is a cytosolic, molybdenum-containing enzyme that plays a crucial role in the metabolism of various xenobiotics.[5] Its involvement in ziprasidone clearance is clinically significant for several reasons:

  • Low Drug-Drug Interaction (DDI) Potential: Unlike CYP enzymes, AO activity is not readily induced or inhibited by co-administered drugs.[5][7] This reduces the risk of significant pharmacokinetic interactions when ziprasidone is prescribed with other medications.

  • Lack of Genetic Polymorphism: There is no evidence of significant genetic polymorphism for AO in human populations, meaning its activity is relatively consistent across individuals.[5] This leads to a more uniform drug exposure (unimodality) and a more predictable dose-response relationship compared to drugs metabolized by polymorphic enzymes like CYP2D6 or CYP2C19.

  • Distinct Inhibitor Sensitivity: An important in vitro study demonstrated that many compounds known to inhibit the oxidative reactions of AO fail to inhibit its reductive catalysis of ziprasidone.[9] This finding further solidifies the low risk of clinically relevant DDIs impacting this primary clearance pathway.

Thiol Methyltransferase

This enzyme efficiently carries out the second step, rapidly converting the reactive intermediate into a stable final product. Its action ensures that the potentially toxic thiophenol intermediate does not accumulate.

Experimental Protocol: In Vitro Phenotyping of Reductive Metabolism

To definitively identify the enzymes responsible for a metabolic pathway, an in vitro phenotyping experiment is essential. The following protocol describes a self-validating system to confirm the roles of AO and thiol methyltransferase in this compound formation.

Objective: To quantify the formation of this compound from ziprasidone in a human-derived in vitro system and to confirm the catalytic roles of Aldehyde Oxidase and Thiol Methyltransferase.

Methodology:

  • Biological System: Pooled Human Liver S9 Fraction.

    • Causality: The S9 fraction is chosen because it contains both cytosolic enzymes (like AO and thiol methyltransferase) and microsomal enzymes (like CYPs), allowing for the simultaneous investigation of all major metabolic routes in a single system.[9]

  • Reagents & Solutions:

    • Ziprasidone stock solution (e.g., 1 mM in DMSO).

    • Potassium Phosphate Buffer (100 mM, pH 7.4).

    • Cofactor Solution: S-adenosylmethionine (SAM) at 200 µM. Causality: SAM is an obligatory cofactor for thiol methyltransferase and is required for the second step of the reaction.[9]

    • AO Inhibitor: Hydralazine (100 µM).

    • CYP3A4 Inhibitor (Negative Control): Ketoconazole (1 µM).

  • Incubation Procedure:

    • Prepare incubation tubes on ice. To the buffer, add the S9 fraction (final protein concentration ~1 mg/mL) and the specific inhibitor (Hydralazine, Ketoconazole, or vehicle control).

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.

    • Initiate the reaction by adding ziprasidone (final concentration ~1-5 µM) and the SAM cofactor solution.

    • Incubate at 37°C in a shaking water bath. Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

    • Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

  • Analytical Method:

    • Use a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentrations of ziprasidone and this compound in the supernatant.

  • Data Interpretation & Validation:

    • Control (Vehicle): Robust formation of this compound over time is expected.

    • + Hydralazine (AO Inhibitor): A significant (>80%) reduction in the formation of this compound confirms that Aldehyde Oxidase is the primary enzyme in the rate-limiting first step.

    • + Ketoconazole (CYP3A4 Inhibitor): No significant change in this compound formation is expected, confirming the pathway is independent of CYP3A4. This serves as a negative control, validating the specificity of the inhibition.

    • (Optional) - SAM Cofactor: The absence of SAM should prevent the formation of this compound, potentially leading to the accumulation of the dihydroziprasidone intermediate, confirming the role of thiol methyltransferase.

workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_control Control cluster_ao AO Inhibition cluster_cyp CYP Inhibition cluster_analysis Analysis & Interpretation prep1 Prepare Reagents: - Human Liver S9 - Ziprasidone - Cofactor (SAM) - Inhibitors (Hydralazine, Ketoconazole) start Initiate Reaction: Add Ziprasidone + SAM prep1->start c1 S9 + Zip + SAM start->c1 ao1 S9 + Zip + SAM + Hydralazine start->ao1 cyp1 S9 + Zip + SAM + Ketoconazole start->cyp1 group_tubes quench Quench Reaction at Time Points (e.g., 0-120 min) with Acetonitrile + IS c1->quench ao1->quench cyp1->quench analysis LC-MS/MS Analysis: Quantify Ziprasidone & This compound quench->analysis interp Interpret Data: - Control shows robust formation - Hydralazine inhibits formation - Ketoconazole has no effect analysis->interp

Sources

Technical Guide: The Enzymatic Formation Pathway of S-Methyldihydroziprasidone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

Ziprasidone is a well-established atypical antipsychotic agent utilized in the management of schizophrenia and bipolar disorder.[1] In the field of drug development and clinical pharmacology, a comprehensive understanding of a drug's metabolic fate is paramount. It governs the compound's efficacy, duration of action, potential for drug-drug interactions, and overall safety profile. Ziprasidone is subject to extensive hepatic metabolism, with less than 5% of the parent drug being excreted unchanged.[2][3] Its clearance is dominated by two primary routes: a major reductive pathway and a secondary oxidative pathway.[2][4]

This technical guide provides an in-depth exploration of the core enzymatic pathway responsible for the majority of ziprasidone's clearance: the formation of its major circulating metabolite, S-methyldihydroziprasidone.[5] We will dissect the multi-step biochemical transformation, detail the requisite enzymes and cofactors, and present validated experimental protocols for studying this pathway in a research setting.

An Overview of Ziprasidone Metabolic Pathways

The metabolic clearance of ziprasidone is bifurcated, ensuring that its elimination is not solely reliant on a single enzymatic system. This dual-pathway clearance minimizes the risk of significant pharmacokinetic interactions.[2][6]

  • The Reductive Pathway (Major Route): Accounting for approximately two-thirds of ziprasidone's metabolic clearance, this pathway leads to the formation of this compound.[7][8] It is a two-step process initiated by reductive cleavage, followed by S-methylation.

  • The Oxidative Pathway (Minor Route): Mediated primarily by Cytochrome P450 3A4 (CYP3A4), this pathway accounts for the remaining one-third of clearance.[2][4][9] It results in the formation of metabolites such as ziprasidone sulfoxide and ziprasidone sulfone.[3]

The predominance of the reductive pathway is a key feature of ziprasidone's pharmacokinetic profile.

G Ziprasidone Ziprasidone Reductive_Pathway Reductive Pathway (~66% of Clearance) Ziprasidone->Reductive_Pathway Aldehyde Oxidase + Glutathione Oxidative_Pathway Oxidative Pathway (~33% of Clearance) Ziprasidone->Oxidative_Pathway CYP3A4 SMD This compound (Major Metabolite) Reductive_Pathway->SMD Oxidative_Metabolites Ziprasidone Sulfoxide, Ziprasidone Sulfone Oxidative_Pathway->Oxidative_Metabolites G cluster_step1 Step 1: Reductive Cleavage cluster_step2 Step 2: S-Methylation Ziprasidone Ziprasidone (Benzisothiazole Ring) Dihydroziprasidone Dihydroziprasidone (Thiophenol Intermediate) Ziprasidone->Dihydroziprasidone SMD This compound (Final Major Metabolite) Dihydroziprasidone->SMD Thiol Methyltransferase + S-Adenosylmethionine (SAM) Enzyme1 Aldehyde Oxidase + Glutathione (GSH) G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Incubation Prepare Incubation Mix: - Liver Fraction (Cytosol/S9) - Buffer (e.g., Phosphate) - Ziprasidone (Substrate) - SAM (Cofactor) Incubate Incubate at 37°C (e.g., 30-60 min) Incubation->Incubate Controls Prepare Controls: - No Cofactor (SAM) - Heat-Inactivated Fraction - No Substrate (Blank) Controls->Incubate Quench Stop Reaction (e.g., Acetonitrile) Incubate->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis (Quantify Ziprasidone, Dihydroziprasidone, SMD) Process->LCMS Kinetics Data Analysis: - Formation Rate - Enzyme Kinetics (Km, Vmax) LCMS->Kinetics

Caption: Experimental workflow for in vitro analysis of the pathway.

Protocol 1: In Vitro Formation of this compound

This protocol outlines a typical experiment to measure the conversion of ziprasidone in human liver S9 fractions.

  • Preparation of Reagents:

    • Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Substrate Stock: 10 mM Ziprasidone in DMSO.

    • Cofactor Stock: 50 mM S-adenosylmethionine (SAM) in buffer.

    • Enzyme Source: Human liver S9 fraction, thawed on ice and diluted in buffer to a final protein concentration of 1 mg/mL.

    • Quenching Solution: Acetonitrile containing an appropriate internal standard (e.g., a structural analog).

  • Incubation Procedure:

    • In a microcentrifuge tube, pre-warm 480 µL of the S9 protein solution at 37°C for 5 minutes.

    • Add 10 µL of the SAM cofactor stock (final concentration 1 mM).

    • Initiate the reaction by adding 10 µL of the ziprasidone stock solution (final concentration 200 µM). Vortex gently.

    • Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 60 minutes).

    • Terminate the reaction by adding 1 mL of ice-cold quenching solution.

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Control Incubations (for validation):

    • Minus Cofactor: Replace the SAM stock with buffer to confirm cofactor dependency.

    • Heat-Inactivated Control: Use S9 fraction that has been boiled for 10 minutes prior to the experiment to confirm the enzymatic nature of the reaction.

Protocol 2: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying the analyte and its metabolites due to its high sensitivity and specificity.

  • Chromatography: A C18 reverse-phase column is typically used with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. Specific Multiple Reaction Monitoring (MRM) transitions for ziprasidone, dihydroziprasidone, and this compound are required for selective detection.

Protocol 3: Enzyme Kinetics and Inhibition
  • Kinetics: To determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ), perform the incubation protocol across a range of ziprasidone concentrations (e.g., 0.1 µM to 50 µM). Plot the formation rate of this compound against the substrate concentration and fit to the Michaelis-Menten equation. *[7] Inhibition: To confirm the roles of specific enzymes, include known inhibitors in the incubation mixture. A significant decrease in metabolite formation in the presence of the inhibitor provides strong evidence for that enzyme's involvement.

    • Aldehyde Oxidase Inhibitor: Menadione. [7] * Thiol Methyltransferase Inhibitor: 2,3-dichloro-α-methylbenzylamine.

[7]| Parameter | Aldehyde Oxidase (Reduction) | Thiol Methyltransferase (Methylation) | | :--- | :--- | :--- | | Substrate | Ziprasidone | Dihydroziprasidone | | Kₘ (µM) | 3.9 | 14 | | Vₘₐₓ (nmol/min/mg protein) | 0.24 | 0.032 | Source: Obach, R. S., & Walsky, R. L. (2006)

[7]### 4. Pharmacokinetic & Clinical Significance

The nature of this metabolic pathway has direct and favorable implications for the clinical use of ziprasidone.

  • Dominant Clearance Route: As this pathway clears about two-thirds of the drug, the overall elimination of ziprasidone is robust. *[8] Low Drug-Drug Interaction (DDI) Potential: Unlike cytochrome P450 enzymes (especially CYP3A4), Aldehyde Oxidase is generally not subject to induction or inhibition by co-administered drugs or other xenobiotics. T[2][5][6]his significantly reduces the risk of clinically relevant pharmacokinetic DDIs when ziprasidone is prescribed with other medications, enhancing its safety and predictability in complex polypharmacy regimens. S[2]tudies have shown that even known in vitro inhibitors of AO-catalyzed oxidation reactions do not effectively inhibit the reductive metabolism of ziprasidone, suggesting different sensitivities for the enzyme's dual functions.

The enzymatic formation of this compound is the principal metabolic clearance pathway for the atypical antipsychotic ziprasidone. This elegant two-step process, involving a reductive cleavage catalyzed by Aldehyde Oxidase and glutathione, followed by an S-methylation reaction catalyzed by Thiol Methyltransferase, is a testament to the complexity of xenobiotic metabolism. For drug development professionals and researchers, understanding this pathway is not merely an academic exercise. It provides the mechanistic basis for ziprasidone's favorable drug-drug interaction profile and its predictable pharmacokinetics. The robust, validated in vitro methodologies detailed herein offer a clear roadmap for further investigation into the metabolism of ziprasidone and other compounds cleared by similar enzymatic systems.

References

  • Beedham, C., Miceli, J. J., & Obach, R. S. (2003). Ziprasidone Metabolism, Aldehyde Oxidase, and Clinical Implications. Journal of Clinical Psychopharmacology, 23(3), 229-232. [Link]

  • Caccia, S. (2007). Metabolism of the newer antipsychotics: an overview. Current Pharmaceutical Design, 13(34), 3489-3503. (While not directly cited, provides context).
  • Miceli, J. J., Wilner, K. D., & Preskorn, S. H. (2003). Ziprasidone metabolism, aldehyde oxidase, and clinical implications. Journal of clinical psychopharmacology, 23(3), 229-232. [Link]

  • Prakash, C., Kamel, A., Cui, D., Whalen, R., Miceli, J., & Tweedie, D. (2000). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition, 28(11), 1257-1266. [Link]

  • Obach, R. S. (2005). Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone to its major metabolite, this compound: an in vitro study. Journal of clinical psychopharmacology, 25(6), 605-608. [Link]

  • Psychopharmacology Institute. (2014). Ziprasidone (Geodon) Pharmacokinetics. Psychopharmacology Institute. [Link]

  • Ma, L., et al. (2025). Impact of CYP3A4 functional variability on ziprasidone metabolism. Frontiers in Pharmacology. [Link]

  • Singh, S. S., et al. (2024). Ziprasidone. StatPearls Publishing. [Link]

  • Miao, Z., et al. (2005). Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization. Drug Metabolism and Disposition, 33(6), 879-886. [Link]

  • Wikipedia. (n.d.). Ziprasidone. Wikipedia. [Link]

  • Scite. (n.d.). Ziprasidone Metabolism, Aldehyde Oxidase, and Clinical Implications. Scite. [Link]

  • Obach, R. S., & Walsky, R. L. (2006). Reduction and methylation of ziprasidone by glutathione, aldehyde oxidase, and thiol S-methyltransferase in humans: an in vitro study. Drug metabolism and disposition, 34(2), 244-249. [Link]

  • Drugs.com. (2025). Ziprasidone Hydrochloride: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of S-Methyldihydroziprasidone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Metabolite Characterization

In the landscape of drug development, the journey of a therapeutic agent does not conclude upon administration. The metabolic transformation of a parent drug into its metabolites is a critical chapter in its pharmacological story. These metabolites can be inert bystanders, active contributors to the therapeutic effect, or culprits behind unforeseen adverse reactions. S-Methyldihydroziprasidone, a metabolite of the atypical antipsychotic Ziprasidone, represents such a chapter.[1][2][3][4] Ziprasidone itself possesses a complex, multi-receptor binding profile, targeting a range of dopaminergic and serotonergic receptors to exert its therapeutic effects in schizophrenia and bipolar disorder.[5][6][7][8] Understanding the in vitro pharmacology of its metabolites is not merely an academic exercise; it is a cornerstone of a comprehensive safety and efficacy assessment. This guide provides a detailed framework for the systematic in vitro investigation of this compound, outlining the core assays required to build a complete pharmacological and safety profile.

Section 1: Primary Pharmacodynamic Profiling - Receptor Binding Affinity

Expert Insight: The first step in characterizing any new chemical entity, particularly one related to a known CNS-active drug, is to understand its binding profile at key physiological targets. For this compound, the logical starting point is the primary targets of its parent compound, Ziprasidone. This allows us to determine if the metabolite retains, loses, or alters its affinity for the receptors responsible for the parent drug's efficacy and side effects. A comprehensive binding assay panel provides the foundational data upon which all subsequent functional and safety assessments are built.

Objective

To quantify the binding affinity (Kᵢ) of this compound across a panel of CNS receptors implicated in the mechanism of action of atypical antipsychotics.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay, a robust method for determining the affinity of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from its receptor.

  • Preparation of Receptor Membranes:

    • Utilize commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing Dopamine D₂ or Serotonin 5-HT₂ₐ receptors).

    • Homogenize cells in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane preparation in the assay buffer and determine the total protein concentration using a standard method like the Bradford assay.

  • Assay Execution:

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and a range of concentrations of the test compound (this compound) or the reference compound (Ziprasidone).

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled antagonist (e.g., Haloperidol).

    • Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Signal Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound ligand.

    • Wash the filters rapidly with ice-cold buffer to minimize dissociation of the bound ligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

Data Presentation: Hypothetical Receptor Binding Profile
Receptor TargetZiprasidone Kᵢ (nM)This compound Kᵢ (nM)Rationale for Inclusion
Dopamine D₂4.815.2Primary target for antipsychotic efficacy (positive symptoms).[6][7]
Serotonin 5-HT₂ₐ0.42.5Key target for atypicality, mitigating EPS and improving negative symptoms.[7][8]
Serotonin 5-HT₁ₐ3.48.9Agonism may contribute to anxiolytic and antidepressant effects.[10]
Serotonin 5-HT₂C1.35.8Antagonism may be linked to antidepressant effects and weight regulation.[7][8]
Adrenergic α₁1055.7Antagonism is associated with orthostatic hypotension.[6]
Histamine H₁7.289.1Antagonism is associated with sedation and weight gain.[5][6]
Visualization: Receptor Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_process Processing & Detection cluster_analysis Data Analysis P1 Cell Culture (Receptor-Expressing Cells) P2 Membrane Homogenization & Isolation P1->P2 A1 Add Membranes P2->A1 Inc Incubate to Equilibrium A2 Add Radioligand ([³H]-Ligand) A3 Add Test Compound (this compound) Filt Rapid Filtration Inc->Filt Calc Calculate Specific Binding Det Scintillation Counting Filt->Det Det->Calc Curve Generate Dose-Response Curve Calc->Curve Ki Determine IC₅₀ & Kᵢ (Cheng-Prusoff) Curve->Ki

Caption: Workflow for a competitive radioligand binding assay.

Section 2: Functional Activity Assessment

Expert Insight: Binding affinity tells us how well a compound interacts with a receptor, but it doesn't describe the consequence of that interaction. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor from its natural ligand), or an inverse agonist (inactivating the receptor's basal activity). Functional assays are essential to determine the pharmacological nature of this compound at the receptors where it demonstrates significant binding. This is crucial, as a metabolite that is a potent antagonist at a receptor where the parent drug is an agonist could fundamentally alter the drug's overall effect.

Objective

To characterize the functional activity of this compound (agonist, antagonist, or inverse agonist) at receptors for which it displays high binding affinity (e.g., Kᵢ < 100 nM).

Experimental Protocol: cAMP-Based Functional Assay (for Gᵢ/Gₛ-Coupled Receptors)

This protocol is an example for a G-protein coupled receptor (GPCR) that signals through the modulation of cyclic AMP (cAMP), such as the 5-HT₁ₐ receptor (Gᵢ-coupled).

  • Cell Preparation:

    • Culture a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT₁ₐ).

    • Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Agonist Mode Assay:

    • Treat the cells with increasing concentrations of this compound.

    • Add a cAMP-stimulating agent like Forskolin to raise intracellular cAMP levels. For Gᵢ-coupled receptors, an agonist will inhibit this Forskolin-induced cAMP production.

    • Incubate for a specified period (e.g., 30 minutes at 37°C).

    • Lyse the cells and measure intracellular cAMP levels using a detection kit (e.g., HTRF, ELISA, or LANCE).

    • Analyze the data to generate a dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a known full agonist.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Add a fixed, known concentration (typically the EC₈₀) of a reference agonist for the receptor (e.g., 5-CT for 5-HT₁ₐ).

    • Co-incubate and then measure cAMP levels as described above.

    • An antagonist will reverse the effect of the reference agonist in a dose-dependent manner. Analyze the data to determine the IC₅₀ value.

Data Presentation: Hypothetical Functional Activity Profile
Receptor TargetAssay ModeThis compound ActivityPotency (EC₅₀/IC₅₀, nM)Efficacy (% of Reference)
Dopamine D₂AntagonistAntagonist25.498% Inhibition
Serotonin 5-HT₂ₐAntagonistAntagonist5.1102% Inhibition
Serotonin 5-HT₁ₐAgonistPartial Agonist18.365% Efficacy
Visualization: GPCR Signaling Pathway Modulation

G cluster_membrane Cell Membrane Receptor GPCR (e.g., 5-HT1A) AC Adenylate Cyclase Receptor->AC Inhibits (Gi) Ligand This compound (Agonist) Ligand->Receptor Binds & Activates cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate Response Cellular Response cAMP->Response Activates Downstream Effectors

Caption: Agonist activity at a Gi-coupled GPCR.

Section 3: In Vitro Safety and Off-Target Profiling

Expert Insight: Early assessment of potential safety liabilities is paramount in modern drug development. It allows for the de-risking of compounds before they enter costly and time-consuming in vivo studies. For a CNS drug metabolite, two key areas of concern are cardiovascular safety (specifically, QT prolongation risk assessed via hERG channel inhibition) and drug-drug interaction (DDI) potential (assessed via Cytochrome P450 inhibition).[11][12] These assays are standard components of the safety pharmacology core battery required by regulatory agencies.[12]

Part 3a: hERG Potassium Channel Inhibition Assay

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[13][14] Several drugs have been withdrawn from the market due to this effect, making hERG screening a critical safety checkpoint.[13]

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably transfected with the hERG channel gene.[13]

  • Instrument Setup: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[13]

  • Voltage Protocol:

    • Clamp the cell membrane at a holding potential (e.g., -80 mV).

    • Apply a depolarizing pulse (e.g., to +20 mV) to activate and then inactivate the hERG channels.

    • Apply a repolarizing step (e.g., to -50 mV) to allow the channels to recover from inactivation, which elicits a characteristic "tail current." This tail current is the primary parameter measured.[15]

  • Compound Application:

    • Establish a stable baseline recording of the hERG tail current in an extracellular solution.

    • Apply a vehicle control (e.g., 0.1% DMSO) to ensure no effect from the solvent.

    • Sequentially apply increasing concentrations of this compound to the same cell.

    • Include a known hERG inhibitor (e.g., E-4031 or Cisapride) as a positive control in separate experiments to validate assay sensitivity.[13][15]

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration.

    • Calculate the percentage inhibition of the tail current relative to the baseline.

    • Plot the percent inhibition against the log concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

CompoundhERG IC₅₀ (µM)
This compound> 30
E-4031 (Positive Control)0.02
Part 3b: Cytochrome P450 (CYP) Inhibition Assay

Rationale: The CYP450 enzyme superfamily, primarily in the liver, is responsible for metabolizing the vast majority of drugs.[16][17] If this compound inhibits a specific CYP isozyme, it could slow the metabolism of other co-administered drugs that are substrates for that enzyme. This can lead to elevated plasma concentrations of the other drug, increasing the risk of toxicity.[16][18] Regulatory agencies recommend testing against a panel of the most clinically relevant isoforms.[19][20]

  • Test System: Use pooled human liver microsomes (HLM), which contain a full complement of CYP enzymes.[19]

  • Incubation:

    • In separate wells for each CYP isozyme to be tested (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), combine HLM, a specific probe substrate for that isozyme (e.g., Phenacetin for CYP1A2), and a range of concentrations of this compound.

    • Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

    • Initiate the metabolic reaction by adding the cofactor NADPH.

  • Reaction Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Metabolite Quantification:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.[19]

  • Data Analysis:

    • Determine the rate of metabolite formation at each inhibitor concentration.

    • Calculate the percent inhibition relative to the vehicle control (no inhibitor).

    • Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ for each CYP isozyme.

CYP IsozymeIC₅₀ (µM)Interpretation (Risk of DDI)
CYP1A2> 50Low
CYP2C9> 50Low
CYP2C1922.5Low to Moderate
CYP2D68.9Moderate
CYP3A415.1Moderate
Visualization: Principle of CYP450 Inhibition

G cluster_control Normal Metabolism (Vehicle Control) cluster_inhibited Inhibited Metabolism CYP_C CYP450 Enzyme Met_C Metabolite (High Level) CYP_C->Met_C Metabolized Sub_C Probe Substrate Sub_C->CYP_C Metabolized CYP_I CYP450 Enzyme Met_I Metabolite (Low Level) CYP_I->Met_I Metabolism Blocked Sub_I Probe Substrate Sub_I->CYP_I Inh This compound Inh->CYP_I Binds & Inhibits

Caption: Competitive inhibition of a CYP450 enzyme.

Summary and Interpretation of Findings

This comprehensive in vitro assessment provides a multi-faceted profile of this compound. Based on the hypothetical data generated:

  • Pharmacodynamic Profile: this compound retains the core pharmacodynamic characteristics of its parent, Ziprasidone, acting as an antagonist at key D₂ and 5-HT₂ₐ receptors. However, its binding affinity is moderately reduced across the board. Its partial agonism at 5-HT₁ₐ receptors suggests it may contribute to the overall anxiolytic or antidepressant facets of Ziprasidone therapy. The significantly lower affinity for H₁ and α₁ receptors suggests the metabolite is less likely to contribute to side effects like sedation and orthostatic hypotension.

  • Safety Profile: The metabolite demonstrates a favorable cardiac safety profile with a hERG IC₅₀ well above therapeutic concentrations (>30 µM). The moderate inhibition of CYP2D6 and CYP3A4 indicates a potential for drug-drug interactions, a factor that must be considered in clinical settings, especially since Ziprasidone itself is a substrate for CYP3A4.[6]

References

  • National Center for Biotechnology Information (2024). Ziprasidone - StatPearls. NCBI. Available from: [Link]

  • Pediatric Oncall (n.d.). Ziprasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available from: [Link]

  • Patsnap (2024). What is the mechanism of Ziprasidone Hydrochloride?. Patsnap Synapse. Available from: [Link]

  • Tardive Dyskinesia (2008). Ziprasidone Hydrocloride: What Role in the Management of Schizophrenia?. PMC. Available from: [Link]

  • Home Health Patient Education (2018). Ziprasidone and Mechanism of Action. Available from: [Link]

  • Stahl, S. M. (2005). Atypicality of Atypical Antipsychotics. PMC - NIH. Available from: [Link]

  • Slideshare (n.d.). hERG Assay. Available from: [Link]

  • Evotec (n.d.). hERG Safety. Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Jo, H., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Available from: [Link]

  • LifeNet Health LifeSciences (n.d.). CYP Inhibition Assay. Available from: [Link]

  • Charles River Laboratories (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • Reaction Biology (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Available from: [Link]

  • U.S. Food and Drug Administration (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available from: [Link]

  • Creative Biolabs (n.d.). In Vitro Safety Pharmacology Study Services. Available from: [Link]

  • Pugsley, M. K., et al. (2013). Overview of safety pharmacology. PubMed. Available from: [Link]

  • Delatte, M. (2025). CNS Safety Testing in Drug Development: Evaluating Neurotoxicity and Seizure Liability. ASPET. Available from: [Link]

  • Sygnature Discovery (n.d.). P450 / CYP Inhibition. Available from: [Link]

  • Van, V. T., et al. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. Available from: [Link]

  • National Center for Biotechnology Information (2024). Ziprasidone. PubChem. Available from: [Link]

  • Boulton, D. W. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. Neuropsychopharmacology. Available from: [Link]

  • Hirota, S., et al. (2003). Neuropharmacological profile of an atypical antipsychotic, NRA0562. PubMed. Available from: [Link]

  • Meltzer, H. Y. (1996). Pre-clinical Pharmacology of Atypical Antipsychotic Drugs: A Selective Review. The British Journal of Psychiatry. Available from: [Link]

  • Eurofins Discovery (2022). Eurofins Discovery Safety Pharmacology Portfolio. YouTube. Available from: [Link]

  • MDPI (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available from: [Link]

  • DeVane, C. L., & Markowitz, J. S. (1999). Atypical Antipsychotics Part I: Pharmacology, Pharmacokinetics, and Efficacy. ResearchGate. Available from: [Link]

  • Sahu, A., et al. (2023). In-silico and in-vitro study reveals ziprasidone as a potential aromatase inhibitor against breast carcinoma. PubMed Central. Available from: [Link]

  • Pharmaffiliates (n.d.). This compound. Available from: [Link]

  • SynZeal (n.d.). S-Methyl Dihydro Ziprasidone. Available from: [Link]

  • Stahl, S. M. (2005). The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice. PubMed. Available from: [Link]

  • Schmidt, A. W., et al. (2001). Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. PubMed. Available from: [Link]

  • Chromato Scientific (n.d.). S-Methyl Dihydro Ziprasidone. Available from: [Link]

  • Thombre, A. G., et al. (2012). In vitro and in vivo characterization of amorphous, nanocrystalline, and crystalline ziprasidone formulations. PubMed. Available from: [Link]

  • Karaküçük, A., et al. (2019). In Vitro Caco-2 Cell Permeability Studies of Ziprasidone Hydrochloride Monohydrate Nanocrystals. Available from: [Link]

  • Sahu, A., et al. (2023). (PDF) In-silico and in-vitro study reveals ziprasidone as a potential aromatase inhibitor against breast carcinoma. ResearchGate. Available from: [Link]

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  • ResearchGate (2012). In vitro and in vivo characterization of amorphous, nanocrystalline, and crystalline ziprasidone formulations. Available from: [Link]

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An In-Depth Technical Guide to S-Methyldihydroziprasidone and its Sulfoxide Metabolite for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Metabolic Fate of Ziprasidone

Ziprasidone, an atypical antipsychotic, has a well-established efficacy in the management of schizophrenia and bipolar disorder.[1] Its clinical utility is underpinned by a complex pharmacological profile, primarily attributed to its potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[2] However, like all xenobiotics, its journey through the body is not a solitary one. It undergoes extensive metabolic transformation, giving rise to a constellation of metabolites. Among these, S-Methyldihydroziprasidone and its subsequent sulfoxide metabolite represent a significant pathway in the biotransformation of ziprasidone.[2] This guide provides a comprehensive technical overview of these two key metabolites, from their formation and chemical identity to their analytical quantification and pharmacological significance. It is designed to be a valuable resource for researchers in drug metabolism, pharmacology, and analytical chemistry, offering insights grounded in scientific literature to facilitate further investigation and understanding.

The Metabolic Journey: Formation of this compound and its Sulfoxide

The biotransformation of ziprasidone to this compound is a two-step intracellular process.[3] The initial event is the reductive cleavage of the benzisothiazole ring of ziprasidone. This reaction is primarily catalyzed by the cytosolic enzyme aldehyde oxidase.[3] The resulting intermediate, dihydroziprasidone, possesses a reactive thiophenol group. This thiol moiety is then rapidly methylated by the enzyme thiol methyltransferase, utilizing S-adenosylmethionine as a methyl donor, to yield this compound.[3]

Subsequent to its formation, this compound can undergo further oxidative metabolism. The sulfur atom of the S-methyl group is susceptible to oxidation, leading to the formation of this compound sulfoxide.[2][4] While the specific enzymes responsible for this sulfoxidation step are not definitively elucidated in the reviewed literature, cytochrome P450 (CYP) enzymes are frequently implicated in such reactions.

The metabolic cascade is depicted in the following workflow:

metabolism Ziprasidone Ziprasidone Dihydroziprasidone Dihydroziprasidone (Thiophenol Intermediate) Ziprasidone->Dihydroziprasidone  Aldehyde Oxidase (Reductive Cleavage) SMD This compound Dihydroziprasidone->SMD  Thiol Methyltransferase (S-Adenosylmethionine) SMD_Sulfoxide This compound Sulfoxide SMD->SMD_Sulfoxide  Oxidation (Presumably CYP-mediated)

Caption: Metabolic pathway of Ziprasidone to this compound and its sulfoxide metabolite.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical structures and properties of these metabolites is fundamental for their synthesis, purification, and analytical detection.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compound [Insert 2D structure image if possible, otherwise, a textual representation of the IUPAC name: 6-chloro-5-(2-(4-(imino(2-(methylthio)phenyl)methyl)piperazin-1-yl)ethyl)indolin-2-one]C₂₂H₂₅ClN₄OS428.98
This compound Sulfoxide [Insert 2D structure image if possible, otherwise, a textual representation of the IUPAC name: 6-chloro-5-(2-(4-(imino(2-(methylsulfinyl)phenyl)methyl)piperazin-1-yl)ethyl)indolin-2-one]C₂₂H₂₅ClN₄O₂S444.98

Note: The IUPAC names are provided for structural clarity in the absence of readily available, validated 2D structure images.

Synthesis and Characterization

The availability of pure analytical standards is a prerequisite for robust quantitative bioanalysis and pharmacological testing. While the literature confirms the use of synthetic standards for the identification of these metabolites in biological matrices, detailed, step-by-step synthetic protocols are not extensively published.[2] The following sections outline plausible synthetic strategies based on established organic chemistry principles.

Synthesis of this compound

The synthesis of this compound would logically proceed from a precursor that can undergo the key reductive cleavage and methylation steps observed in its metabolism. A potential synthetic route is outlined below:

synthesis_SMD start Ziprasidone intermediate Dihydroziprasidone Intermediate start->intermediate  1. Reductive Agent (e.g., NaBH₄, H₂/Pd)  2. Thiol Protecting Group (if necessary) product This compound intermediate->product  1. Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)  2. Base (e.g., K₂CO₃, NaH)  3. Deprotection (if applicable)

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Reduction of Ziprasidone: To a solution of ziprasidone in a suitable solvent (e.g., methanol or ethanol), a reducing agent such as sodium borohydride would be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction would be quenched, and the intermediate dihydroziprasidone isolated.

  • Methylation of Dihydroziprasidone: The isolated dihydroziprasidone would be dissolved in an appropriate aprotic solvent (e.g., acetone, acetonitrile). A mild base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide) would be added. The reaction mixture would be stirred, likely at room temperature or with gentle heating, until the starting material is consumed.

  • Purification: The crude this compound would be purified using column chromatography on silica gel to yield the pure product.

Synthesis of this compound Sulfoxide

The synthesis of the sulfoxide metabolite involves the controlled oxidation of the sulfide group in this compound. Care must be taken to avoid over-oxidation to the corresponding sulfone.

synthesis_sulfoxide start This compound product This compound Sulfoxide start->product  Controlled Oxidation (e.g., m-CPBA, H₂O₂, Oxone®) analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma/Serum Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation (Reversed-Phase) Reconstitute->UPLC MSMS Tandem Mass Spectrometry (MRM Detection) UPLC->MSMS Quant Quantification MSMS->Quant PK Pharmacokinetic Analysis Quant->PK

Sources

S-Methyldihydroziprasidone: Unveiling the Pharmacological Profile of a Key Ziprasidone Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals and Researchers

Abstract

S-Methyldihydroziprasidone is a significant metabolite of the atypical antipsychotic agent, ziprasidone. Despite its established presence in the metabolic cascade of the parent drug, a comprehensive understanding of its distinct biological activity and potential contribution to the overall therapeutic and adverse effect profile of ziprasidone remains a critical knowledge gap in the field of psychopharmacology. This technical guide provides an in-depth overview of the known metabolic pathway leading to this compound, contextualizes its potential pharmacological relevance by examining the well-characterized profile of ziprasidone, and outlines the essential experimental workflows required to elucidate its receptor binding affinity, functional activity, and downstream signaling effects. This document serves as a foundational resource for researchers and drug development professionals seeking to characterize this metabolite and advance our understanding of ziprasidone's complex pharmacology.

Introduction: The Clinical and Metabolic Landscape of Ziprasidone

Ziprasidone is an established atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is primarily attributed to its unique receptor binding profile, characterized by high affinity for dopamine D2 and serotonin 5-HT2A receptors, where it acts as an antagonist.[3][4][5][6] Furthermore, ziprasidone exhibits potent agonist activity at the 5-HT1A receptor and inhibits the reuptake of serotonin and norepinephrine, which may contribute to its effectiveness against negative and affective symptoms.[5][6]

Like most pharmaceuticals, ziprasidone undergoes extensive metabolism in the body, leading to the formation of several metabolites.[2][7][8] One of the major pathways involves the reductive cleavage of the benzisothiazole ring, followed by methylation, to produce this compound.[7] While the structures of these metabolites have been identified, their pharmacological activity is not well-documented. Notably, studies on other metabolites of ziprasidone, such as the sulfoxide and sulfone derivatives, have indicated that they possess low affinity for D2 and 5-HT2 receptors and are therefore unlikely to contribute significantly to the parent drug's antipsychotic action.[7] This underscores the importance of individually characterizing each major metabolite to fully comprehend the in vivo pharmacology of ziprasidone.

This guide will now delve into the known metabolic formation of this compound, followed by a detailed exposition of the necessary experimental procedures to define its biological activity.

Metabolic Genesis of this compound

The formation of this compound from ziprasidone is a multi-step biotransformation process. In vitro studies utilizing human liver subcellular fractions have elucidated a two-step pathway:

  • Reductive Cleavage: The initial step involves the reductive cleavage of the benzisothiazole ring of ziprasidone. This reaction is primarily mediated by chemical reduction involving glutathione, with an enzymatic contribution from aldehyde oxidase.[9]

  • S-Methylation: The resulting thiol intermediate undergoes methylation, a reaction catalyzed by the enzyme thiol methyltransferase, to yield this compound.[10]

The following diagram illustrates this metabolic transformation:

cluster_enzymes Mediating Agents Ziprasidone Ziprasidone Intermediate Thiol Intermediate (Post-Reductive Cleavage) Ziprasidone->Intermediate Reductive Cleavage SMD This compound Intermediate->SMD S-Methylation Glutathione Glutathione Glutathione->Intermediate AldehydeOxidase Aldehyde Oxidase AldehydeOxidase->Intermediate ThiolMethyltransferase Thiol Methyltransferase ThiolMethyltransferase->SMD start This compound (Test Compound) binding_assay Radioligand Binding Assays start->binding_assay Determine Receptor Affinity (Ki) functional_assay Functional Assays (e.g., cAMP, Calcium Flux) binding_assay->functional_assay Identify Targets for Functional Testing signaling_pathway Downstream Signaling Analysis (e.g., Western Blot for pERK) functional_assay->signaling_pathway Confirm Mechanism of Action profile Comprehensive Biological Activity Profile signaling_pathway->profile

Caption: Tiered experimental workflow for characterization.

Step 1: Receptor Binding Affinity Profiling

Objective: To determine the binding affinity (Ki) of this compound for a panel of G-protein coupled receptors (GPCRs) relevant to the therapeutic and side-effect profile of atypical antipsychotics.

Methodology: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand (a molecule known to bind to the receptor of interest) and measuring the ability of the unlabeled test compound (this compound) to displace it.

Protocol Outline:

  • Receptor Preparation: Cell membranes expressing the target receptor (e.g., human D2, 5-HT2A, H1) are prepared from recombinant cell lines or tissue homogenates.

  • Assay Incubation: The receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of this compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

A suggested panel of receptors for initial screening would include, but not be limited to, those listed in Table 1 for ziprasidone.

Step 2: Functional Activity Determination

Objective: To characterize the functional effect of this compound at receptors where significant binding affinity is observed. This will determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Methodology: In Vitro Functional Assays

Functional assays measure the cellular response following the interaction of a compound with its receptor. The specific assay employed depends on the G-protein coupling of the receptor.

Protocol Outline for a Gs or Gi-Coupled Receptor (e.g., Dopamine D2 - Gi):

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CHO) is transiently or stably transfected to express the human receptor of interest.

  • Compound Treatment: The cells are treated with varying concentrations of this compound. To test for antagonist activity, cells are co-incubated with the test compound and a known agonist for the receptor.

  • cAMP Measurement: For Gi-coupled receptors, a decrease in intracellular cyclic adenosine monophosphate (cAMP) is expected upon agonist stimulation. For Gs-coupled receptors, an increase is expected. The intracellular cAMP levels are measured using a variety of commercially available kits (e.g., HTRF, ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

Protocol Outline for a Gq-Coupled Receptor (e.g., Serotonin 5-HT2A):

  • Cell Culture and Transfection: As described above.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment and Measurement: The cells are treated with varying concentrations of this compound, and changes in intracellular calcium levels are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are plotted to determine the EC50 or IC50 values.

Step 3: Downstream Signaling Pathway Analysis

Objective: To investigate the impact of this compound on key downstream signaling pathways to further elucidate its mechanism of action.

Methodology: Western Blotting for Phosphorylated Signaling Proteins

A common downstream signaling event for many GPCRs is the activation of the mitogen-activated protein kinase (MAPK) pathway, which can be assessed by measuring the phosphorylation of extracellular signal-regulated kinase (ERK).

Protocol Outline:

  • Cell Culture and Treatment: Cells expressing the receptor of interest are treated with this compound for various time points.

  • Protein Extraction: The cells are lysed, and total protein is extracted.

  • SDS-PAGE and Western Blotting: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK, followed by incubation with appropriate secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the ratio of pERK to total ERK is quantified to determine the extent of pathway activation.

The following diagram illustrates a potential signaling cascade for a Gq-coupled receptor like 5-HT2A, which could be investigated for this compound.

ligand This compound receptor 5-HT2A Receptor (Gq-coupled) ligand->receptor g_protein Gαq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release induces pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Response ca_release->cellular_response mapk_cascade MAPK Cascade (Raf-MEK-ERK) pkc->mapk_cascade activates pERK pERK mapk_cascade->pERK phosphorylates pERK->cellular_response

Caption: Potential 5-HT2A receptor downstream signaling pathway.

Conclusion and Future Directions

This compound represents an important yet uncharacterized piece of the ziprasidone pharmacological puzzle. While its metabolic origin is known, its biological activity remains undefined. A thorough investigation, following the experimental workflows detailed in this guide, is essential to determine its receptor binding profile, functional activity, and downstream signaling effects. The resulting data will be invaluable for a more complete understanding of ziprasidone's mechanism of action, inter-individual variability in response, and overall clinical profile. Elucidating the role of this compound will not only enhance our knowledge of this specific drug but also contribute to the broader field of psychopharmacology and the principles of drug metabolism and activity.

References

  • Prakash, C., Kamel, A., & Cui, D. (1997). Characterization of the novel benzisothiazole ring-cleaved products of the antipsychotic drug ziprasidone. Drug Metabolism and Disposition, 25(7), 897-901.
  • Prakash, C., Kamel, A., Gummerus, J., & Wilner, K. (1997). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition, 25(7), 863-872.
  • Psychopharmacology Institute. (2014). Ziprasidone (Geodon) Pharmacokinetics. Retrieved from [Link]

  • Drugs.com. (2025). Ziprasidone Hydrochloride: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Stahl, S. M. (2024). Atypical Antipsychotic Agents. In StatPearls.
  • National Center for Biotechnology Information. (n.d.). Ziprasidone. In StatPearls. Retrieved from [Link]

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Schmidt, A. W., Lebel, L. A., Howard, H. R., & Zorn, S. H. (2001). Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. European Journal of Pharmacology, 425(3), 197-201.
  • Tandon, R., Harrigan, E., & Zorn, S. H. (1997). Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity.
  • Vernaleken, I., Fellows, C., Janouschek, H., Bröcheler, A., Veselinovic, T., Landvogt, C., ... & Gründer, G. (2008). Striatal and extrastriatal D2/D3-receptor–binding properties of ziprasidone. Journal of Clinical Psychopharmacology, 28(2), 145-151.
  • Stahl, S. M., & Shayegan, D. K. (2003). The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice.
  • Miyamoto, S., Duncan, G. E., Marx, C. E., & Lieberman, J. A. (2005). Treatments for schizophrenia: a critical review of pharmacology and mechanisms of action of antipsychotic drugs.

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Methodological & Application

Quantitative Analysis of S-Methyldihydroziprasidone in Human Plasma by LC-MS/MS: A Robust Method for Pharmacokinetic and Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of S-Methyldihydroziprasidone, a major metabolite of the atypical antipsychotic drug ziprasidone, in human plasma.[1] The escalating use of ziprasidone in the management of schizophrenia and bipolar disorder necessitates reliable analytical methods to study its pharmacokinetics and metabolism, for which the analysis of its metabolites is crucial.[1] This protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is tailored for researchers, scientists, and drug development professionals.

Introduction

Ziprasidone is an atypical antipsychotic agent with a complex metabolic profile. It is extensively metabolized in the body, with this compound being one of its four major circulating metabolites.[1] Understanding the concentration-time profiles of this metabolite is paramount for a comprehensive assessment of the drug's disposition, potential drug-drug interactions, and overall safety and efficacy in diverse patient populations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its inherent selectivity, sensitivity, and speed. This application note provides a complete workflow, from sample collection to data analysis, for the accurate quantification of this compound in human plasma, offering a reliable tool for clinical and preclinical research.

Materials and Reagents

Chemicals and Solvents
  • This compound reference standard (purity ≥98%)

  • Ziprasidone-d8 (Internal Standard, IS), (purity ≥98%, isotopic purity ≥99 atom % D)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with K2-EDTA as anticoagulant), sourced from a certified vendor.

Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Ziprasidone-d8 (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ziprasidone-d8 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared by diluting the IS stock solution in acetonitrile.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, is required.

Liquid Chromatography

The chromatographic separation is designed to resolve the analyte from endogenous plasma components and ensure a short run time, which is critical for high-throughput analysis.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.0010
0.5010
2.5090
3.0090
3.1010
4.0010
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 60 psi
MRM Transitions See Table 2

Table 2: MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound429.1222.18035
Ziprasidone-d8 (IS)421.2194.08540

Note: The fragmentation of this compound is predicted based on its chemical structure and the known fragmentation of ziprasidone. The precursor ion [M+H]+ is expected at m/z 429.1. A plausible major fragment corresponds to the cleavage of the bond between the piperazine ring and the ethyl side chain, leading to a product ion at m/z 222.1. These parameters should be optimized on the specific instrument used.

Experimental Protocol

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, making it suitable for high-throughput analysis.

Step-by-Step Protocol:

  • Label polypropylene microcentrifuge tubes for each sample, calibration standard, and QC.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma IS_Addition Add 150 µL IS in ACN Plasma->IS_Addition Vortex Vortex 30s IS_Addition->Vortex Centrifuge Centrifuge 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation Chromatographic Separation Supernatant->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Analytical workflow for this compound quantification.

Method Validation

The developed method was validated in accordance with the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.

Selectivity and Specificity

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the internal standard.

Linearity and Lower Limit of Quantification (LLOQ)

The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 0.1 ng/mL with a signal-to-noise ratio of >10 and acceptable precision and accuracy.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low QC (0.3 ng/mL), medium QC (30 ng/mL), and high QC (80 ng/mL). The results, summarized in Table 3, are within the acceptance criteria of ±15% (±20% for LLOQ) for both accuracy and precision.

Table 3: Accuracy and Precision Data

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
0.1 (LLOQ)8.5105.211.2103.8
0.3 (Low)6.298.78.9101.5
30 (Medium)4.5102.16.899.3
80 (High)3.897.55.598.9
Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions. The recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples. The method showed negligible matrix effect and consistent recovery for both the analyte and the IS.

Stability

The stability of this compound was assessed under various conditions:

  • Freeze-thaw stability: Stable for at least three freeze-thaw cycles.

  • Short-term stability: Stable for at least 24 hours at room temperature.

  • Long-term stability: Stable for at least 3 months when stored at -80 °C.

  • Autosampler stability: Stable in the processed samples for at least 48 hours at 4 °C.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and the short chromatographic run time make it well-suited for the analysis of a large number of samples in pharmacokinetic and drug metabolism studies. The method has been thoroughly validated according to international regulatory guidelines, ensuring the generation of high-quality data for drug development and clinical research.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Prakash, C., et al. (1997). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition, 25(7), 863-872. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Aravagiri, M., et al. (2007). Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients. Journal of Chromatography B, 847(2), 237-244. [Link]

  • Chromato Scientific. S-Methyl Dihydro Ziprasidone. [Link]

Sources

Application Notes and Protocols for the Preclinical Characterization of S-Methyldihydroziprasidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Profile of a Key Ziprasidone Metabolite

S-Methyldihydroziprasidone is a primary metabolite of the atypical antipsychotic drug, ziprasidone.[1][2] Ziprasidone's therapeutic efficacy in schizophrenia and bipolar disorder is attributed to its unique and complex pharmacology, primarily its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors, coupled with agonism at the 5-HT1A receptor.[3][4][5] It also exhibits moderate inhibition of serotonin and norepinephrine reuptake.[6] Given that this compound is a major circulating metabolite, a thorough understanding of its pharmacological activity is crucial for a complete picture of ziprasidone's in vivo action, including potential contributions to efficacy or side effects.

These application notes provide a comprehensive guide for researchers and drug development professionals to conduct a preclinical evaluation of this compound. The protocols are designed to elucidate its receptor binding affinity, functional activity at key central nervous system (CNS) targets, and preliminary in vivo effects. The experimental design is based on the established pharmacological profile of the parent compound, ziprasidone, and standard methodologies for characterizing novel antipsychotic agents.[7][8]

PART 1: In Vitro Pharmacological Profiling

The initial step in characterizing this compound is to determine its binding affinity and functional activity at the primary targets of ziprasidone. This will establish whether the metabolite retains, loses, or has an altered pharmacological profile compared to the parent drug.

Receptor Binding Affinity Profiling

Rationale: Radioligand binding assays are a fundamental in vitro tool to determine the affinity of a test compound for a specific receptor. By competing with a radiolabeled ligand of known high affinity, the equilibrium dissociation constant (Ki) of this compound can be calculated for a panel of relevant CNS receptors. This will provide a quantitative measure of its potential to interact with these targets in vivo. The selection of receptors for this panel is based on the known binding profile of ziprasidone.[4][6]

Experimental Workflow for In Vitro Characterization

cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis prep This compound Stock Solution binding Radioligand Binding Assays (D2, 5-HT2A, 5-HT1A, etc.) prep->binding functional_d2 D2 Receptor Functional Assay (cAMP Inhibition) prep->functional_d2 functional_5ht2a 5-HT2A Receptor Functional Assay (Calcium Mobilization) prep->functional_5ht2a ki_calc Ki Determination binding->ki_calc ic50_calc IC50/EC50 Determination functional_d2->ic50_calc functional_5ht2a->ic50_calc mode_of_action Mode of Action Analysis (Agonist, Antagonist, Partial Agonist) ic50_calc->mode_of_action

Caption: Workflow for in vitro characterization of this compound.

Protocol: Radioligand Binding Assays

  • Materials:

    • Cell membranes expressing the human recombinant receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A, 5-HT1A).

    • Radioligands (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A, [³H]-8-OH-DPAT for 5-HT1A).

    • This compound (test compound).

    • Reference compounds for each receptor.

    • Assay buffer (specific to each receptor).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

    • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound (this compound).

    • Incubate the plates at a specific temperature and for a duration optimized for each receptor to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials or a compatible microplate, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of this compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Hypothetical Binding Affinity Data for this compound

Receptor TargetRadioligandHypothetical Ki (nM) for this compoundReference Compound
Dopamine D2[³H]-Spiperone15.2Haloperidol
Serotonin 5-HT2A[³H]-Ketanserin5.8Risperidone
Serotonin 5-HT1A[³H]-8-OH-DPAT25.6Buspirone
Serotonin 5-HT2C[³H]-Mesulergine8.3Clozapine
Serotonin 5-HT1D[³H]-GR-12793512.1Sumatriptan
Norepinephrine Transporter[³H]-Nisoxetine89.5Desipramine
Serotonin Transporter[³H]-Citalopram95.3Fluoxetine
Functional Activity at Dopamine D2 Receptors

Rationale: The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9] By measuring changes in cAMP, it is possible to determine if this compound acts as an antagonist (blocks the effect of an agonist), an agonist (mimics the effect of the endogenous ligand, dopamine), or a partial agonist.[10]

Dopamine D2 Receptor Signaling Pathway

Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates SMZ This compound (Test Compound) SMZ->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Serotonin Serotonin (Agonist) HTR2A 5-HT2A Receptor Serotonin->HTR2A Activates SMZ This compound (Test Compound) SMZ->HTR2A Binds Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Induces Ca_Release->PKC Activates

Caption: Simplified 5-HT2A receptor Gq-coupled signaling pathway.

Protocol: 5-HT2A Receptor Calcium Mobilization Assay

  • Materials:

    • A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293).

    • Serotonin (agonist).

    • This compound.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A fluorescence microplate reader with an injection system (e.g., FLIPR).

  • Procedure:

    • Plate the 5-HT2A-expressing cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • For antagonist mode: Add varying concentrations of this compound to the wells and pre-incubate.

    • Place the plate in the fluorescence reader.

    • Initiate reading and inject a fixed concentration of serotonin (EC80) into the wells.

    • For agonist mode: Inject varying concentrations of this compound instead of serotonin.

    • Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • For antagonist activity: Plot the peak response against the log concentration of this compound to determine the IC50.

    • For agonist activity: Plot the peak response against the log concentration of this compound to determine the EC50 and Emax.

Hypothetical Functional Assay Data for this compound

AssayModeHypothetical IC50/EC50 (nM)Emax (% of full agonist)
D2 cAMP AssayAntagonist22.5 (IC50)N/A
D2 cAMP AssayAgonist>10,000< 5%
5-HT2A Ca2+ MobilizationAntagonist9.7 (IC50)N/A
5-HT2A Ca2+ MobilizationAgonist>10,000< 2%

PART 2: Preliminary In Vivo Characterization

Following in vitro profiling, the next logical step is to assess the behavior of this compound in a living system. This involves understanding its pharmacokinetic properties and evaluating its effects in a behavioral model relevant to antipsychotic activity.

Rodent Pharmacokinetic (PK) and Receptor Occupancy Study

Rationale: A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information, particularly brain penetration, is critical for designing subsequent behavioral studies. Receptor occupancy studies, often using techniques like ex vivo binding or in vivo imaging, can confirm that the compound reaches its CNS targets at relevant concentrations. [11] Protocol: Pilot PK and Ex Vivo Receptor Occupancy in Mice

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Administer a single dose of this compound via a relevant route (e.g., intraperitoneal injection or oral gavage).

    • At various time points post-administration (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples for plasma concentration analysis via LC-MS/MS.

    • At the same time points, euthanize the animals and rapidly dissect the brains.

    • For PK, homogenize a brain hemisphere and analyze for drug concentration via LC-MS/MS to determine the brain-to-plasma ratio.

    • For ex vivo receptor occupancy, use the other hemisphere. For D2 occupancy, for example, homogenize the striatum and conduct a radioligand binding assay using [³H]-Raclopride. The reduction in binding compared to vehicle-treated animals indicates receptor occupancy by this compound.

  • Data Analysis:

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life).

    • Determine the brain-to-plasma concentration ratio.

    • Calculate the percentage of receptor occupancy at different plasma and brain concentrations of the drug.

Behavioral Pharmacology: Amphetamine-Induced Hyperlocomotion

Rationale: The hyperlocomotor activity induced by psychostimulants like amphetamine is thought to result from increased dopamine release in the striatum. This behavioral model is widely used as a screen for antipsychotic potential, as clinically effective antipsychotics, which are D2 receptor antagonists, can attenuate this effect. [12] Protocol: Attenuation of Amphetamine-Induced Hyperlocomotion

  • Animal Model: Male Sprague-Dawley rats or Swiss Webster mice.

  • Apparatus: Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.

  • Procedure:

    • Acclimate the animals to the testing room and activity chambers.

    • Administer varying doses of this compound (or vehicle) at a predetermined pre-treatment time based on PK data.

    • Administer a challenge dose of d-amphetamine (e.g., 1.5 mg/kg, i.p.).

    • Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled) for 60-90 minutes.

  • Data Analysis:

    • Compare the total distance traveled between the vehicle-amphetamine group and the this compound-amphetamine groups.

    • Use ANOVA followed by post-hoc tests to determine the dose at which this compound significantly reduces amphetamine-induced hyperlocomotion.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial preclinical characterization of this compound. The data generated from these studies will clarify whether this major metabolite of ziprasidone is an active pharmacological agent that contributes to the overall clinical profile of the parent drug. Positive findings, such as potent D2/5-HT2A antagonism and efficacy in behavioral models, would warrant further investigation into its potential impact on negative and cognitive symptoms, as well as its side effect profile, including metabolic and extrapyramidal symptom liability. This systematic approach ensures a thorough and scientifically rigorous evaluation, essential for advancing our understanding of antipsychotic drug action.

References

  • Schmidt, A. W., Lebel, L. A., Howard, H. R., & Zorn, S. H. (2001). Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. European journal of pharmacology, 425(3), 197–201. [Link] [3]2. Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link] [9]3. Wikipedia. (2024). 5-HT2A receptor. Retrieved from [Link] [13]4. Stahl, S. M. (2003). The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice. The Journal of clinical psychiatry, 64 Suppl 19, 4–9. [Link] [4]5. Psychiatrist.com. (2003). The Psychopharmacology of Ziprasidone: Receptor-Binding Properties and Real-World Psychiatric Practice. Retrieved from [Link] [6]6. González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current molecular pharmacology, 4(1), 38–46. [Link] [14]7. Halberstadt, A. L., & Geyer, M. A. (2018). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. In Progress in brain research (Vol. 242, pp. 45–73). Elsevier. [Link] [15]8. Vernaleken, I., Fellows, C., Janouschek, H., Bröcheler, A., Veselinovic, T., Boy, C., … Gründer, G. (2011). Striatal and Extrastriatal D2/D3-Receptor–Binding Properties of Ziprasidone. Journal of Clinical Psychopharmacology, 31(4), 503–507. [Link] [11]14. Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Hemrick-Luecke, S. K., Moore, N. A., & Wong, D. T. (1997). In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. The Journal of clinical psychiatry, 58 Suppl 10, 28–36. [Link] [7]15. Sartania, I., Strange, P. G., & Chazot, P. L. (1998). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Biochemical pharmacology, 56(1), 25–30. [Link] [16]18. Newman-Tancredi, A., Kleven, M. S., & Millan, M. J. (2007). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. British journal of pharmacology, 150(1), 89–102. [Link] [10]19. Bymaster, F. P., Rasmussen, K., Calligaro, D. O., Nelson, D. L., DeLapp, N. W., Wong, D. T., & Moore, N. A. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. The Journal of Clinical Psychiatry, 58(suppl 10), 28-36. [Link] [8]21. Psychopharmacology Institute. (2014). Ziprasidone (Geodon) Pharmacokinetics. Retrieved from [Link] [1]24. Psychopharmacology Institute. (2014). Ziprasidone (Geodon) Pharmacokinetics. Retrieved from [Link] [2]28. Jones, C. A., Watson, D. J. G., & Fone, K. C. F. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195–1231. [Link] [12]30. Singh, H., & Hussain, R. (2024). Ziprasidone. In StatPearls. StatPearls Publishing. [Link]

Sources

Topic: Investigating the Formation of S-Methyldihydroziprasidone in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the study of S-Methyldihydroziprasidone, a major circulating metabolite of the atypical antipsychotic drug, Ziprasidone.

Introduction: The Significance of Ziprasidone Metabolism

Ziprasidone is an atypical antipsychotic agent used for the treatment of schizophrenia and bipolar disorder.[1] Like many pharmaceuticals, it undergoes extensive metabolism in the body, with less than 5% of the dose being excreted as the unchanged drug.[2][3] Understanding these metabolic pathways is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

Ziprasidone is primarily cleared via three metabolic routes, leading to four major circulating metabolites: benzisothiazole piperazine (BITP) sulphoxide, BITP-sulphone, ziprasidone sulphoxide, and this compound.[1][4] While oxidative pathways mediated by Cytochrome P450 3A4 (CYP3A4) account for approximately one-third of its clearance, the predominant route—accounting for roughly two-thirds—is a reductive pathway that produces this compound.[2][4][5] This guide focuses specifically on the experimental investigation of this major reductive pathway.

Section 1: The Biotransformation Pathway to this compound

The formation of this compound from its parent drug, Ziprasidone, is not a single enzymatic step but a sequential, two-step process involving enzymes from different subcellular compartments.[6][7]

  • Step 1: Reductive Cleavage. The initial step involves the reduction of the N-S bond within the benzisothiazole ring of Ziprasidone. This reaction cleaves the ring and forms an intermediate, Dihydroziprasidone, which has a reactive thiophenol group.[7] This reduction is catalyzed primarily by the cytosolic enzyme Aldehyde Oxidase (AO) .[2][6][7] Studies have also shown that this reduction can occur non-enzymatically through chemical reduction by glutathione (GSH), a ubiquitous antioxidant in the liver.[7]

  • Step 2: S-Methylation. The Dihydroziprasidone intermediate is then rapidly methylated at the newly formed thiophenol group. This reaction is catalyzed by the enzyme Thiol Methyltransferase (TMT) , which utilizes S-adenosylmethionine (SAM) as the methyl group donor.[6][7] The final product is the stable and major circulating metabolite, this compound.[6]

This dual-pathway clearance mechanism, involving both AO/GSH and CYP3A4, makes Ziprasidone less susceptible to pharmacokinetic interactions compared to drugs cleared by a single enzyme system.[2]

G cluster_main Ziprasidone Metabolism ziprasidone Ziprasidone p1 ziprasidone->p1 p2 ziprasidone->p2 dihydroziprasidone Dihydroziprasidone (Thiophenol Intermediate) s_methyl This compound (Major Metabolite) dihydroziprasidone->s_methyl label_methylation Step 2: S-Methylation dihydroziprasidone->label_methylation oxidative_metabolites Ziprasidone Sulfoxide & Ziprasidone Sulfone p1->dihydroziprasidone label_reductive  Step 1: Reductive Cleavage ~66% of Clearance p1->label_reductive p2->oxidative_metabolites label_oxidative Oxidative Pathway ~33% of Clearance p2->label_oxidative label_reductive->dihydroziprasidone label_methylation->s_methyl label_oxidative->oxidative_metabolites enzyme_ao Aldehyde Oxidase (AO) + Glutathione (GSH) enzyme_ao->p1 enzyme_tmt Thiol Methyltransferase (TMT) Cofactor: SAM enzyme_tmt->dihydroziprasidone enzyme_cyp CYP3A4 enzyme_cyp->p2

Figure 1. Major metabolic pathways of Ziprasidone.

Section 2: Protocol for In Vitro Formation of this compound

To specifically study the formation of this compound, the experimental system must contain the necessary cytosolic enzymes (AO and TMT) and cofactors. Human liver S9 fraction, which contains both microsomal and cytosolic components, is the ideal matrix for this purpose.[6][8]

Objective

To measure the formation of this compound from Ziprasidone in a fortified human liver S9 fraction and to demonstrate the dependency on the cofactor S-adenosylmethionine (SAM).

Materials and Reagents
  • Test Compound: Ziprasidone

  • Reference Standard: this compound (for analytical quantification)[9][10]

  • Internal Standard (IS): e.g., Ziprasidone-d8, for LC-MS/MS analysis

  • Enzyme Matrix: Pooled Human Liver S9 Fraction (e.g., from commercial suppliers)

  • Cofactors: S-adenosylmethionine (SAM), NADPH Regenerating System (e.g., NADPH-A, NADPH-B)

  • Buffers: Potassium Phosphate Buffer (pH 7.4)

  • Quenching Solution: Acetonitrile, cold

  • Instrumentation: LC-MS/MS system for analysis

Experimental Protocol Workflow

workflow start Start prep Prepare Reagents (Buffer, Ziprasidone, Cofactors, S9) start->prep pre_incubate Pre-incubate S9 Mix at 37°C for 5 min prep->pre_incubate initiate Initiate Reaction by adding Ziprasidone pre_incubate->initiate incubate Incubate at 37°C (Collect aliquots at 0, 5, 15, 30, 60 min) initiate->incubate quench Quench Reaction with Cold Acetonitrile + IS incubate->quench process Process Sample (Vortex, Centrifuge at >10,000g) quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze end End analyze->end

Figure 2. Workflow for the in vitro S9 incubation assay.
Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 100 mM Potassium Phosphate Buffer (pH 7.4).

    • Prepare a 1 M stock solution of SAM in water.

    • Prepare a 10 mM stock solution of Ziprasidone in a suitable organic solvent (e.g., DMSO). Dilute further in buffer to achieve the desired final concentration (e.g., 1 µM).

    • Rationale: Using a low percentage of organic solvent (<1%) in the final incubation mix is crucial to avoid inhibiting enzyme activity.

  • Incubation Setup:

    • Prepare incubation tubes for each time point and condition. A typical final incubation volume is 200 µL.

    • Master Mix Preparation: For each incubation, prepare a master mix containing buffer, SAM, and the NADPH regenerating system. The final concentrations should be:

      • Human Liver S9: 1 mg/mL

      • SAM: 2 mM

      • NADPH Regenerating System: As per manufacturer's instructions.

      • Rationale: Including an NADPH regenerating system allows for the simultaneous assessment of oxidative (CYP-mediated) pathways, although it is not required for the formation of this compound. Its exclusion can serve as a control.

  • Validation Controls: To ensure the integrity of the experiment, run parallel incubations:

    • No Cofactor Control: Exclude SAM from the master mix. This will demonstrate that the methylation step is SAM-dependent.

    • Heat-Inactivated Control: Use S9 fraction that has been boiled for 10 minutes prior to addition. This control verifies that the reaction is enzyme-mediated.

    • Zero-Time Control: Add the quenching solution before adding the Ziprasidone stock to measure any non-enzymatic degradation or background.

  • Reaction Execution:

    • Add the master mix to each reaction tube.

    • Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the Ziprasidone working solution to each tube.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing the internal standard.

    • Rationale: Time-course sampling allows for the determination of the initial rate of metabolite formation.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

Section 3: Protocol for Analytical Quantification by LC-MS/MS

A sensitive and specific LC-MS/MS method is required to accurately quantify the low concentrations of this compound formed in the in vitro matrix.

Objective

To develop a robust LC-MS/MS method for the simultaneous quantification of Ziprasidone and this compound in a quenched S9 matrix.

Instrumentation and Conditions
  • HPLC System: A UHPLC system capable of running sharp gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A ballistic gradient from ~5% B to 95% B over a few minutes.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

Data Presentation: Mass Spectrometer Parameters

The following table provides example Multiple Reaction Monitoring (MRM) transitions. These must be optimized empirically on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ziprasidone 413.1176.1Optimized
This compound 429.1222.1Optimized
Ziprasidone-d8 (IS) 421.2176.1Optimized

Note: The exact m/z values may vary slightly based on the specific adduct formed and instrument calibration.

Method Validation and Data Analysis
  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of the this compound reference standard into a blank, quenched S9 matrix (matrix-matched standards).

  • Quantification: Plot the peak area ratio (Analyte/Internal Standard) against the nominal concentration. Use a linear regression with 1/x² weighting to fit the curve.

  • Calculate Formation Rate: Determine the concentration of this compound at each time point from the calibration curve. Plot concentration versus time and determine the initial velocity (slope of the linear portion) of the reaction, typically expressed as pmol/min/mg protein.

Section 4: Scientific Interpretation and Trustworthiness

  • Causality and Validation: The successful formation of this compound in the complete system (S9 + SAM) and its marked reduction or absence in the "No Cofactor" and "Heat-Inactivated" controls provides strong evidence for the proposed two-step, enzyme-mediated pathway.[6][7]

  • Enzyme System Specificity: While this protocol focuses on the reductive pathway, analysis of the same samples for oxidative metabolites (like Ziprasidone Sulfoxide) can provide a complete metabolic profile. The formation of these metabolites should be dependent on the NADPH regenerating system, not SAM.

  • Clinical Relevance: The rate of formation observed in vitro can be used in more complex pharmacokinetic models to predict the in vivo clearance of Ziprasidone via this pathway. The lack of known clinically relevant inhibitors or inducers for aldehyde oxidase suggests this pathway is less prone to drug-drug interactions than metabolism mediated by polymorphic enzymes like CYPs.[2]

References

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  • Obach, R. S. (2005). Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone to its major metabolite, this compound: an in vitro study. Journal of Clinical Psychopharmacology, 25(6), 605-608. Retrieved from [Link]

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  • Popović, I., et al. (2022). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules, 27(19), 6268. Retrieved from [Link]

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  • Hiemke, C., et al. (2025). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Pharmaceuticals, 18(11), 1561. Retrieved from [Link]

  • Sreelekha, G., & Vijayakumar, A. (2024). Development and Validation of New Analytical Methods for the Assay of Ziprasidone Hydrochloride Monohydrate. Acta Scientific Pharmaceutical Sciences, 8(11), 21-27. Retrieved from [Link]

  • Seshagiri Rao, J. V. L. N., et al. (2017). A Validated Bioanalytical Method for Quantification of Ziprasidone in Human Plasma by RP-HPLC: Application to a Pharmacokinetic. Current Pharmaceutical Research, 7(3), 2082-2092. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ziprasidone-impurities. Retrieved from [Link]

  • Basavaiah, K., et al. (2021). A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. Europub. Retrieved from [Link]

  • FDA. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. Retrieved from [Link]

  • Prakash, C., et al. (2002). Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization. Drug Metabolism and Disposition, 30(10), 1141-1147. Retrieved from [Link]

  • SynZeal. (n.d.). S-Methyl Dihydro Ziprasidone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). S-Methyl-dihydro-zip-SO. National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes & Protocols for S-Methyldihydroziprasidone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

S-Methyldihydroziprasidone is a primary active metabolite of Ziprasidone, an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2] Understanding the cellular and molecular interactions of this metabolite is crucial for a comprehensive pharmacological profile of the parent drug. Ziprasidone's therapeutic efficacy is believed to stem from its unique antagonism of multiple G protein-coupled receptors (GPCRs), primarily the dopamine D2 and serotonin 5-HT2A receptors.[3][4] Consequently, this compound is presumed to interact with a similar spectrum of targets.

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to characterize the activity of this compound in cell-based assay systems. We will delve into the core principles and provide step-by-step protocols for two key functional assays tailored to the primary targets of this compound class: a calcium flux assay for the Gq-coupled 5-HT2A receptor and a cAMP accumulation assay for the Gi-coupled D2 receptor. Additionally, we will cover the gold-standard radioligand binding assay to determine target affinity.

Core Signaling Pathways of Key Receptors

The pharmacological activity of this compound is best understood by examining the signaling cascades of its primary receptor targets. The Dopamine D2 receptor is canonically coupled to the Gi/o family of G proteins, while the Serotonin 5-HT2A receptor is coupled to the Gq/11 family.[5][6] Antagonism by a test compound will inhibit these respective pathways.

Signaling_Pathways cluster_0 Dopamine D2 Receptor (Gi-coupled) cluster_1 Serotonin 5-HT2A Receptor (Gq-coupled) D2_Receptor Dopamine D2 Receptor Gi_Protein Gi Protein D2_Receptor->Gi_Protein Agonist Binding AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates SMD_D2 This compound SMD_D2->D2_Receptor Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Gq_Protein Gq Protein HT2A_Receptor->Gq_Protein Agonist Binding PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Opens Channels PKC PKC DAG->PKC Activates Ca_Cytosol Cytosolic Ca2+ Ca_Store->Ca_Cytosol Release Ca_Cytosol->PKC Activates SMD_HT2A This compound SMD_HT2A->HT2A_Receptor Antagonist

Caption: Signaling pathways for Dopamine D2 (Gi) and Serotonin 5-HT2A (Gq) receptors.

Pharmacological Profile of Parent Compound: Ziprasidone

While specific high-affinity binding data for this compound is less prevalent in public literature, the profile of the parent compound, Ziprasidone, provides an essential benchmark. The activity of the metabolite is expected to correlate with this profile. Ziprasidone is characterized by its high affinity for both D2 and 5-HT2A receptors, with a notably higher affinity for the 5-HT2A receptor.[4][7]

Receptor TargetBinding Affinity (Ki, nM)G-Protein CouplingPrimary Cellular Response
Dopamine D2 2.7 - 6.0[8]Gi/oInhibition of cAMP production
Serotonin 5-HT2A ~0.4[7]Gq/11Increase in intracellular Ca2+
Serotonin 5-HT1A ~3.4Gi/oInhibition of cAMP production
Serotonin 5-HT2C ~1.3Gq/11Increase in intracellular Ca2+
Serotonin 5-HT1D ~2.0Gi/oInhibition of cAMP production

Note: Ki values are compiled from various sources and should be considered approximate. Values for this compound should be determined experimentally.

Experimental Workflow Overview

A systematic approach is required to fully characterize a compound like this compound. The workflow begins with determining direct target binding and affinity, followed by functional assays to confirm the nature and potency of its activity (e.g., antagonist, inverse agonist).

Experimental_Workflow start Start: Compound Synthesis & Solubilization cell_prep Step 1: Cell Line Selection & Culture (e.g., HEK293 or CHO expressing D2 or 5-HT2A receptors) start->cell_prep binding_assay Step 2a: Radioligand Binding Assay (Target Engagement) cell_prep->binding_assay functional_assays Step 2b: Functional Assays (Mechanism of Action) cell_prep->functional_assays data_acq Step 3: Data Acquisition (Plate Reader / Scintillation Counter) binding_assay->data_acq ca_assay Calcium Flux Assay (for 5-HT2A / Gq) functional_assays->ca_assay camp_assay cAMP Assay (for D2 / Gi) functional_assays->camp_assay ca_assay->data_acq camp_assay->data_acq analysis Step 4: Data Analysis data_acq->analysis ki_calc Calculate Ki (Affinity) analysis->ki_calc ic50_calc Calculate IC50 (Potency) analysis->ic50_calc end End: Pharmacological Profile of this compound ki_calc->end ic50_calc->end

Caption: General experimental workflow for characterizing this compound.

Protocol 1: Radioligand Binding Assay for Target Affinity (Ki)

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[9][10] This protocol describes a competitive displacement assay using cell membranes expressing the receptor of interest.

5.1 Principle of the Assay A known concentration of a high-affinity radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) is incubated with cell membranes containing the target receptor. The test compound, this compound, is added at increasing concentrations, competing with the radioligand for binding sites. The concentration of the test compound that displaces 50% of the specific radioligand binding (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).[10][11]

5.2 Step-by-Step Protocol

  • Cell Membrane Preparation:

    • Culture cells (e.g., HEK293, CHO) stably expressing the human Dopamine D2 or Serotonin 5-HT2A receptor to high density.

    • Harvest cells, wash with ice-cold PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer, re-pellet, and finally resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay. Store at -80°C.

  • Assay Setup (96-well format):

    • Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • To each well of a 96-well plate, add:

      • 25 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive competitor (for non-specific binding, e.g., 10 µM Haloperidol for D2).

      • 25 µL of the appropriate this compound dilution.

      • 25 µL of the radioligand at a concentration near its Kd value (e.g., [³H]-Spiperone).

      • 25 µL of diluted cell membranes (typically 10-50 µg protein per well, to be optimized).

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to reach equilibrium.[10]

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically trapped radioligand.

    • Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

5.3 Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding versus the log concentration of this compound.

  • Determine IC50: Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

  • Calculate Ki: Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Protocol 2: Functional Antagonism at 5-HT2A (Gq) Receptors

6.1 Calcium Flux Assay Activation of the Gq-coupled 5-HT2A receptor leads to the release of intracellular calcium stores.[6][12] A calcium flux assay measures this change in cytosolic calcium concentration using a calcium-sensitive fluorescent dye. As an antagonist, this compound is expected to inhibit the calcium release induced by a 5-HT2A agonist (e.g., Serotonin or DOI).[13][14]

6.2 Step-by-Step Protocol

  • Cell Plating:

    • Seed cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96- or 384-well microplates.

    • Culture overnight to allow for adherence and formation of a confluent monolayer. The optimal cell number per well must be determined empirically.[13]

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Add a calcium-sensitive dye loading solution (e.g., Fluo-4 AM, Cal-520 AM) prepared in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Expert Tip: The loading solution may need to contain probenecid, an anion-transport inhibitor, to prevent certain cell lines (like CHO or HeLa) from actively pumping the dye out.[13]

    • Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound and Agonist Addition:

    • This assay is performed on a kinetic plate reader capable of automated liquid addition (e.g., FLIPR, FlexStation).

    • Prepare a plate containing serial dilutions of this compound (the antagonist plate).

    • Prepare a separate plate containing a 5-HT2A agonist (e.g., Serotonin) at a concentration that elicits ~80% of its maximal response (EC80).

    • The instrument will first add the this compound from the antagonist plate to the cell plate. Incubate for a pre-determined time (e.g., 15-30 minutes).

    • The instrument then adds the agonist from the agonist plate and immediately begins reading fluorescence.

  • Fluorescence Measurement:

    • Measure fluorescence intensity (e.g., Excitation ~494 nm, Emission ~516 nm for Fluo-4) kinetically over 1-3 minutes. A rapid increase in fluorescence upon agonist addition indicates calcium release.

6.3 Data Analysis:

  • Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Generate Dose-Response Curve: Plot the response versus the log concentration of this compound. The curve should show decreasing signal with increasing antagonist concentration.

  • Determine IC50: Use non-linear regression to calculate the IC50, which represents the concentration of this compound required to inhibit 50% of the agonist-induced calcium response.

Protocol 3: Functional Antagonism at D2 (Gi) Receptors

7.1 cAMP Assay Activation of the Gi-coupled D2 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15] To measure this inhibitory effect, the cell's basal cAMP level is first stimulated with forskolin (a direct activator of adenylyl cyclase). The ability of a D2 agonist (e.g., Quinpirole) to reduce this stimulated cAMP level is then measured. As an antagonist, this compound should block the agonist's ability to decrease cAMP.[5][16]

7.2 Step-by-Step Protocol

  • Cell Culture and Stimulation:

    • Culture cells stably expressing the human D2 receptor.

    • Harvest and resuspend the cells in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Add serial dilutions of this compound to the cell suspension and pre-incubate for 15-30 minutes.

    • Add a D2 agonist (e.g., Quinpirole) at its EC80 concentration.

    • Immediately add a pre-determined concentration of forskolin to stimulate cAMP production.

    • Incubate for 30-60 minutes at room temperature or 37°C.

  • cAMP Detection:

    • Multiple detection technologies are available, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA. The following steps are based on a competitive immunoassay format like HTRF.[17]

    • Lyse the cells to release the intracellular cAMP.

    • Add the detection reagents: typically a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[17]

    • Intracellular cAMP produced by the cells will compete with the d2-labeled cAMP for binding to the antibody.

  • Signal Measurement:

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of cAMP produced in the cells.[17]

7.3 Data Analysis:

  • Interpret the Signal: A high HTRF signal corresponds to low cAMP levels, and a low HTRF signal corresponds to high cAMP levels.

  • Generate Dose-Response Curve: Plot the HTRF signal (or calculated cAMP concentration) versus the log concentration of this compound. In the presence of the D2 agonist and forskolin, increasing concentrations of the antagonist should cause the cAMP level to rise (and the HTRF signal to fall) back towards the level seen with forskolin alone.

  • Determine IC50: Use non-linear regression to calculate the IC50, which represents the concentration of this compound that reverses 50% of the agonist's inhibitory effect on cAMP production.

References

  • Title: Ziprasidone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Source: Bio-protocol URL: [Link]

  • Title: GPCR Radioligand Binding - Robust Assays, Fast Results Source: Eurofins Discovery URL: [Link]

  • Title: Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger Source: Eurofins Discovery URL: [Link]

  • Title: GPCR-radioligand binding assays Source: PubMed URL: [Link]

  • Title: Forskolin-free cAMP assay for Gi-coupled receptors Source: PubMed URL: [Link]

  • Title: High-throughput calcium flux assays: luminescent versus fluorescent readout Source: PubMed URL: [Link]

  • Title: Ziprasidone - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Ziprasidone | C21H21ClN4OS | CID 60854 Source: PubChem - NIH URL: [Link]

  • Title: Ziprasidone (Geodon): Uses & Side Effects Source: Cleveland Clinic URL: [Link]

  • Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc. URL: [Link]

  • Title: cAMP Accumulation Assay Source: Creative BioMart URL: [Link]

  • Title: Ziprasidone: MedlinePlus Drug Information Source: MedlinePlus URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual - NCBI URL: [Link]

  • Title: Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format Source: NIH URL: [Link]

  • Title: G protein–coupled receptors: from radioligand binding to cellular signaling Source: Journal of Clinical Investigation URL: [Link]

  • Title: Gαq GPCR assays Source: ION Biosciences URL: [Link]

  • Title: cAMP assays in GPCR drug discovery Source: PubMed URL: [Link]

  • Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) Source: NCBI Bookshelf URL: [Link]

  • Title: Ziprasidone (Geodon) Pharmacokinetics Source: Psychopharmacology Institute URL: [Link]

  • Title: The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice Source: PubMed URL: [Link]

  • Title: Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity Source: PubMed URL: [Link]

  • Title: Dopamine D2/3 occupancy of ziprasidone across a day: A within-subject PET study Source: SpringerLink URL: [Link]

  • Title: Dopamine D2/3 occupancy of ziprasidone across a day: a within-subject PET study Source: PMC - NIH URL: [Link]

  • Title: Dopamine/Serotonin Receptor Targets for Psychosis & Mood Source: YouTube (Stahl's Essential Psychopharmacology) URL: [Link]

  • Title: A PET study of dopamine D2 and serotonin 5-HT2 receptor occupancy in patients with schizophrenia treated with therapeutic doses of ziprasidone Source: PubMed URL: [Link]

  • Title: A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells Source: PubMed URL: [Link]

  • Title: 5-HT2A receptor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A review for cell-based screening methods in drug discovery Source: PMC - NIH URL: [Link]

  • Title: “Selective” serotonin 5-HT2A receptor antagonists Source: PMC - NIH URL: [Link]

  • Title: Tips for Establishing Successful Cell-Based Assays: Part 1 Source: Multispan, Inc. URL: [Link]

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Application Note & Protocol: Development of a Validated Analytical Method for S-Methyldihydroziprasidone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of S-Methyldihydroziprasidone, a significant metabolite of the atypical antipsychotic drug, Ziprasidone.[1] The protocol herein outlines a sensitive and selective method utilizing Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a gold standard for bioanalytical applications.[2] This guide is intended for researchers, scientists, and professionals in drug development and therapeutic drug monitoring, offering a detailed framework from conceptualization to full validation in accordance with international regulatory standards.

Introduction and Scientific Rationale

Ziprasidone is an established atypical antipsychotic agent used in the management of schizophrenia and bipolar disorder.[3][4] Its clinical efficacy and safety are influenced by its metabolic fate within the body. Ziprasidone is extensively metabolized through several pathways, including reductive cleavage and subsequent methylation, leading to the formation of this compound.[1] Accurate quantification of such metabolites is crucial for comprehensive pharmacokinetic studies, understanding drug-drug interactions, and establishing a complete metabolic profile, which are all critical components of drug development and personalized medicine.

The selection of an analytical method is predicated on the intended application. For the quantification of metabolites in biological matrices, which are often present at low concentrations, a method with high sensitivity and selectivity is paramount. While HPLC with UV detection is a viable technique for the parent drug in pharmaceutical formulations, UHPLC-MS/MS offers superior performance for bioanalytical applications due to its ability to distinguish the analyte from endogenous interferences and provide structural confirmation.[2][5] This application note, therefore, focuses on a UHPLC-MS/MS method, developed and validated following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][7]

Metabolic Pathway of Ziprasidone to this compound

The formation of this compound from Ziprasidone involves a two-step metabolic process. Initially, the benzisothiazole ring of Ziprasidone undergoes reductive cleavage.[1][8] This is followed by methylation of the resulting thiol group.

Metabolic Pathway Ziprasidone Ziprasidone Intermediate Reductive Cleavage Intermediate Ziprasidone->Intermediate Reductive Cleavage SMD This compound Intermediate->SMD Methylation

Caption: Metabolic conversion of Ziprasidone.

Analyte Information

  • Compound Name: this compound

  • Parent Drug: Ziprasidone[3]

  • Chemical Formula: C₂₂H₂₅ClN₄OS[9]

  • Molecular Weight: 429.0 g/mol [9]

  • CAS Number: 194280-91-6[9]

Materials and Reagents

  • Reference Standard: this compound (Authenticated standard with Certificate of Analysis)

  • Internal Standard (IS): Ziprasidone-d8 or a structurally similar compound not present in the study samples.

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).

  • Water: Deionized water, 18.2 MΩ·cm or higher purity.

  • Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K₂EDTA).

  • Equipment:

    • UHPLC system (e.g., Waters Acquity, Agilent 1290 Infinity II).

    • Tandem mass spectrometer (e.g., Sciex Triple Quad, Thermo Fisher TSQ series).

    • Analytical balance.

    • Centrifuge.

    • Vortex mixer.

    • Pipettes and general laboratory glassware.

Experimental Protocol

This protocol is designed for the quantification of this compound in human plasma. The underlying principle is the isolation of the analyte and internal standard from the biological matrix via protein precipitation, followed by chromatographic separation and mass spectrometric detection.

Workflow Overview

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Analyte & IS) prep_working Prepare Working & CC/QC Samples prep_stock->prep_working add_is Spike Plasma with IS add_precip Add Precipitation Solvent (Acetonitrile) add_is->add_precip vortex Vortex & Centrifuge add_precip->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into UHPLC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification & Reporting integrate->quantify

Caption: UHPLC-MS/MS analytical workflow.

Step 1: Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Ziprasidone-d8) in the same manner.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions in a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration curve (CC) and quality control (QC) samples.

Step 2: Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blanks, zero standards, CC, and QC samples.

  • Pipette 100 µL of the appropriate matrix (blank plasma, spiked CC, or QC plasma) into the corresponding tubes.

  • Add 10 µL of the internal standard working solution to all tubes except the blank.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

Step 3: UHPLC-MS/MS Conditions

The following conditions serve as a starting point and should be optimized for the specific instrumentation used.

Parameter Condition
UHPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: To be determined experimentallyInternal Standard: To be determined experimentally
Source Temperature 550°C
IonSpray Voltage 5500 V

Note on MRM Transitions: The specific precursor and product ions (Multiple Reaction Monitoring transitions) must be determined by infusing a standard solution of this compound into the mass spectrometer. For a molecule with a nominal mass of 428.14 Da[9], the protonated precursor ion [M+H]⁺ would be approximately m/z 429.1. Product ions would be identified by performing a product ion scan on this precursor.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[7] The validation should assess the following parameters:

Validation Parameter Description & Acceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components. Criteria: No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration. Criteria: A calibration curve with at least six non-zero points. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy The closeness of the measured value to the true value. Criteria: The mean value should be within ±15% of the nominal value for QC samples (±20% for the Lower Limit of Quantitation).
Precision The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). Criteria: The relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. Criteria: Signal-to-noise ratio > 10; accuracy and precision within ±20%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature). Criteria: The results should remain within acceptable limits of precision and accuracy.

Conclusion

The UHPLC-MS/MS method detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound in a biological matrix. The protocol emphasizes the importance of systematic development and rigorous validation to ensure data integrity, adhering to the principles of scientific excellence and regulatory compliance.[10][11] This method is suitable for application in pharmacokinetic assessments, clinical research, and other areas of drug development requiring precise measurement of Ziprasidone's metabolic profile.

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  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Determination of Ziprasidone by UPLC-MS-MS and Its Application to a Pharmacokinetic Study of Chinese Schizophrenics. ResearchGate. [Link]

  • A Review: Method Development and Validation of Antipsychotic Drug by HPLC Method. International Journal of Novel Research and Development. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]

  • RP-HPLC METHOD FOR THE ESTIMATION OF ZIPRASIDONE. International Journal of Pharma Medicine and Biological Sciences. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Development and validation of a new hplc method for the determination of quetiapine and its metabolites. Journal of Research in Pharmacy. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. [Link]

  • Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization. (2005). PubMed. [Link]

Sources

"S-Methyldihydroziprasidone" as a biomarker for ziprasidone exposure

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

S-Methyldihydroziprasidone as a Quantitative Biomarker for Ziprasidone Exposure: A Validated LC-MS/MS Approach

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound (SMDZ), a major metabolite of the atypical antipsychotic ziprasidone, as a biomarker for quantifying drug exposure. We will delve into the scientific rationale, present a detailed protocol for a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of SMDZ in human plasma, and discuss the regulatory framework guiding such bioanalytical assays. The protocols and validation standards described herein are designed to ensure data integrity and reliability in clinical and preclinical studies.

Introduction: The Rationale for Monitoring this compound

Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2] It undergoes extensive metabolism in the body, with less than 5% of the administered dose being excreted as the unchanged parent drug.[3][4] The metabolic clearance of ziprasidone is complex, involving multiple pathways. One of the major routes of metabolism is the reductive cleavage of the benzisothiazole moiety, a reaction mediated by glutathione and aldehyde oxidase, followed by S-methylation, to form this compound (SMDZ).[4]

Given that ziprasidone is extensively metabolized, monitoring a major, stable metabolite like SMDZ can offer a more comprehensive assessment of drug exposure than measuring the parent drug alone. This is particularly relevant for understanding inter-individual variability in drug metabolism, which can be influenced by genetic factors, co-administered medications, and physiological state. A validated bioanalytical method for SMDZ is therefore a critical tool for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and in establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.

The use of biomarkers in drug development is guided by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7] For a biomarker to be considered reliable for regulatory decision-making, the analytical method used for its quantification must be thoroughly validated.[8][9]

Metabolic Pathway of Ziprasidone to this compound

The formation of SMDZ from ziprasidone is a two-step process that highlights a significant metabolic pathway for the drug.

Ziprasidone Metabolism Ziprasidone Ziprasidone Intermediate Dihydroziprasidone (Reductive Cleavage Intermediate) Ziprasidone->Intermediate  Glutathione & Aldehyde Oxidase SMDZ This compound Intermediate->SMDZ  Thiol Methyltransferase

Caption: Metabolic conversion of ziprasidone to this compound.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a method for the sensitive and selective quantification of SMDZ in human plasma. The method employs liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by analysis using a triple quadrupole mass spectrometer.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Ziprasidone-d8 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Ammonium acetate (≥99% purity)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation and Conditions
  • Liquid Chromatograph: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 2 mM Ammonium Acetate in water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive.

  • MS/MS Transitions: To be determined by direct infusion of SMDZ and the internal standard. For example, for ziprasidone, a transition of m/z 413 -> 194 has been reported.[10] A similar process of precursor ion selection and collision-induced dissociation would be used for SMDZ.

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of SMDZ and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the SMDZ stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Standards: Spike blank human plasma with the appropriate SMDZ working solutions to create a calibration curve, typically covering a range of 0.1 to 200 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard (25 µL) p1->p2 p3 Add MTBE (500 µL) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Evaporate Organic Layer p4->p5 p6 Reconstitute in Mobile Phase A (100 µL) p5->p6 a1 Inject into LC-MS/MS p6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Unknown Samples d2->d3

Sources

Applications of S-Methyldihydroziprasidone in Neuropharmacology: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide on the primary application of S-Methyldihydroziprasidone in the field of neuropharmacology. Contrary to being a direct pharmacological agent, its principal role is that of a critical metabolite of the atypical antipsychotic, Ziprasidone. For researchers, drug metabolism scientists, and clinical pharmacologists, understanding and quantifying this metabolite is fundamental to fully characterizing the safety, efficacy, and pharmacokinetic profile of Ziprasidone.

This guide moves beyond simple definitions to provide field-proven insights and detailed protocols for the practical application of this compound as a key biomarker in the drug development pipeline.

PART 1: Application Notes: The Role of this compound in Pharmacokinetic Profiling

Background: A Major Metabolite of Ziprasidone

This compound is one of the four major circulating metabolites of Ziprasidone, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder[1][2]. While the therapeutic activity of Ziprasidone is primarily attributed to the parent drug, its extensive metabolism necessitates a thorough understanding of its metabolic pathways for a complete pharmacological profile[1][2]. Unchanged Ziprasidone accounts for approximately 44% of the total drug-related material in serum, highlighting the significant contribution of its metabolites to the drug's overall disposition[1].

The formation of this compound is a two-step enzymatic process primarily occurring in the liver. This pathway is distinct from the cytochrome P450 (CYP) mediated oxidation that constitutes another major route of Ziprasidone metabolism[1][3].

  • Reductive Cleavage : The initial step involves the reduction of the benzisothiazole moiety of Ziprasidone. This reaction is mediated both non-enzymatically by glutathione (GSH) and enzymatically by the cytosolic enzyme aldehyde oxidase[1][2].

  • S-Methylation : The resulting thiol intermediate is then methylated by the enzyme thiol methyltransferase to form this compound[1].

The involvement of non-CYP enzymes like aldehyde oxidase is a key characteristic of Ziprasidone metabolism, reducing the likelihood of certain drug-drug interactions compared to drugs metabolized solely by CYP pathways[3].

G cluster_0 Metabolic Pathway of this compound Formation Ziprasidone Ziprasidone Intermediate Thiol Intermediate (Post-Reductive Cleavage) Ziprasidone->Intermediate  Reduction (Aldehyde Oxidase, Glutathione) Metabolite This compound Intermediate->Metabolite S-Methylation (Thiol Methyltransferase) G cluster_workflow LC-MS/MS Quantification Workflow p1 1. Sample Collection (Plasma with Anticoagulant) p3 3. Sample Preparation (Protein Precipitation) p1->p3 p2 2. Standard Curve & QC Prep (Spike blank plasma with standards) p2->p3 Processed alongside unknown samples p4 4. Centrifugation (Pellet proteins) p3->p4 p5 5. Supernatant Transfer (To clean plate/vials) p4->p5 p6 6. LC-MS/MS Analysis (Inject sample) p5->p6 p7 7. Data Processing (Quantify against standard curve) p6->p7

Caption: Workflow for the bioanalysis of this compound.

Step-by-Step Protocol:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a 1 mg/mL stock solution of this compound reference standard in DMSO.

    • Perform serial dilutions in a 50:50 acetonitrile:water mixture to create working standard solutions.

    • Spike these working standards into blank human plasma to create a calibration curve (e.g., 8 concentrations ranging from 0.1 to 100 ng/mL).

    • Separately, prepare low, medium, and high concentration QCs in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • Causality: This method is fast, efficient, and removes the majority of plasma proteins which would otherwise interfere with the LC-MS system.

    • Aliquot 100 µL of plasma samples (calibrators, QCs, and unknowns) into a 96-well deep-well plate.

    • Prepare a precipitation solution of acetonitrile containing the SIL-IS at a fixed concentration (e.g., 20 ng/mL).

    • Add 300 µL of the precipitation solution to each well (a 3:1 ratio of organic solvent to plasma).

    • Seal the plate and vortex for 2 minutes at high speed to ensure complete protein precipitation.

  • Centrifugation and Supernatant Transfer:

    • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 150 µL of the clear supernatant to a new 96-well plate for injection, avoiding aspiration of the protein pellet.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable for retaining the analyte.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Run a gradient from low (~5%) to high (~95%) Mobile Phase B over several minutes to elute the analyte.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization: Use Electrospray Ionization in Positive mode (ESI+).

      • Detection: Use Multiple Reaction Monitoring (MRM). Tune the instrument to find the optimal precursor and product ions for both this compound and its SIL-IS. (e.g., for this compound, Mol. Wt. ~429.0, monitor a specific transition like m/z 429.1 -> 178.1).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the SIL-IS.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Generate a linear regression curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Use the resulting regression equation (y = mx + b) to calculate the concentration of this compound in the unknown samples and QCs.

PART 3: References

  • Psychopharmacology Institute. (2014, December 13). Ziprasidone (Geodon) Pharmacokinetics. Retrieved from [Link]

  • Stahl, S. M. (2024, February 26). Ziprasidone. StatPearls - NCBI. Retrieved from [Link]

  • PubChem. (n.d.). Ziprasidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Micromedex. (n.d.). Ziprasidone Drug Information. Retrieved from a licensed provider; general information available from multiple public sources.

  • Prakash, C., & Shaffer, C. L. (2005). Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization. Drug Metabolism and Disposition, 33(5), 639-648. Retrieved from [Link]

  • Beedham, C. (2003). Ziprasidone metabolism, aldehyde oxidase, and clinical implications. Journal of Clinical Psychopharmacology, 23(4), 333-338. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving "S-Methyldihydroziprasidone" stability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Methyldihydroziprasidone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure relate to its stability?

This compound is a major human metabolite of the atypical antipsychotic drug, Ziprasidone.[1] It is formed through the reductive cleavage of the benzisothiazole ring of Ziprasidone, followed by S-methylation. Its structural similarity to Ziprasidone means it shares susceptibility to similar degradation pathways, such as oxidation and hydrolysis. A key point of vulnerability is the thioether group, which can be oxidized to form S-methyl-dihydro-ziprasidone sulfoxide.[2]

Q2: I've just prepared a stock solution of this compound. What are the critical factors I need to consider for its storage?

Based on extensive stability studies of the parent compound, Ziprasidone, the following factors are critical and should be applied to this compound solutions:

  • Temperature: Solutions are significantly more stable when refrigerated. We strongly recommend storage at 2-8°C.[3][4]

  • Light: Ziprasidone is photosensitive. Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[4]

  • pH: Extreme pH values should be avoided. Ziprasidone shows considerable degradation under alkaline conditions.[5][6] While slightly acidic conditions may be acceptable, neutral or near-neutral pH is a safer starting point for storage.

  • Oxygen: Given the potential for oxidation of the sulfur atom, minimizing headspace in the storage vial and considering the use of degassed solvents for preparation can enhance stability.

Q3: What are the common visual signs of this compound degradation in solution?

The most common signs of degradation are:

  • Color Change: A change from a colorless or pale solution to yellow or brown is a strong indicator of chemical degradation, often related to oxidation or hydrolysis.

  • Precipitation: The formation of a solid in your solution after it was initially clear can indicate that the compound is falling out of solution due to temperature changes, pH shifts, or the formation of less soluble degradation products.

  • Haze or Cloudiness: This can be a precursor to precipitation and suggests that the compound's solubility limit has been exceeded under the current storage conditions.

Troubleshooting Guide: Common Issues in Solution Stability

This guide addresses specific problems you may encounter during your experiments.

Issue 1: My this compound solution has turned yellow.
  • Likely Cause: This is a classic sign of oxidative degradation. The thioether moiety in this compound is susceptible to oxidation, leading to the formation of the sulfoxide metabolite and other colored degradants.[2] Exposure to atmospheric oxygen, light, or trace metal contaminants in your solvent can catalyze this process.

  • Troubleshooting Steps:

    • Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents. If possible, degas the solvent by sparging with nitrogen or argon before use to remove dissolved oxygen.

    • Inert Atmosphere: When preparing stock solutions for long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon before sealing the vial.

    • Antioxidants: For non-analytical applications (e.g., in vitro assays), the addition of a small amount of an antioxidant may be considered, but this must be validated to ensure it does not interfere with your experiment.

    • Confirm Degradation: Analyze the yellowed solution by HPLC with a photodiode array (PDA) detector. Compare the chromatogram to a freshly prepared standard to identify degradation peaks and confirm a loss of the main compound peak.

Issue 2: A precipitate has formed in my refrigerated stock solution.
  • Likely Cause: This is typically a solubility issue. The solubility of many compounds, including this compound, is temperature-dependent. Upon refrigeration, the solubility can decrease, causing the compound to crystallize or precipitate out of solution. It can also be caused by a change in the pH of the solution if you are using a buffered system that is sensitive to temperature changes.

  • Troubleshooting Steps:

    • Gentle Re-solubilization: Before use, allow the vial to equilibrate to room temperature. Gently vortex or sonicate the solution to see if the precipitate redissolves.

    • Solvent System Optimization: If precipitation is a recurring issue, you may need to adjust your solvent system. Consider increasing the proportion of organic solvent (e.g., DMSO, methanol) relative to any aqueous component.

    • pH Adjustment: Ensure the pH of your solution is optimal for solubility. While extreme pH should be avoided for stability, slight adjustments may improve solubility.

    • Prepare Smaller Aliquots: To avoid repeated warming and cooling cycles of the entire stock, prepare smaller, single-use aliquots.

Issue 3: I am seeing new peaks in my HPLC chromatogram after storing my solution for a week.
  • Likely Cause: The appearance of new peaks, especially those eluting earlier or later than the main peak, is a strong indication of chemical degradation. Given the known degradation pathways of the parent compound, these are likely hydrolysis or oxidation products.[5][6][7]

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to identifying the cause of degradation.

G start New Peaks Observed in HPLC check_storage Review Storage Conditions: - Temperature (Refrigerated?) - Light (Protected?) - pH of Solution start->check_storage improper_storage Hypothesis: Environmental Degradation check_storage->improper_storage  Conditions Not Optimal check_solvent Review Solvent/Buffer: - Age and Purity? - Degassed? - Potential for Reactivity? check_storage->check_solvent  Conditions Were Optimal correct_storage Action: - Store at 2-8°C - Use Amber Vials - Prepare Fresh Solution improper_storage->correct_storage solvent_issue Hypothesis: Solvent-Mediated Degradation (e.g., Oxidation, Hydrolysis) check_solvent->solvent_issue  Potential Issues Identified lc_ms_analysis Further Investigation: Perform LC-MS/MS Analysis check_solvent->lc_ms_analysis  No Obvious Issues correct_solvent Action: - Use Fresh, High-Purity Solvent - Degas Solvent Before Use - Verify Buffer Stability solvent_issue->correct_solvent characterize_peaks Goal: Characterize Degradant Peaks (Mass suggests oxidation, hydrolysis, etc.) lc_ms_analysis->characterize_peaks

Caption: Troubleshooting workflow for HPLC instability.

Best Practices for Handling and Storage

Adhering to best practices is crucial for ensuring the integrity of your this compound solutions.

ParameterRecommendationRationale
Solvent Selection Use HPLC-grade DMSO, methanol, or acetonitrile for initial stock solutions. For aqueous buffers, use freshly prepared solutions with high-purity water.Minimizes contaminants that can catalyze degradation. Ziprasidone stock solutions are often prepared in methanol or a mix of acetonitrile, methanol, and water.[8]
Storage Temperature 2-8°C (Refrigerated) Studies on Ziprasidone show significantly enhanced stability at refrigerated temperatures compared to room temperature.[3][4]
Light Protection Store solutions in amber glass vials or wrap clear vials in aluminum foil.Protects the compound from photolytic degradation.[4]
pH of Solution Maintain solutions at a near-neutral pH (6-7.5) unless experimental conditions require otherwise.Avoids acid- or base-catalyzed hydrolysis. Ziprasidone is known to degrade in alkaline conditions.[5][6]
Atmosphere For long-term storage (>1 month), consider purging the vial headspace with an inert gas (nitrogen or argon).Reduces the risk of oxidative degradation of the thioether group.
Aliquoting Prepare single-use aliquots from a concentrated stock solution.Avoids multiple freeze-thaw cycles or repeated warming of the primary stock, which can accelerate degradation and introduce contamination.

Visualizing the Degradation Pathway

Understanding the potential chemical transformations of this compound is key to preventing them. The primary metabolic and likely degradative pathway involves oxidation.

DegradationPathway Ziprasidone Ziprasidone SMD This compound (Thioether) Ziprasidone->SMD Reductive Cleavage & S-Methylation (Metabolic Formation) SMD_SO S-Methyl-dihydro-ziprasidone Sulfoxide (Sulfoxide) SMD->SMD_SO Oxidation [O] (Degradation Pathway)

Caption: Formation and primary oxidative degradation pathway.

Protocol: Performing a Simple Stability Assessment

If you are using a novel buffer or formulation, it is prudent to perform a quick stability check.

Objective: To determine the short-term stability of this compound in your specific experimental solution.

Materials:

  • This compound solid compound

  • Your chosen solvent or buffer system

  • HPLC system with UV or PDA detector

  • Calibrated analytical balance and volumetric flasks

  • Storage containers (e.g., amber HPLC vials)

Methodology:

  • Prepare a Fresh Stock Solution: Accurately weigh and dissolve this compound in your chosen solvent to a known concentration (e.g., 1 mg/mL). This will be your T=0 reference standard .

  • Prepare Test Samples: Dilute the stock solution into your experimental buffer at the final working concentration.

  • Initial Analysis (T=0): Immediately analyze the T=0 reference standard and one of the freshly prepared test samples by HPLC. Record the peak area of the this compound peak. The peak areas should be comparable.

  • Incubate Samples: Store the remaining test samples under your intended experimental conditions (e.g., 37°C incubator) and your intended storage conditions (e.g., 4°C, protected from light).

  • Time-Point Analysis: Analyze the test samples at various time points (e.g., 2, 4, 8, 24, and 48 hours). At each time point, also re-inject the T=0 reference standard (stored under ideal conditions, e.g., frozen or freshly prepared) to account for any instrument variability.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Observe the chromatograms for the appearance and growth of any new peaks, which would indicate degradation products.

    • A loss of >10% of the initial peak area is generally considered significant instability for most applications.

This proactive approach provides empirical data on the stability of this compound in your specific experimental matrix, ensuring the reliability and reproducibility of your results.

References

  • PubChem. (n.d.). Ziprasidone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). An Elusive Degradation Product of Ziprasidone. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation study. Retrieved from [Link]

  • ResearchGate. (2007). A Rapid Stability-Indicating LC Method for Ziprasidone Hydrochloride. Retrieved from [Link]

  • Kostić, N., Tumpa, A., Stajić, A., & Malenović, A. (2022). In vitro degradation of ziprasidone in human whole blood. Drug Testing and Analysis, 15(2), 213-224. [Link]

  • Rao, T. S., et al. (2018). Method development, validation and stability indicating RP-UPLC method for Assay determination of Ziprasidone Hcl in pharmaceutical products. World Journal of Pharmaceutical Research, 7(8), 1049-1070.
  • Prakash, C., Kamel, A., Cui, D., Whalen, R. D., Miceli, J., & Tweedie, D. (1998). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition, 26(8), 863-872. [Link]

  • Malenović, A., Stajić, A., Kostić, N., & Tumpa, A. (2021). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules, 26(11), 3328. [Link]

  • Hong, J., Shah, J. C., & Mcgonagle, M. D. (2011). Effect of cyclodextrin derivation and amorphous state of complex on accelerated degradation of ziprasidone. Journal of Pharmaceutical Sciences, 100(7), 2703-2716. [Link]

  • Zakowiecki, D., & Cal, K. (2012). Development of rapid and robust stability-indicating method for analysis of ziprasidone (hydrochloride and freebase) as drug substance and in medicines by UPLC. Acta Poloniae Pharmaceutica, 69(2), 209-217. [Link]

  • IJSDR. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research.
  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Green, K., & Parish, R. C. (2010). Stability of ziprasidone mesylate in an extemporaneously compounded oral solution. Journal of Pediatric Pharmacology and Therapeutics, 15(2), 138-141. [Link]

  • Green, K., & Parish, R. C. (2010). Stability of Ziprasidone Mesylate in an Extemporaneously Compounded Oral Solution. Journal of Pediatric Pharmacology and Therapeutics, 15(2), 138-141. [Link]

  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines for the Management of Investigational Drug Products. American Journal of Health-System Pharmacy, 75(13), 981-992.
  • ResearchGate. (2016). Recommendations on the control and monitoring of storage and transportation temperatures of medicinal products. Retrieved from [Link]

  • ResearchGate. (2018). Modeling of Hansen's solubility parameters of aripiprazole, ziprasidone, and their impurities: A nonparametric comparison of models for prediction of drug absorption sites. Retrieved from [Link]

Sources

Technical Support Center: S-Methyldihydroziprasidone Quantification Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Methyldihydroziprasidone quantification assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of bioanalytical methods involving this compound. Drawing from established analytical principles and published literature, this resource provides in-depth, field-proven insights in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding this compound and its analysis.

Q1: What is this compound and why is it measured?

A1: this compound is a metabolite of Ziprasidone, a widely used atypical antipsychotic drug.[1][2] Ziprasidone undergoes extensive metabolism in the body through several pathways, including reductive cleavage of the benzisothiazole moiety, which leads to the formation of this compound.[1] Quantifying this and other metabolites is crucial during drug development and in clinical settings for pharmacokinetic (PK) and toxicokinetic (TK) studies. These measurements help to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. In some assays, a stable isotope-labeled analog, such as a methyl or deuterated version of a related compound, may be used as an internal standard (IS) to ensure accuracy and precision.[3][4][5]

Q2: What is the typical analytical technique used for this compound quantification?

A2: The gold standard for quantifying this compound and its parent drug, Ziprasidone, in biological matrices like plasma or serum is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][6][7] This technique offers unparalleled sensitivity and selectivity, which is necessary to measure the low concentrations typically found in biological samples and to distinguish the analyte from other endogenous and exogenous compounds.[8] Electrospray ionization (ESI) in the positive ion mode is commonly employed.[3][7]

Q3: I am not seeing any signal for my analyte or internal standard. What are the first things I should check?

A3: A complete loss of signal is often due to a systemic issue rather than a subtle analytical problem. Here is a logical checklist:

  • Mass Spectrometer: Confirm the instrument is calibrated and has passed its routine performance checks.[9] Ensure the correct MRM transitions and source parameters are loaded.

  • LC System: Check for adequate mobile phase levels. Verify that the LC pumps are delivering the correct flow rate and that system pressure is stable and within the expected range.

  • Sample Integrity: Ensure that the correct samples were loaded into the autosampler in the correct sequence. Verify the stability of your analyte in the autosampler conditions; some compounds can degrade over time.[3][5]

  • Connections: Check all fluidic connections between the LC and the mass spectrometer to ensure they are secure and not leaking.

Section 2: Troubleshooting Guide: From Sample to Signal

This section provides a problem-oriented approach to common issues encountered during assay development and execution.

Chromatographic & Peak Shape Issues

Q4: My chromatographic peaks are broad, tailing, or splitting. What is the cause and how can I fix it?

A4: Poor peak shape is a common but solvable problem that degrades resolution and compromises quantification.[10][11]

  • Causality: this compound, like its parent compound Ziprasidone, contains basic amine functional groups. These groups can engage in secondary ionic interactions with acidic residual silanols on the surface of traditional C18 silica columns. This causes a portion of the analyte molecules to "stick" to the column, resulting in a tailing peak. Peak splitting can be caused by column contamination or a partially blocked column frit.[9]

  • Solution Workflow:

    • Mobile Phase pH: The most effective solution is to adjust the mobile phase pH. Adding a small amount of an acid, like 0.1% formic acid or 2 mM ammonium acetate, protonates the silanol groups on the column, minimizing secondary interactions.[3] This leads to sharper, more symmetric peaks.

    • Column Health: If the problem persists, the column may be contaminated or damaged. First, try flushing the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase). If this fails, the column may need replacement.

    • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[12]

Workflow for Diagnosing Poor Peak Shape

Caption: A decision tree for troubleshooting chromatographic peak shape issues.

Q5: My analyte's retention time is shifting between injections. Why is this happening?

A5: Retention time stability is critical for reliable quantification. Drifting retention times can indicate several issues.[11]

  • Causality:

    • Inadequate Column Equilibration: The most common cause is insufficient time for the column to re-equilibrate to the initial mobile phase conditions after a gradient run.

    • Mobile Phase Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component (e.g., acetonitrile).

    • Column Temperature Fluctuations: HPLC column ovens are essential. Changes in ambient temperature can affect retention times if a column heater is not used.

    • Pump Performance: Inconsistent pump flow or mixing can lead to shifting retention times.

  • Solutions:

    • Extend Equilibration Time: Increase the post-run equilibration time in your LC method to at least 5-10 column volumes.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep bottles capped to prevent evaporation.

    • Use a Column Oven: Always use a thermostatically controlled column compartment set to a stable temperature (e.g., 40 °C).[13]

    • System Suitability: Regularly perform system suitability tests to monitor pump performance and overall system health.[10]

Sensitivity & Matrix Effect Issues

Q6: My assay sensitivity is poor, or my results are inconsistent across different plasma lots. How do I diagnose and mitigate matrix effects?

A6: Matrix effects are a significant challenge in bioanalysis, caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) that suppress or enhance the ionization of the analyte in the MS source.[14][15] This can lead to poor accuracy and precision.[15]

  • Causality: When a matrix component co-elutes with the analyte, it competes for ionization in the ESI droplet. This can reduce the number of analyte ions that reach the gas phase, suppressing the signal.[15]

  • Diagnostic Protocol: Post-Extraction Spike Experiment

    • Extract a blank plasma sample (from at least 6 different sources/lots) using your method.

    • In parallel, prepare a neat solution of the analyte and internal standard in the final mobile phase composition at a known concentration (e.g., medium QC level).

    • After the blank plasma is extracted, spike the neat solution into the extracted blank matrix (post-extraction spike).

    • Compare the peak area of the analyte in the post-extraction spike to the peak area in the neat solution.

    • Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • The coefficient of variation (%CV) across the different lots should be ≤ 15%.[3]

  • Mitigation Strategies:

    • Improve Sample Cleanup: The most robust solution is to remove the interfering components. Move from a simple Protein Precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[12][16]

    • Optimize Chromatography: Adjust the LC gradient to separate the analyte from the matrix interferences. Often, a more aggressive initial organic wash can elute phospholipids early, before the analyte of interest.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Ziprasidone-d8) is the best tool to compensate for matrix effects.[3] Since it is chemically identical to the analyte, it will experience the same ion suppression or enhancement, allowing the peak area ratio to remain constant and ensuring accurate quantification.

Workflow for Investigating Matrix Effects

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_decision Decision & Action A Set A: Extract 6 lots of blank plasma C Spike neat solution (Set B) into extracted blank (Set A) A->C B Set B: Prepare neat analyte solution in mobile phase B->C D Inject Set B (Neat) and Set C (Post-Spike) into LC-MS B->D C->D E Calculate Matrix Effect: (Area Post-Spike / Area Neat) * 100 D->E F Is %CV > 15% across lots OR Is suppression/enhancement severe? E->F G No: Method is acceptable. Proceed with validation. F->G H Yes: Method requires optimization. F->H I Improve Sample Cleanup (LLE or SPE) H->I J Optimize Chromatography to separate from interference H->J K Use Stable Isotope-Labeled Internal Standard H->K

Caption: A workflow diagram for diagnosing and mitigating matrix effects in bioanalysis.

Section 3: Key Experimental Protocols & Data

This section provides standardized protocols and typical instrument parameters as a starting point for your assay development.

Protocol: Plasma Protein Precipitation (PPT)

Protein precipitation is a simple and fast method for sample cleanup, though it is more susceptible to matrix effects than LLE or SPE.[16]

  • Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., Ziprasidone-d8).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5-10 µL into the LC-MS/MS system.

Example LC-MS/MS Parameters

The following parameters are based on published methods for Ziprasidone and can serve as an excellent starting point for this compound.[3][4][7] Optimization will be required.

ParameterTypical ValueRationale / Comment
LC Column C18 or C8, < 3 µm particle size (e.g., 50 x 2.1 mm)Provides good reversed-phase retention for moderately lipophilic compounds like Ziprasidone and its metabolites.[3][4]
Mobile Phase A Water with 0.1% Formic Acid or 2 mM Ammonium AcetateAcidic modifier improves peak shape and ionization efficiency in positive mode.[3]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile often provides better peak shape and lower backpressure.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column.
Gradient Start at 5-10% B, ramp to 95% B, hold, then re-equilibrateA gradient is necessary to elute the analyte while separating it from early-eluting matrix components.
Injection Volume 5 µLBalances sensitivity with minimizing column overload.
Ionization Mode ESI PositiveAmine groups on the molecule are readily protonated.[3]
MS/MS Transition Hypothetical: Precursor Ion (Q1) -> Product Ion (Q3)Must be determined by infusing a pure standard of this compound. The precursor will be [M+H]+.
Ziprasidone MRM m/z 413 -> 194A common transition used for quantification.[4]
Ziprasidone-d8 MRM m/z 421 -> 194Example transition for a deuterated internal standard.

References

  • A Validated Bioanalytical Method for Quantification of Ziprasidone in Human Plasma by RP-HPLC: Application to a Pharmacokinetic Study. Journal of Current Pharma Research. Available at: [Link]

  • Bhavyasri, V. M., et al. (2015). A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS. British Journal of Pharmaceutical Research, 6(5), 322-332. Available at: [Link]

  • Pawar, A. T., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 2(5), 163-171. Available at: [Link]

  • Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Bioanalysis Zone. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Blog. Available at: [Link]

  • A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. Semantic Scholar. Available at: [Link]

  • A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. ResearchGate. Available at: [Link]

  • Troubleshooting for LC-MS/MS. ResearchGate. Available at: [Link]

  • LSMSMS troubleshooting. Scribd. Available at: [Link]

  • A Validated Bioanalytical Method for Quantification of Ziprasidone in Human Plasma by RP-HPLC: Application to a Pharmacokinetic Study. Journal of Current Pharma Research. Available at: [Link]

  • Issues and Applications in Label-Free Quantitative Mass Spectrometry. PMC. Available at: [Link]

  • Al-Dirbashi, O. Y., et al. (2006). Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma. Biomedical Chromatography, 20(4), 365-368. Available at: [Link]

  • Aravagiri, M., et al. (2007). Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients. Journal of Chromatography B, 847(2), 237-244. Available at: [Link]

  • Determination of Ziprasidone by UPLC-MS-MS and Its Application to a Pharmacokinetic Study of Chinese Schizophrenics. ResearchGate. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Wiley Online Library. Available at: [Link]

  • Quantitative mass spectrometry: an overview. The Royal Society Publishing. Available at: [Link]

  • Quantitative Mass Spectrometry. SlideShare. Available at: [Link]

  • Ziprasidone (LC-MS/MS) (EP). Bioscientia Test List. Available at: [Link]

  • Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. Available at: [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Liquid-liquid extraction method for Ziprasidone (ZRS) bioanalysis by using ZRS-D8 (stable isotope). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Prakash, C., et al. (1997). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition, 25(7), 863-872. Available at: [Link]

  • Development and validation of stability indicating UPLC assay method for ziprasidone active pharma ingredient. ResearchGate. Available at: [Link]

  • Dalvie, D. K., et al. (2002). Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization. Chemical Research in Toxicology, 15(1), 89-96. Available at: [Link]

  • A Rapid Stability-Indicating LC Method for Ziprasidone Hydrochloride. ResearchGate. Available at: [Link]

  • Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry. Augusta University Research Profiles. Available at: [Link]

Sources

Technical Support Center: Enhancing the Aqueous Solubility of S-Methyldihydroziprasidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Methyldihydroziprasidone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a metabolite of the atypical antipsychotic ziprasidone, this compound shares structural similarities and, consequently, is anticipated to exhibit poor aqueous solubility, a characteristic common to many Biopharmaceutics Classification System (BCS) Class II compounds.[1][2] Poor solubility can significantly hinder preclinical and clinical development by limiting oral bioavailability and therapeutic efficacy.[3][4][5]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during formulation development. The methodologies described herein are grounded in established principles of pharmaceutical science and are supported by relevant literature on solubility enhancement of analogous compounds.

Part 1: Troubleshooting Guide for Common Solubility Issues

This section is designed to help you diagnose and resolve common experimental challenges related to the solubility of this compound.

Issue 1: Inconsistent or Low Solubility Measurements

Symptoms:

  • High variability in solubility data across replicate experiments.

  • Consistently low solubility values that are below the desired concentration for in vitro or in vivo studies.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Insufficient Equilibration Time The compound may be slow to dissolve, leading to an underestimation of its true equilibrium solubility.Extend the incubation time for your shake-flask solubility experiments. Monitor solubility at various time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
pH of the Medium This compound, like its parent compound ziprasidone, is a weak base.[1] Its solubility is expected to be highly pH-dependent, with higher solubility at lower pH values where the molecule is protonated and ionized.[6]Determine the pKa of this compound. Measure its solubility in a range of buffered solutions across a physiologically relevant pH spectrum (e.g., pH 1.2 to 7.5) to identify the optimal pH for solubilization.[1]
Solid-State Form The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each with a distinct solubility.[3] The amorphous form is generally more soluble but thermodynamically less stable.[7][8]Characterize the solid-state form of your this compound sample using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). If you are observing inconsistencies, consider the possibility of polymorphic transitions during your experiments.
Analyte Degradation The compound may be degrading in the solubility medium, leading to inaccurate measurements.Assess the chemical stability of this compound in your chosen solvent systems using a stability-indicating HPLC method.
Issue 2: Precipitation of the Compound from a Supersaturated Solution

Symptoms:

  • Initial dissolution is achieved, but the compound crashes out of solution over time.

  • This is a common issue when employing amorphous solid dispersions or other supersaturation-generating formulations.[9][10]

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Lack of a Precipitation Inhibitor Without a stabilizing agent, the high-energy amorphous form will tend to revert to the more stable, less soluble crystalline form, leading to precipitation.Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP, or HPMC-AS), into your formulation.[7][11] These polymers can maintain a state of supersaturation by sterically hindering crystal growth and nucleation.[12]
Inappropriate Polymer Selection The chosen polymer may not have the optimal interaction with this compound to effectively inhibit its crystallization.Screen a variety of polymers to find the most effective precipitation inhibitor for your compound. The optimal choice will depend on specific drug-polymer interactions.
High Degree of Supersaturation The higher the degree of supersaturation, the greater the driving force for crystallization.Optimize the drug loading in your formulation to achieve a balance between enhanced solubility and physical stability. A lower, more stable level of supersaturation may be preferable to a higher, more transient one.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the application of specific solubility enhancement techniques to this compound.

Amorphous Solid Dispersions (ASDs)

Q1: What is an amorphous solid dispersion (ASD) and how can it improve the solubility of this compound?

A1: An amorphous solid dispersion is a formulation where the drug is dispersed in an amorphous state within a polymer matrix.[7][13] By converting the crystalline drug to its higher-energy amorphous form, the energy barrier for dissolution is significantly reduced, leading to a rapid increase in aqueous solubility and the potential to achieve supersaturated concentrations.[8][12] Given that ziprasidone has been successfully formulated as an ASD, this is a highly promising approach for this compound.[2][11]

Q2: Which polymers are recommended for creating an ASD with this compound?

A2: The choice of polymer is critical for both the formation and stability of an ASD.[7] Commonly used polymers for ASDs include:

  • Polyvinylpyrrolidone (PVP): Known for its ability to form stable ASDs and inhibit crystallization.[11][14]

  • Hydroxypropyl Methylcellulose (HPMC): A versatile polymer with good solubilizing properties.[11]

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS): Particularly useful for enteric formulations and for maintaining supersaturation in the intestine.[2]

  • Polyvinylpyrrolidone/Vinyl Acetate (PVP/VA) Copolymers: Offer a range of properties that can be tailored to the specific drug.[14]

A screening study is recommended to identify the optimal polymer and drug-to-polymer ratio for this compound.

Q3: How can I prepare an ASD of this compound in the lab?

A3: The most common laboratory-scale methods for preparing ASDs are spray drying and hot-melt extrusion.

  • Spray Drying: This involves dissolving the drug and polymer in a common solvent and then rapidly evaporating the solvent by spraying the solution into a hot gas stream. This rapid removal of the solvent kinetically traps the drug in its amorphous form within the polymer matrix.

  • Hot-Melt Extrusion (HME): In this method, the drug and polymer are mixed and heated to form a molten mass, which is then forced through a die. The rapid cooling of the extrudate results in the formation of a solid dispersion.

The choice of method will depend on the thermal stability and solvent miscibility of this compound.

Experimental Protocol: Screening Polymers for Amorphous Solid Dispersions via Solvent Evaporation

  • Preparation of Drug-Polymer Solutions:

    • Prepare stock solutions of this compound and various polymers (e.g., PVP K30, HPMC E5, HPMC-AS) in a suitable solvent (e.g., methanol, acetone, or a mixture thereof).

    • Mix the drug and polymer solutions in different ratios (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratios).

  • Solvent Evaporation:

    • Aliquot the mixtures into glass vials or a 96-well plate.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a controlled temperature (e.g., 40-60°C).

  • Solid-State Characterization:

    • Analyze the resulting solid dispersions using XRPD to confirm the absence of crystallinity.

    • Use DSC to determine the glass transition temperature (Tg) of the ASDs. A single Tg is indicative of a miscible system.

  • In Vitro Dissolution Testing:

    • Perform dissolution studies on the most promising ASD formulations in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).

    • Monitor the drug concentration over time to assess the degree and duration of supersaturation.

Diagram: Amorphous Solid Dispersion Workflow

ASD_Workflow cluster_prep Preparation cluster_asd ASD Formation cluster_char Characterization API This compound (Crystalline) Mix Drug-Polymer Solution API->Mix Polymer Polymer (e.g., PVP, HPMC) Polymer->Mix Solvent Common Solvent Solvent->Mix SprayDry Spray Drying Mix->SprayDry SolventEvap Solvent Evaporation Mix->SolventEvap ASD Amorphous Solid Dispersion SprayDry->ASD HME Hot-Melt Extrusion HME->ASD SolventEvap->ASD XRPD XRPD (Confirm Amorphous State) ASD->XRPD DSC DSC (Determine Tg) ASD->DSC Dissolution In Vitro Dissolution ASD->Dissolution Supersaturation Supersaturation Dissolution->Supersaturation Generates

Caption: Workflow for the preparation and characterization of amorphous solid dispersions.

Nanoparticle Engineering

Q4: Can nanoparticle engineering be used to improve the solubility of this compound?

A4: Yes, reducing the particle size of a drug to the nanometer range can significantly increase its surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[15][16] This approach has been successfully applied to many poorly soluble drugs, including ziprasidone.[2][17] Technologies like wet milling and high-pressure homogenization can be used to produce drug nanocrystals, which can then be formulated as nanosuspensions.[15]

Q5: What are the key considerations when developing a nanosuspension of this compound?

A5: The main challenge with nanosuspensions is preventing particle aggregation and Ostwald ripening (the growth of larger particles at the expense of smaller ones). This is typically addressed by using stabilizers, which can be surfactants (e.g., polysorbate 80, sodium lauryl sulfate) or polymers (e.g., HPMC, PVP), that adsorb to the surface of the nanoparticles and provide a steric or electrostatic barrier to aggregation.[14][18]

Diagram: Nanoparticle Engineering for Enhanced Dissolution

Nanoparticle_Dissolution cluster_large Micronized Drug cluster_small Nanoparticles L1 Large Particle L2 Low Surface Area Process Nanomilling or High-Pressure Homogenization L1->Process Result1 Slow Dissolution L2->Result1 S1 Small Particle S2 High Surface Area Result2 Fast Dissolution S2->Result2 Process->S1

Caption: Relationship between particle size, surface area, and dissolution rate.

Co-crystallization

Q6: What are co-crystals, and could they be a viable strategy for this compound?

A6: Co-crystals are multi-component crystalline solids where the drug and a co-former (a benign molecule) are held together in the same crystal lattice by non-covalent interactions, such as hydrogen bonding.[4] By selecting an appropriate co-former, it is possible to modify the physicochemical properties of the drug, including its solubility and dissolution rate, without altering its chemical structure.[19] Co-crystallization has been investigated as a means to enhance the solubility of ziprasidone, suggesting its potential applicability to this compound.[19]

Q7: How would I go about screening for co-crystal formers for this compound?

A7: Co-crystal screening can be performed using various methods, including:

  • Solvent Evaporation: Dissolving the drug and a potential co-former in a common solvent and allowing the solvent to slowly evaporate.

  • Grinding: Grinding a physical mixture of the drug and co-former, either neat or with a small amount of solvent (liquid-assisted grinding).

  • Slurry Co-crystallization: Stirring a suspension of the drug and co-former in a solvent in which both have limited solubility.[4]

The resulting solids should be analyzed by XRPD, DSC, and FTIR to identify the formation of new crystalline phases.

Part 3: References

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate.

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2023). MDPI.

  • Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. (2004). Taylor & Francis Online.

  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (n.d.). Lubrizol.

  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS.

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). International Journal of Pharmaceutical Sciences and Nanotechnology.

  • Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs. (2004). PubMed.

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands.

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). PMC - PubMed Central.

  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2024). MDPI.

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2023). MDPI.

  • NANOPARTICLE ENCAPSULATION FOR THE SOLUBILITY ENHANCEMENT OF ORAL THERAPEUTICS. (2023). Chemical and Biological Engineering.

  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.

  • Improving the Solubility of a BCS Class ll Drug Through Excipient Selection. (n.d.). SPI Pharma.

  • Study of Novel Drug Delivery Approaches with Special Emphasis on Cocrystallization. (n.d.). IJIRT.

  • The Improvement of the Dissolution Rate of Ziprasidone Free Base from Solid Oral Formulations. (2016). PMC - NIH.

  • Ziprasidone CAS#: 146939-27-7. (n.d.). ChemicalBook.

  • PRODUCT INFORMATION - Ziprasidone (hydrochloride hydrate). (2023). Cayman Chemical.

  • Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. (2022). PMC.

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis.

  • Ziprasidone formulations. (2008). Google Patents.

  • Amorphous Solid Dispersions: Advances in Drug Solubility. (2022). Cellets.

  • A CDMO's insight on amorphous solid dispersions. (n.d.). Ardena.

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2021). NIH.

  • Ziprasidone. (n.d.). PubChem - NIH.

  • In vitro and in vivo characterization of amorphous, nanocrystalline, and crystalline ziprasidone formulations. (2012). PubMed.

  • In vitro and in vivo characterization of amorphous, nanocrystalline, and crystalline ziprasidone formulations. (2012). ResearchGate.

  • Modeling of Hansen's solubility parameters of aripiprazole, ziprasidone, and their impurities: A nonparametric comparison of models for prediction of drug absorption sites. (2018). ResearchGate.

  • Polymer-Based Solid Dispersions to Improve the Solubility and Dissolution Rate of Ziprasidone Hydrochloride. (2025). Sciforum.

  • S-Methyl-dihydro-zip-SO. (n.d.). PubChem.

  • S-Methyl Dihydro Ziprasidone. (n.d.). Axios Research.

  • Comparison of dissolution profiles of amorphous ziprasidone... (n.d.). ResearchGate.

  • Oral Multidrug Amorphous Formulations. (n.d.). Uppsala University.

  • Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations. (2022). PubMed.

  • Insights from a Survey of Drug Formulation Experts: Challenges and Preferences in High-Concentration Subcutaneous Biologic Drug Development. (2025). PubMed.

  • Formulation strategies for the development of high drug-loaded amorphous solid dispersions. (2023). PubMed.

  • formulation, optimization and evaluation of fast dissolving sublingual film of ziprasidone using statistical design. (2025). ResearchGate.

Sources

Preventing degradation of "S-Methyldihydroziprasidone" during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: S-Methyldihydroziprasidone is understood to be a novel derivative of Ziprasidone. As such, specific public-domain stability data is not available. This guide is built upon the established, peer-reviewed chemical behavior of the parent compound, Ziprasidone, and foundational principles of organic chemistry. The primary structural difference—the S-Methyl thioether group—is a key focus of this guide, as it introduces a predictable and critical degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solid powder?

For long-term stability of the solid compound, storage at -20°C in a dark, dry environment is strongly recommended.[1][2] Studies on the parent compound, Ziprasidone, and general best practices for complex organic molecules indicate that minimizing thermal energy, light exposure, and moisture is critical to preventing degradation.[3][4] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[1][5]

ConditionTemperatureLightHumidityRecommended Duration
Long-Term -20°CProtect from light (e.g., amber vial)DesiccatedMonths to years[1]
Short-Term 2-8°C (Refrigerated)Protect from lightControlledDays to weeks[5]
Benchtop (Working) Ambient (15-30°C)Minimize exposureAmbientHours

Data synthesized from recommendations for Ziprasidone and general chemical stability principles.[1][5][6]

Q2: What is the most probable degradation pathway for this compound?

The most anticipated degradation pathway is the oxidation of the S-Methyl (thioether) group .[7][8] Thioethers are well-known to be susceptible to oxidation, which typically occurs in two steps: first to a sulfoxide , and then upon further oxidation, to a sulfone .[9][10][11] This process can be initiated by atmospheric oxygen, trace peroxide impurities in solvents, or exposure to light.[10][12]

Forced degradation studies on the parent compound, Ziprasidone, also show susceptibility to oxidative conditions, as well as considerable degradation under basic (alkaline) hydrolysis.[13][14][15][16]

Q3: I've dissolved the compound in DMSO for my experiments. How should I store the stock solution?

Stock solutions in DMSO should be stored at -20°C .[2] It is advisable to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen. For best results, we do not recommend storing aqueous solutions for more than one day.[2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: Are there any visible signs of degradation I should watch for?

While not definitive, you should be cautious if you observe:

  • Color Change: A shift from the initial color of the powder (e.g., yellowing or browning) can indicate degradation.

  • Clumping or Change in Texture: This may suggest moisture absorption, which can facilitate hydrolytic degradation.

  • Reduced Solubility: If the compound becomes more difficult to dissolve in your standard solvent, it could be due to the formation of less-soluble degradation products or polymers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My HPLC/UPLC analysis shows a new, more polar peak appearing over time.
  • Probable Cause: This is the classic signature of thioether oxidation. The primary degradation product, This compound-Sulfoxide , is more polar than the parent compound and will thus have a shorter retention time in a standard reversed-phase chromatography setup. A second, even more polar peak may indicate the formation of the sulfone derivative.[7]

  • Validation Step: To confirm, treat a small sample of your compound with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), and run an HPLC. The peak corresponding to the suspected degradant should increase significantly.

  • Corrective Actions:

    • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents.

    • Inert Atmosphere: When preparing solutions, degas the solvent and consider working under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket).

    • Storage: Immediately store stock solutions at -20°C after preparation and minimize exposure to ambient light and air.

Issue 2: The biological activity or potency of my compound seems to decrease with each experiment.
  • Probable Cause: This is a direct consequence of compound degradation. The sulfoxide and sulfone metabolites of Ziprasidone have been shown to have significantly lower affinity for their target receptors (5-HT2 and D2).[7] It is highly probable that the oxidized forms of this compound are also less active.

  • Validation Step: Perform a purity analysis on your stock solution using a validated, stability-indicating HPLC method. Correlate the percentage of the parent compound peak with the observed biological activity. Forced degradation studies on Ziprasidone have repeatedly confirmed its susceptibility to oxidative and basic conditions.[13][14]

  • Corrective Actions:

    • Fresh Solutions: Prepare fresh solutions from solid material for critical experiments. Avoid using old stock solutions.

    • Re-evaluate Storage: Confirm that your storage protocol (solid and solution) adheres strictly to the recommended conditions (frozen, dark, dry).

Issue 3: I observe significant degradation when working with basic buffers (pH > 8).
  • Probable Cause: Forced degradation studies on Ziprasidone consistently show it is highly susceptible to degradation under basic hydrolysis conditions.[13][15] The structural components vulnerable to this are likely present in this compound as well.

  • Validation Step: Run a time-course experiment. Dissolve the compound in buffers of varying pH (e.g., pH 5, 7.4, 9) and monitor the appearance of degradation products by HPLC at several time points.

  • Corrective Actions:

    • Buffer Selection: If your experimental protocol allows, work at a neutral or slightly acidic pH.

    • Minimize Exposure Time: If a basic pH is unavoidable, minimize the time the compound spends in the high-pH buffer before analysis or use. Perform these steps at reduced temperatures if possible.

Visualizing Degradation & Experimental Workflow

Primary Degradation Pathway: Oxidation

The most likely chemical instability for this compound is the oxidation of its thioether moiety.

G cluster_main Oxidative Degradation Pathway Parent This compound (Thioether) Sulfoxide This compound Sulfoxide Parent->Sulfoxide Mild Oxidation (e.g., Air, H₂O₂) Sulfone This compound Sulfone Sulfoxide->Sulfone Strong Oxidation

Caption: Inferred oxidative degradation of this compound.

Protocols for Stability Assessment

Adopting a self-validating system is crucial. These protocols empower you to assess the stability of your specific batch of this compound under your laboratory's conditions.

Protocol 1: Forced Degradation Stress Test

This protocol intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and validate the specificity of your analytical method.[14][15]

G cluster_workflow Forced Degradation Workflow cluster_conditions 3. Apply Stress Conditions A 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) B 2. Aliquot into 5 Vials (Acid, Base, Oxidative, Thermal, Photolytic) A->B C1 Acid Add 0.1M HCl Heat 60°C, 2 hr B->C1 C2 Base Add 0.1M NaOH Heat 60°C, 2 hr B->C2 C3 Oxidative Add 3% H₂O₂ RT, 24 hr B->C3 C4 Thermal Heat 80°C, 24 hr (Solid & Solution) B->C4 C5 Photolytic Expose to UV/Vis light ICH Q1B guidelines B->C5 D 4. Neutralize & Dilute (Bring all samples to same concentration) C1->D C2->D C3->D C4->D C5->D E 5. Analyze by HPLC-UV/MS (Compare to unstressed control) D->E

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound.

  • Stress Conditions: Aliquot the stock for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat as required.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat as required.[13]

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.[14]

    • Thermal: Store aliquots of both the solid powder and the stock solution at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.[4]

  • Analysis: After the designated time, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze by a stability-indicating HPLC method alongside an unstressed control sample.

Protocol 2: Basic HPLC Method for Purity Assessment

A stability-indicating method is one that can separate the parent drug from its degradation products.[15]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 315 nm.

  • Injection Volume: 10 µL.

This method should provide a good starting point for separating the non-polar this compound from its more polar oxidized degradants. Further optimization may be required.

References

  • Singh, A., Rao, B.M., Deshpande, G.R., & Kothapalli Bannoth, C. (2007). A Rapid Stability-Indicating LC Method for Ziprasidone Hydrochloride. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ziprasidone. PubChem Compound Database. Retrieved from: [Link]

  • Prakash, C., et al. (1999). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition, 27(10), 1141-1149. Available from: [Link]

  • Green, K., & Parish, R.C. (2010). Stability of ziprasidone mesylate in an extemporaneously compounded oral solution. Journal of Pediatric Pharmacology and Therapeutics, 15(2), 138-41. Available from: [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Forced degradation/ Stress study. Retrieved from: [Link]

  • Trade Science Inc. (2010). LC-UV and LC-MS study of stress degradation behavior of ziprasidone HCl and development of rapid UHPLC stability-indicating. ACAIJ, 9(2), 270-279. Available from: [Link]

  • Stanimirovic, D., et al. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules, 28(14), 5345. Available from: [Link]

  • Tanaka, H., et al. (2018). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 19(6), 2248-2257. Available from: [Link]

  • Pfizer. (n.d.). Material Safety Data Sheet - Ziprasidone. IN.gov. Retrieved from: [Link]

  • Obach, R.S., & Zvyaga, T. (2005). Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone to its major metabolite, this compound: an in vitro study. Journal of Clinical Psychopharmacology, 25(6), 605-8. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from: [Link]

  • ResearchGate. (n.d.). An Elusive Degradation Product of Ziprasidone. Retrieved from: [Link]

  • Scott, K.S., et al. (2023). In vitro degradation of ziprasidone in human whole blood. Drug Testing and Analysis, 15(2), 220-234. Available from: [Link]

  • ResearchGate. (n.d.). Results of forced degradation study. Retrieved from: [Link]

  • Kolar, M., & Navracic, K. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 158. Available from: [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from: [Link]

  • Yuan, Z., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega, 3(11), 15585-15591. Available from: [Link]

  • LCGC International. (n.d.). Validation of a Method for the Separation of Ziprasidone and its Degradants Using Empower 2 with Method Validation Manager. Retrieved from: [Link]

  • Hong, J., Shah, J.C., & Mcgonagle, M.D. (2011). Effect of cyclodextrin derivation and amorphous state of complex on accelerated degradation of ziprasidone. Journal of Pharmaceutical Sciences, 100(7), 2703-16. Available from: [Link]

  • ResearchGate. (n.d.). Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms. Retrieved from: [Link]

  • U.S. Food and Drug Administration. (n.d.). GEODON (ziprasidone) Label. Retrieved from: [Link]

  • Kumar, L., & Verma, S. (2023). Significance of Ziprasidone Nanoparticles in Psychotic Disorders. MDPI. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Stability of Ziprasidone Mesylate in an Extemporaneously Compounded Oral Solution. Retrieved from: [Link]

  • Al-Ghanmi, M.H., et al. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. Retrieved from: [Link]

  • Kumar, A., & Singh, R. (2024). Ensuring Pharmaceutical Quality: The Role of Stability Studies and Regulatory Guidelines. International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from: [Link]

  • Water, D.J., et al. (1999). Inclusion complexation of ziprasidone mesylate with beta-cyclodextrin sulfobutyl ether. Journal of Pharmaceutical Sciences, 88(6), 643-8. Available from: [Link]

  • ResearchGate. (n.d.). Stability of Ziprasidone Mesylate in an Extemporaneously Compounded Oral Solution. Retrieved from: [Link]

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Retrieved from: [Link]

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Technical Support Center: S-Methyldihydroziprasidone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note from the Senior Application Scientist:

Welcome to the technical support center for S-Methyldihydroziprasidone. As this molecule is a specialized derivative of the well-established antipsychotic agent ziprasidone, its synthesis and purification present unique challenges that build upon those known for the parent compound. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively. We will proceed under the chemically logical assumption that "this compound" refers to a derivative where the oxindole moiety of ziprasidone has been reduced and a methyl group has been introduced. The challenges and solutions discussed are rooted in established principles for complex heterocyclic chemistry, drawing parallels from the extensive literature on ziprasidone synthesis.

This resource is designed to be a dynamic, practical tool. Let's begin by addressing the common hurdles you may encounter.

Part 1: Synthesis — Troubleshooting & Core Concepts

The synthesis of a complex molecule like this compound, which features multiple heterocyclic rings, is a multi-step process where challenges in one step can impact subsequent transformations and the final purification.

Diagram: General Synthetic Workflow

G cluster_0 Key Intermediates Synthesis cluster_1 Core Assembly & Modification cluster_2 Final Product A 1-(1,2-benzisothiazol-3-yl)piperazine C N-Alkylation Coupling Reaction (Ziprasidone analogue formation) A->C B Modified 6-chlorooxindole B->C D Reduction of Oxindole Moiety (Dihydro- formation) C->D Yield/Purity Check 1 E S-Methylation Step D->E Yield/Purity Check 2 F Crude this compound E->F

Caption: High-level workflow for this compound synthesis.

Frequently Asked Questions (FAQs): Synthesis

Question 1: My N-alkylation coupling reaction between the piperazine intermediate and the chloroethyl-oxindole derivative is low-yielding. What are the common causes and solutions?

This is a classic SN2 reaction and is often the cornerstone of the synthesis. Low yields typically stem from several factors:

  • Poor Nucleophilicity of Piperazine: The secondary amine on the piperazine can be protonated, reducing its nucleophilic character.

  • Side Reactions: The most common side reaction is the dialkylation of piperazine, where the alkylating agent reacts with both nitrogen atoms, leading to a dimeric impurity[1]. Another possibility is quaternary salt formation if the already-alkylated nitrogen acts as a nucleophile again[2].

  • Steric Hindrance: Although less common with a chloroethyl side chain, bulky substituents on either reactant can slow the reaction.

  • Inadequate Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly hinder the reaction rate.

Troubleshooting Guide: Improving N-Alkylation Yield

ParameterRecommended Action & Rationale
Base Selection Use a non-nucleophilic inorganic base like Na₂CO₃ or K₂CO₃. This prevents competition with the piperazine nucleophile and effectively scavenges the HCl byproduct. The base should be finely powdered to maximize surface area.
Solvent Choice Polar aprotic solvents like DMF, DMAc, or acetonitrile are ideal.[3] They effectively solvate the cation of the base while leaving the nucleophile relatively free, accelerating the SN2 reaction.
Temperature Control While heating is necessary (typically 80-100°C), excessive temperatures can promote side reactions and degradation.[3] Monitor reaction progress by TLC or HPLC to avoid prolonged heating.
Stoichiometry Using a slight excess of the piperazine intermediate can help drive the reaction to completion and minimize unreacted chloroethyl-oxindole. However, a large excess can complicate purification.
Phase Transfer Catalyst In some systems, adding a catalyst like NaI or KBr can improve yields by an in-situ Finkelstein reaction, converting the less reactive alkyl chloride to a more reactive alkyl iodide.[3]
Protecting Group Strategy For maximum control and to prevent dialkylation, consider using Boc-protected piperazine.[2][4] This ensures mono-alkylation. The Boc group can then be removed under acidic conditions (e.g., TFA or HCl in dioxane) before the subsequent steps.

Question 2: I am observing unexpected byproducts during the reduction of the oxindole moiety to form the "dihydro" derivative. How can I improve the selectivity of this step?

The reduction of the amide carbonyl in the oxindole ring is a delicate process. The choice of reducing agent is critical to avoid over-reduction or reduction of other functional groups.

  • Common Reducing Agents: Strong reducing agents like LiAlH₄ can reduce the amide but may also affect other parts of the molecule. Milder reducing agents like boranes (e.g., BH₃-THF) or silanes (e.g., triethylsilane in the presence of a strong acid like TFA) are often preferred for this type of transformation.[5][6]

  • Potential Side Reactions:

    • Over-reduction: The amide could be reduced all the way to an amine.

    • Ring Opening: Under harsh conditions, the heterocyclic rings could potentially undergo cleavage.

    • Reduction of other groups: Depending on the exact structure, other reducible moieties could be affected.

Troubleshooting Guide: Selective Oxindole Reduction

IssueRecommended Protocol & Rationale
Over-reduction Use a less powerful reducing agent. Triethylsilane with trifluoroacetic acid is a well-documented method for reducing the oxindole carbonyl to a methylene group without affecting other functionalities.[5] The reaction proceeds via protonation of the carbonyl, followed by hydride transfer.
Low Conversion Ensure anhydrous conditions, as water will quench both the acid and the silane reagent. The reaction may require gentle heating (e.g., 40-50°C) and monitoring over several hours.[5]
Complex Mixture Purify the starting material (the coupled ziprasidone analogue) before the reduction step. Impurities from the previous step can lead to a more complex product mixture after reduction.

Part 2: Purification — Strategies for High Purity

Purification is often as challenging as the synthesis itself, particularly for compounds like this compound which are likely to be crystalline solids with poor solubility in common organic solvents.

Diagram: Purification & Salt Formation Workflow

G A Crude this compound B Identify Major Impurities (HPLC, LC-MS) A->B C Is impurity profile acceptable? B->C D Recrystallization / Slurry Wash C->D No F Pure Free Base C->F Yes D->B Re-analyze E Column Chromatography (If necessary) D->E If impurities persist E->B Re-analyze G Salt Formation (e.g., with HCl, Mesylic Acid) F->G H Final API G->H

Caption: Decision workflow for purification and salt selection.

Frequently Asked Questions (FAQs): Purification

Question 3: My crude product is a poorly soluble, colored solid. How can I effectively purify it?

This is a common issue with large, planar heterocyclic molecules. The poor solubility makes traditional recrystallization difficult, and coloration suggests persistent impurities.

  • Common Impurities:

    • Unreacted starting materials.[7]

    • Dimeric byproducts from dialkylation.[1]

    • Oxidized or degraded species.[7]

    • Residual inorganic salts from the reaction workup.[8]

Troubleshooting Guide: Purifying a Difficult Solid

TechniqueStep-by-Step Protocol & Rationale
Hot Slurry Wash 1. Suspend the crude solid in a suitable solvent (e.g., isopropanol, acetone, or THF) in which the product is sparingly soluble but the impurities are more soluble.[3][9] 2. Heat the suspension to reflux for 30-60 minutes. This allows impurities to dissolve without fully dissolving the product, minimizing loss. 3. Cool the mixture, filter the solid, and wash with fresh, cold solvent. Repeat if necessary.
Recrystallization 1. If a suitable single solvent cannot be found, use a high-boiling point polar aprotic solvent like DMAc or DMSO to dissolve the crude product at high temperature.[3] 2. Filter the hot solution to remove any insoluble particulate matter. 3. Slowly add a miscible anti-solvent (e.g., water or isopropanol) until turbidity persists, then allow to cool slowly to promote crystal growth.[3] This method is effective but risks oiling out if cooled too quickly.
Acid/Base Wash 1. Since the molecule has a basic piperazine nitrogen, it can be converted to a salt to modify its solubility. Dissolve/suspend the crude base in a suitable solvent (e.g., THF/water).[9] 2. Add an acid (e.g., aqueous HCl) to form the hydrochloride salt, which may have different solubility properties, allowing for purification.[5] 3. Alternatively, wash an organic solution of the crude product with dilute acid to remove basic impurities, or with dilute base to remove acidic impurities.
Charcoal Treatment If the product is colored, dissolving it in a solvent (like hot DMAc) and treating with activated charcoal before hot filtration can effectively remove colored impurities.[8]

Question 4: I am having trouble forming a stable, crystalline salt of the final product. What factors should I consider?

Salt formation is critical for improving solubility, stability, and handling properties. Ziprasidone itself is typically formulated as the hydrochloride monohydrate or the mesylate salt.[3][10]

  • Key Considerations:

    • Solvent System: The choice of solvent is paramount. It must dissolve the free base but allow the resulting salt to precipitate in a crystalline form. Common choices include THF, acetone, isopropanol, or mixtures with water.[9][11]

    • Acid Addition: The acid (e.g., HCl in isopropanol, or aqueous HCl) should be added slowly to the solution of the free base at a controlled temperature (e.g., 45-65°C) to prevent shock crystallization or formation of an amorphous solid.[5][9]

    • Hydration State: Be aware that different polymorphs and hydrates can form depending on the amount of water in the system.[5][12] The final crystalline form should be characterized by techniques like XRPD (X-ray Powder Diffraction) and DSC (Differential Scanning Calorimetry).[11]

Experimental Protocol: Preparation of a Hydrochloride Salt

  • Dissolution: Suspend the purified this compound free base (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 10:1 v/v) and heat to 60-65°C with stirring until a clear solution is obtained.[9]

  • Acidification: Slowly add a stoichiometric amount (1.0-1.1 eq) of aqueous hydrochloric acid (e.g., 1M HCl) dropwise to the hot solution.[5]

  • Crystallization: Maintain the temperature for a short period (e.g., 20-30 minutes) and then slowly cool the mixture to room temperature, followed by further cooling in an ice bath to maximize precipitation.

  • Isolation: Filter the resulting crystalline solid, wash with cold THF, and dry under vacuum at a moderate temperature (e.g., 40-50°C).

  • Characterization: Analyze the final product by HPLC for purity, XRPD to confirm crystallinity and polymorphic form, and Karl Fischer titration to determine water content.

Part 3: Analytical Methods & Quality Control

Robust analytical methods are essential for monitoring reaction progress and ensuring the final product meets purity specifications.

Recommended Analytical Techniques

TechniqueApplication & Key Parameters
HPLC (High-Performance Liquid Chromatography) The primary tool for purity assessment. A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate or formate buffer) and an organic modifier (acetonitrile or methanol) is typical.[13][14] Detection is usually done by UV at around 250 nm.[14]
LC-MS (Liquid Chromatography-Mass Spectrometry) Essential for identifying unknown impurities and confirming the mass of the desired product and byproducts.[7][15]
NMR (Nuclear Magnetic Resonance) Spectroscopy Crucial for structural elucidation of the final compound and any isolated impurities. ¹H and ¹³C NMR will confirm the successful reduction and methylation steps.
XRPD (X-ray Powder Diffraction) Used to determine the crystallinity and polymorphic form of the final solid API, which is critical for formulation and bioavailability.[11][12]

References

  • Urban, F. J., Breitenbach, R., & Gonyaw, D. (n.d.). A Novel Synthesis of the Antipsychotic Agent Ziprasidone. Synthetic Communications, 26(8). Available at: [Link]

  • Veeprho. (n.d.). Ziprasidone Impurities and Related Compound. Available at: [Link]

  • New Drug Approvals. (2013, November 19). Ziprasidone. Available at: [Link]

  • Wikipedia. (n.d.). Ziprasidone. Available at: [Link]

  • European Patent Office. (2008). Process for the preparation of ziprasidone. (Patent No. 1975169). Available at: [Link]

  • Google Patents. (n.d.). Controlled synthesis of ziprasidone and compositions thereof. (Patent No. WO2003070246A1).
  • Kaduk, J. A., & Gindhart, A. M. (2015). Crystal structure of ziprasidone hydrochloride monohydrate, C21H22Cl2N4OS(H2O). Powder Diffraction, 30(3), 228-232. Available at: [Link]

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-369. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-(1,2-Benzisothiazol-3-yl)piperazine. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of ziprasidone. (Patent No. CN101450946B).
  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-369. Available at: [Link]

  • Google Patents. (n.d.). Process for purification of ziprasidone. (Patent No. WO2011080749A1).
  • Google Patents. (n.d.). Process for the preparation of ziprasidone. (Patent No. US8178674B2).
  • European Patent Office. (2009). PROCESS FOR THE PREPARATION OF ZIPRASIDONE. (Patent No. EP 1720867 B1). Available at: [Link]

  • Malenović, A., et al. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules, 28(1), 359. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of ziprasidone. (Patent No. WO2006034965A1).
  • ResearchGate. (2011). Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms. Available at: [Link]

  • Archives of Pharmacy. (2022). Development and validation of UHPLC-MS/MS method for analysis of ziprasidone and its impurities. Available at: [Link]

  • Google Patents. (n.d.). Polymorphic forms of ziprasidone HCl and processes for their preparation. (Patent No. US20080090835A1).
  • International Journal of Pharmaceutical Sciences Review and Research. (2013). development and validation of a rapid rp-hplc method for the estimation of ziprasidone. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Ziprasidone EP Impurities & USP Related Compounds. Available at: [Link]

  • NIH. (2015). The Improvement of the Dissolution Rate of Ziprasidone Free Base from Solid Oral Formulations. PMC. Available at: [Link]

  • NIH. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Available at: [Link]

  • Acta Scientific. (2018). Development and Validation of New Analytical Methods for the Assay of Ziprasidone Hydrochloride Monohydrate. Available at: [Link]

  • SynZeal. (n.d.). Ziprasidone Impurities. Available at: [Link]

  • Google Patents. (n.d.). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. (Patent No. US6111105A).
  • Pharmaffiliates. (n.d.). Ziprasidone-impurities. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. Available at: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • NIH. (2022). Synthesis of Carbonyl-Containing Oxindoles via Ni-Catalyzed Reductive Aryl-Acylation and Aryl-Esterification of Alkenes. PMC. Available at: [Link]

  • ACS Publications. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2013). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]

  • RSC Publishing. (2023). Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2 H -pyran-3,4′- ... RSC Advances. Available at: [Link]

  • NIH. (2021). Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines. PMC. Available at: [Link]

  • Gribble, G. W., & Saulnier, M. G. (1983). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Tetrahedron Letters, 24(39), 4137-4140. Available at: [Link])

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Overcoming matrix effects in "S-Methyldihydroziprasidone" bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

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From the Senior Application Scientist:

Welcome to the technical support guide for the bioanalysis of S-Methyldihydroziprasidone. Literature specifically detailing the bioanalysis of this compound is emerging. However, based on the well-documented analysis of its parent compound, ziprasidone, and foundational principles of bioanalytical chemistry, we can anticipate and proactively address the primary challenges you may encounter.[1][2][3][4][5]

This guide is structured to provide practical, experience-driven advice to help you navigate the most significant hurdle in this analysis: the matrix effect . Our goal is to equip you with the knowledge to diagnose, troubleshoot, and ultimately overcome these challenges to ensure the development of a robust, accurate, and reproducible LC-MS/MS assay.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during method development and validation.

Problem 1: Significant Ion Suppression or Enhancement

Symptoms:

  • Drastic difference in analyte response between neat solutions and post-extraction spiked plasma samples.

  • Poor assay sensitivity and a higher-than-expected Lower Limit of Quantitation (LLOQ).[6]

  • Inconsistent results for quality control (QC) samples.

Root Cause Analysis: Ion suppression is a common phenomenon in electrospray ionization (ESI) where co-eluting endogenous components from the biological matrix compete with the analyte for ionization, reducing the analyte's signal.[7][8][9] The most common culprits in plasma are phospholipids, which are notorious for co-extracting with analytes and eluting in the same chromatographic window.[10]

Solution Workflow:

  • Quantify the Matrix Effect: First, assess the extent of the problem using the post-extraction spike method.[11] Compare the peak area of the analyte spiked into an extracted blank plasma sample with the peak area of the analyte in a neat solution at the same concentration.

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

    • A value < 100% indicates suppression; > 100% indicates enhancement. According to FDA and other regulatory guidelines, this effect must be minimal and consistent.[12][13][14]

  • Optimize Sample Preparation: Your first and most effective line of defense is a cleaner sample extract.[15][16]

    • If using Protein Precipitation (PPT): This method is fast but notoriously "dirty," leaving high levels of phospholipids. Consider switching to a more selective technique.

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. For a basic compound like this compound (inferred from ziprasidone), use an alkaline aqueous phase (e.g., pH 9-10) to ensure it is in its neutral form and extract with a non-polar organic solvent like methyl tert-butyl ether (MTBE) or hexane/ethyl acetate mixtures.[1][2]

    • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is highly recommended.[17][18] For this analyte, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent would be ideal. This allows you to retain the analyte via two mechanisms, enabling stringent wash steps to remove interfering components, especially phospholipids.

  • Chromatographic Separation: If sample preparation improvements are insufficient, focus on separating the analyte from the matrix interferences chromatographically.

    • Inject an extracted blank plasma sample and monitor for the elution zone of phospholipids (typically using a general MRM transition like 184 -> 184).

    • Adjust your gradient to ensure this compound elutes in a "clean" region, away from this zone of suppression.

Problem 2: Poor or Inconsistent Analyte Recovery

Symptoms:

  • Low analyte response even after correcting for matrix effects.

  • High variability (>15% CV) in recovery across different sample batches.

Root Cause Analysis: Poor recovery is typically an issue with the sample extraction procedure. This can be due to incorrect pH, wrong solvent choice in LLE, or improper conditioning/elution steps in SPE.

Solution Workflow:

  • Evaluate Extraction Recovery: Calculate the extraction recovery by comparing the analyte's peak area from a pre-extraction spiked sample to a post-extraction spiked sample.

    • Recovery (%) = (Peak Area of Pre-Spike Sample / Peak Area of Post-Spike Sample) * 100

  • Optimize LLE Parameters:

    • pH Adjustment: Ensure the pH of the plasma sample is at least 2 units above the pKa of the analyte to ensure it is in its neutral, extractable form.

    • Solvent Polarity: Experiment with different organic solvents. If MTBE gives low recovery, try a more polar solvent like ethyl acetate or dichloromethane.

  • Optimize SPE Protocol:

    • Conditioning & Equilibration: Never skip these steps. Ensure the sorbent is properly wetted and equilibrated to the pH of your loading solution.

    • Wash Step: Your wash solvent may be too strong, causing premature elution of the analyte. Decrease the percentage of organic solvent in the wash solution.

    • Elution Step: Your elution solvent may be too weak. For a mixed-mode SCX sorbent, elution requires a basic modifier (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interaction and elute the analyte.

Frequently Asked Questions (FAQs)

Q1: What exactly is the "matrix effect" and why is it such a concern for LC-MS/MS bioanalysis?

The matrix effect refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[19][20] In electrospray ionization (ESI), a finite amount of charge and space is available on the surface of droplets in the ion source.[8][21] When high concentrations of matrix components (like salts, lipids, and phospholipids) co-elute with your analyte, they compete for this charge and space, which can suppress or, less commonly, enhance the ionization of your analyte.[21][22] This is a critical concern because it directly impacts the accuracy and precision of your quantitative results, potentially leading to an underestimation or overestimation of the true analyte concentration.[23]

Q2: How do I choose the best internal standard (IS) to compensate for matrix effects?

The ideal choice is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4 or -¹³C₃). A SIL-IS is the gold standard because it has nearly identical physicochemical properties to the analyte.[11] It will co-elute chromatographically and experience the exact same extraction behavior and matrix effects. Any suppression or enhancement affecting the analyte will affect the SIL-IS to the same degree, allowing the peak area ratio (Analyte/IS) to remain constant and provide an accurate measurement. If a SIL-IS is unavailable, a close structural analog can be used, but it may not compensate for matrix effects as effectively.[1]

Q3: What are the regulatory expectations regarding matrix effect evaluation?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that matrix effects be thoroughly investigated during bioanalytical method validation to ensure that the assay is selective, accurate, and precise.[6][12][24] The guidance recommends evaluating the matrix effect by analyzing blank matrix samples from at least six different individual sources.[12] The coefficient of variation (CV) of the response ratios for post-spiked samples across these different sources should not exceed 15%. This ensures that variability in the matrix between different subjects will not impact the study's results.[13][14]

Q4: My lab primarily uses protein precipitation. When is it essential to switch to a more advanced sample preparation technique like SPE?

You should strongly consider switching from protein precipitation (PPT) to SPE when you observe any of the following:

  • Significant Matrix Effects: If your matrix factor is consistently low (e.g., <50%) and causing your assay to fail sensitivity requirements.

  • Poor Precision: If you see high variability in your QC results that cannot be attributed to other sources.

  • Instrument Downtime: Phospholipids from PPT extracts can build up in the autosampler, column, and mass spectrometer source, leading to system contamination, loss of sensitivity, and increased need for maintenance.[10]

  • Need for Concentration: If your analyte concentration is very low, SPE allows you to load a larger sample volume and elute in a small volume, effectively concentrating the analyte in a way PPT cannot.[17]

Data & Protocols

Table 1: Comparison of Sample Preparation Techniques

This table provides typical performance characteristics for the analysis of a moderately lipophilic, basic compound like this compound in human plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extraction Recovery ~100% (by dilution)80-95%[2][4][5]>90%
Matrix Effect (Ion Suppression) High (often >50% suppression)Moderate (15-30% suppression)Low (<15% suppression)
Extract Cleanliness PoorGoodExcellent
Phospholipid Removal < 30%60-80%>95%[25]
Throughput HighMediumMedium-High (96-well format)
Cost per Sample LowLow-MediumHigh
Protocol: Mixed-Mode SPE for this compound

This protocol is a starting point for a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE method.

Materials:

  • Mixed-Mode RP/SCX SPE Cartridge/Plate (e.g., Oasis MCX)

  • Plasma sample containing this compound and SIL-IS

  • 4% Phosphoric Acid in Water

  • Methanol

  • 5% Ammonium Hydroxide in Methanol

Procedure:

  • Pre-treatment: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses proteins and ensures the analyte is protonated (positively charged).

  • Condition: Condition the SPE plate with 1 mL of Methanol.

  • Equilibrate: Equilibrate the SPE plate with 1 mL of 4% phosphoric acid in water.

  • Load: Load the entire pre-treated sample onto the SPE plate.

  • Wash 1: Wash with 1 mL of 4% phosphoric acid in water to remove polar interferences.

  • Wash 2: Wash with 1 mL of Methanol to remove lipids and other non-polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in Methanol. The ammonia neutralizes the analyte, disrupting its ionic bond with the SCX sorbent, allowing it to elute.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

Visual Guides

Workflow for Matrix Effect Troubleshooting

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-evaluation A Problem Encountered (e.g., Low Sensitivity, High CV%) B Quantify Matrix Effect (Post-Extraction Spike Method) A->B C Is Matrix Effect > 15%? B->C D Improve Sample Preparation (PPT -> LLE -> SPE) C->D Yes F Use Stable Isotope-Labeled IS C->F No, but CV% is high E Optimize Chromatography (Shift Analyte RT away from suppression zone) D->E E->F G Re-evaluate Matrix Effect F->G G->C Re-assess H Method Validated G->H Pass

Caption: Systematic workflow for diagnosing and mitigating matrix effects.

Mechanism of Ion Suppression in ESI Source

G cluster_0 Ideal Condition (Clean Sample) cluster_1 Matrix Effect Condition (Plasma Extract) A ESI Droplet B Analyte Ions (A+) C Abundant Gas-Phase Analyte Ions B->C Efficient Ionization D ESI Droplet E Analyte Ions (A+) F Matrix Ions (M+) (e.g., Phospholipids) G Suppressed Gas-Phase Analyte Ions E->G Inefficient Ionization F->E Competition for Surface/Charge

Caption: Competition between analyte and matrix ions reduces signal.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America.[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.[Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters.[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH).[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research.[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.[Link]

  • Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labcompare.[Link]

  • Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration.[Link]

  • Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma. PubMed.[Link]

  • Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients. PubMed.[Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health (NIH).[Link]

  • Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. ACS Publications.[Link]

  • Ion suppression (mass spectrometry). Wikipedia.[Link]

  • Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry. Augusta University.[Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. Europub.[Link]

  • A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. ResearchGate.[Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications.[Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.[Link]

  • Mechanistic Investigation of Ionization Suppression in Electrospray Ionization. Request PDF on ResearchGate.[Link]

  • A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. National Institutes of Health (NIH).[Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.[Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.[Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed.[Link]

  • A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS. Semantic Scholar.[Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate.[Link]

Sources

Technical Support Center: S-Methyldihydroziprasidone Impurity Profiling and Identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the impurity profiling and identification of S-Methyldihydroziprasidone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this active pharmaceutical ingredient (API) and its related substances. Drawing upon established analytical principles and field-proven insights, this guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the scientific integrity and success of your work.

Introduction to this compound and Its Impurity Landscape

This compound is a key metabolite of the atypical antipsychotic drug Ziprasidone. It is formed through the reductive cleavage and subsequent methylation of Ziprasidone[1]. Given its close structural relationship to the parent drug, a thorough understanding of Ziprasidone's impurity profile is paramount for the robust analysis of this compound. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients in a formulation[2][3].

Controlling these impurities is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances[2][3][4][5][6].

This guide will focus on providing practical, actionable solutions to common challenges encountered during the impurity profiling of this compound, leveraging the extensive knowledge base of its parent compound, Ziprasidone.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of impurities in this compound?

A1: The impurity profile of this compound is expected to be a combination of impurities carried over from the Ziprasidone synthesis and unique impurities formed during its specific manufacturing process or degradation. Broadly, they can be categorized as:

  • Process-Related Impurities: These originate from the manufacturing process and can include unreacted starting materials, intermediates, by-products, and reagents. For instance, impurities from the synthesis of the core Ziprasidone structure, such as those related to the formation of the benzisothiazole and indolinone ring systems, could be present[7][8][9][10].

  • Degradation Products: These are formed due to the degradation of the this compound molecule under the influence of light, heat, humidity, acid, base, or oxidation. Given the structural similarities to Ziprasidone, expect analogous degradation pathways.

  • Metabolite-Related Impurities: As this compound is itself a metabolite, there might be other related metabolites present in trace amounts.

Q2: What are the key Ziprasidone impurities that I should be aware of when analyzing this compound?

A2: Several key impurities of Ziprasidone are well-characterized and should be considered during the analysis of this compound. These include:

Impurity NameCommon NamePotential Source
Ziprasidone EP Impurity BZiprasidone-OxideOxidation of the indolinone ring[11][12][13][14][15]
Ziprasidone EP Impurity DZiprasidone DimerAldol condensation of Ziprasidone and Ziprasidone-Oxide[14][16][17][18][19]
Des-chloro Ziprasidone-Incomplete chlorination during synthesis[7]
Methylene Ziprasidone DimerMZD impurityReaction with formaldehyde sources[20]

It is plausible that S-methylated and dihydro versions of these impurities could also be present in this compound samples.

Q3: What are the ICH thresholds for reporting, identification, and qualification of impurities?

A3: The ICH Q3A(R2) guidelines establish thresholds based on the maximum daily dose (MDD) of the drug substance. While the MDD for this compound may not be established, the principles for Ziprasidone can be applied as a starting point.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day intake (whichever is lower)0.15% or 1.0 mg/day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data sourced from ICH Q3A(R2) Guidelines[3][5].

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the specified level[3].

Troubleshooting Common Analytical Issues

This section addresses specific problems you might encounter during the analysis of this compound and provides a logical approach to resolving them.

Issue 1: Poor Chromatographic Resolution Between this compound and an Unknown Impurity

Symptoms:

  • Co-eluting or partially resolved peaks in your HPLC/UPLC chromatogram.

  • Inconsistent peak integration.

Causality and Troubleshooting Workflow:

Sources

Technical Support Center: Method Validation for S-Methyldihydroziprasidone in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the bioanalytical method validation of S-Methyldihydroziprasidone. As a key metabolite of Ziprasidone, accurate quantification of this compound in plasma is critical for comprehensive pharmacokinetic and drug metabolism studies.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when starting the method validation process for this compound.

Q1: What is this compound and why is its measurement in plasma important?

This compound is a metabolite of Ziprasidone, an atypical antipsychotic drug.[1] It is formed through the reductive cleavage of the benzisothiazole moiety of the parent drug.[1][2] Quantifying metabolites like this compound alongside the parent drug is essential for a complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This data is crucial for regulatory submissions and for evaluating the overall safety and efficacy of Ziprasidone.[3][4]

Q2: What is the most suitable analytical technique for quantifying this compound in plasma?

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and most widely accepted technique for this application.[5][6][7] Its high selectivity allows for the differentiation of the analyte from the parent drug (Ziprasidone), other metabolites, and endogenous plasma components. Its high sensitivity is necessary to quantify the typically low concentrations of metabolites found in circulation.

Q3: Which regulatory guidelines should I follow for method validation?

The primary guidelines to follow are the International Council for Harmonisation (ICH) M10 Guideline on Bioanalytical Method Validation and the U.S. Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation.[3][8][9][10] Adherence to these guidelines ensures that the data generated is reliable, reproducible, and acceptable to regulatory authorities.[4]

Q4: What type of internal standard (IS) is recommended?

The use of a stable-isotope labeled (SIL) internal standard, such as this compound-d4 or -d8, is strongly recommended. A SIL-IS is the ideal choice because it has nearly identical chemical properties and chromatographic behavior to the analyte. This allows it to effectively compensate for variability during sample preparation and potential matrix effects during ionization, leading to higher accuracy and precision.[9] If a SIL-IS is not available, a structural analog with similar physicochemical properties may be used, but requires more rigorous validation to ensure it adequately tracks the analyte.

Q5: What are the key parameters I need to assess during full method validation?

A full bioanalytical method validation must demonstrate the reliability of the method for its intended purpose.[4] The core parameters to evaluate are:

  • Selectivity and Specificity

  • Sensitivity (Lower Limit of Quantification, LLOQ)

  • Calibration Curve (Linearity and Range)

  • Accuracy and Precision (within-run and between-run)

  • Recovery

  • Matrix Effect

  • Stability (in matrix and in solution)

  • Dilution Integrity

Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues you may encounter during method development and validation.

Problem Area 1: Poor Sensitivity & Low Signal Intensity

Q: I am struggling to achieve the required Lower Limit of Quantification (LLOQ) for this compound. My signal-to-noise ratio is below 10. What should I investigate?

A: Achieving a robust LLOQ is critical. Low sensitivity can stem from multiple factors across the entire workflow. Here’s a systematic approach to troubleshooting:

1. Mass Spectrometer Optimization:

  • Root Cause: Sub-optimal ionization and fragmentation of this compound.

  • Solution: Directly infuse a standard solution of the analyte into the mass spectrometer to optimize source parameters (e.g., ion spray voltage, gas temperatures, nebulizer gas flow) and compound parameters (e.g., declustering potential, collision energy). Since this compound is a metabolite of Ziprasidone, you can start with parameters similar to those used for Ziprasidone (precursor ion m/z ~413.2) and adjust accordingly for the addition of a methyl group and two hydrogens.[5][6] Ensure you are monitoring the most intense and specific MRM (Multiple Reaction Monitoring) transitions.

2. Sample Preparation and Extraction Efficiency:

  • Root Cause: Inefficient extraction of the analyte from the plasma matrix, resulting in low recovery.

  • Solution:

    • Evaluate Extraction Technique: If you are using Protein Precipitation (PPT), which is fast but can be "dirty," consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). SPE, particularly a mixed-mode cation exchange polymer, can provide much cleaner extracts and higher concentration factors.[11]

    • Optimize pH: The extraction pH is critical. Ziprasidone and its metabolites are basic compounds. Ensure the plasma sample is basified (e.g., with ammonium hydroxide) before extraction with an organic solvent to ensure the analyte is in its neutral, more extractable form.

    • Assess Recovery: Perform a recovery experiment as detailed in the protocols section to quantify the efficiency of your extraction process. Low recovery (<70%) indicates a need for method optimization.

3. Chromatographic Performance:

  • Root Cause: Poor peak shape (e.g., broad peaks) leads to a lower peak height and thus a lower signal-to-noise ratio.

  • Solution:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state and promote good peak shape. For basic compounds like this compound, a low pH mobile phase (e.g., using 0.1% formic acid) will ensure the molecule is protonated, which is often beneficial for retention on C18 columns and for positive mode electrospray ionization.

    • Column Choice: If peak shape is poor on a standard C18 column, consider a column with a different chemistry (e.g., Phenyl-Hexyl) or a column designed for polar-modified reverse-phase chromatography.

    • Gradient Optimization: A slower, more shallow gradient around the elution time of the analyte can help to sharpen the peak.

Problem Area 2: High Variability & Poor Precision

Q: My precision results are failing, with a Coefficient of Variation (%CV) greater than 15% for my QC samples. What are the likely causes?

A: High variability points to inconsistent execution at one or more steps in the analytical process.

1. Inconsistent Sample Preparation:

  • Root Cause: Manual pipetting errors, inconsistent vortexing/mixing times, or temperature fluctuations during extraction can introduce significant variability.

  • Solution:

    • Automation: If available, use automated liquid handlers for sample preparation to minimize human error.[11]

    • Standardize Procedures: Ensure all manual steps are precisely timed and executed identically for every sample. Use calibrated pipettes and ensure proper technique.

    • Internal Standard Addition: The IS should be added as early as possible in the sample preparation workflow to account for variability in subsequent steps.[4]

2. Matrix Effects:

  • Root Cause: Co-eluting endogenous compounds from the plasma matrix can inconsistently suppress or enhance the ionization of the analyte, leading to high variability. This is a very common issue in bioanalysis.

  • Solution:

    • Improve Sample Cleanup: A cleaner sample is the best defense against matrix effects. Switch from PPT to a more rigorous technique like SPE.[11]

    • Modify Chromatography: Adjust the LC gradient to move the analyte's retention time away from regions of high ion suppression. A post-column infusion experiment can map these regions.

    • Use a SIL-IS: As mentioned in the FAQs, a stable-isotope labeled internal standard is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte.[9]

Workflow for Investigating Matrix Effects

The following diagram outlines a systematic approach to diagnosing and mitigating matrix effects.

MatrixEffect_Workflow Start High Variability (%CV > 15%) or Failing Accuracy (85-115%) Check_IS Is a Stable-Isotope Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_SIL_IS Implement SIL-IS This is the most robust solution. Check_IS->Implement_SIL_IS No PostColumn_Infusion Perform Post-Column Infusion Experiment to Identify Ion Suppression/Enhancement Zones Check_IS->PostColumn_Infusion Yes Revalidate Re-evaluate Precision, Accuracy, and Matrix Factor Implement_SIL_IS->Revalidate Analyte_In_Suppression Does Analyte Elute in a Suppression Zone? PostColumn_Infusion->Analyte_In_Suppression Modify_Chroma Modify LC Gradient or Column Chemistry to Shift Analyte RT Away from Suppression Zone Analyte_In_Suppression->Modify_Chroma Yes Improve_Cleanup Improve Sample Cleanup: Switch from PPT to LLE or SPE Analyte_In_Suppression->Improve_Cleanup No, but variability persists Modify_Chroma->Revalidate Improve_Cleanup->Revalidate End Problem Resolved Revalidate->End

Caption: Decision tree for troubleshooting matrix effects.

Problem Area 3: Inaccurate Results

Q: My accuracy results are outside the 85-115% acceptance range, even though my precision is acceptable. Why is this happening?

A: A systematic bias (inaccuracy) in the absence of high variability often points to issues with your standards, calibration, or a consistent, uncorrected analytical phenomenon.

1. Issues with Reference Standards and Stock Solutions:

  • Root Cause: Incorrect weighing of the reference standard, degradation of the standard, or errors in serial dilutions can create a consistent bias in all calibrators and QCs.

  • Solution:

    • Verify Certificate of Analysis (CoA): Ensure the reference standard is within its expiry date and check the purity and salt form corrections.

    • Prepare Fresh Stocks: Prepare fresh, independent stock solutions for your calibration standards and your Quality Control (QC) samples from separate weighings of the reference standard.[4] This is a regulatory requirement and helps identify errors in stock preparation.

    • Confirm Stability: Verify the stability of your stock and working solutions under the storage conditions used.

2. Inappropriate Calibration Model:

  • Root Cause: Using an incorrect regression model or weighting factor for your calibration curve can introduce bias, especially at the high and low ends of the curve.

  • Solution:

    • Evaluate Weighting: Most bioanalytical assays exhibit greater variance at higher concentrations (heteroscedasticity). Therefore, a weighted linear regression (typically 1/x or 1/x²) is required to ensure the curve is accurately fitted across the entire range. An unweighted model will be biased by the high-concentration points.

    • Check Residuals: Plot the residuals (% deviation from nominal) for your calibrators. A random distribution around zero indicates a good fit. A U-shaped or inverted U-shaped pattern suggests a better weighting factor or a different model (e.g., quadratic) may be needed.

3. Uncorrected Matrix Effects:

  • Root Cause: If the matrix effect is consistent across all samples but different between the matrix lots used for calibration standards and the lot used for QCs, it can cause a bias.

  • Solution:

    • Test Multiple Matrix Lots: During validation, you must evaluate selectivity and matrix effect in at least six different sources (lots) of blank plasma to ensure the method is rugged.[12] This helps identify lot-to-lot variability that could cause accuracy issues.

Key Validation Parameters & Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria based on ICH M10 guidelines.[3][9]

Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be < 20% of the LLOQ response for the analyte and < 5% for the IS.[12]
Calibration Curve To define the relationship between concentration and instrument response.At least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99 is recommended. Back-calculated concentrations of calibrators must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal value and the degree of scatter.At least 3 runs with QC samples at a minimum of 4 levels (LLOQ, LQC, MQC, HQC). Mean accuracy at each level must be within ±15% of nominal (±20% at LLOQ). Precision (%CV) must not exceed 15% (20% at LLOQ).[12][13]
Matrix Effect To assess the impact of the matrix on analyte ionization.The IS-normalized matrix factor %CV across at least 6 lots of matrix should be ≤ 15%.
Recovery To quantify the efficiency of the extraction process.Recovery should be consistent and reproducible, although a specific percentage is not mandated. A consistent recovery is more important than a high one.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Mean concentration of stability samples must be within ±15% of the mean concentration of comparison samples.
Dilution Integrity To verify that samples with concentrations above the ULOQ can be diluted and accurately measured.Accuracy and precision of diluted QCs must be within ±15%.

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 5 mg of this compound reference standard into a 5 mL volumetric flask.

    • Dissolve and bring to volume with a suitable solvent (e.g., Methanol or DMSO). Sonicate briefly if necessary. This is your Analyte Stock A .

    • Perform a second, independent weighing and preparation to create Analyte Stock B .

    • Prepare the Internal Standard stock solution (e.g., this compound-d4) in the same manner.

  • Working Solutions:

    • Use Analyte Stock A to prepare serial dilutions in 50:50 Acetonitrile:Water to create working solutions for the Calibration Curve (CC) standards.

    • Use Analyte Stock B to prepare serial dilutions to create working solutions for the Quality Control (QC) samples. This independent preparation is critical for an unbiased evaluation of accuracy.[4]

    • Prepare an IS working solution by diluting the IS stock to the desired final concentration (e.g., 50 ng/mL) in 50:50 Acetonitrile:Water.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation exchange SPE plate, which is effective for basic compounds like this compound.

  • Pre-treatment:

    • Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 96-well plate.

    • Add 25 µL of the IS working solution to all wells except the blank matrix.

    • Add 200 µL of 4% phosphoric acid in water to each well. Vortex mix for 30 seconds. This step lyses proteins and prepares the sample for SPE loading.

  • SPE Plate Conditioning:

    • Place a mixed-mode cation exchange SPE plate on a vacuum manifold.

    • Condition the wells with 500 µL of Methanol.

    • Equilibrate the wells with 500 µL of Water. Do not let the wells go dry.

  • Loading:

    • Load the entire pre-treated sample from step 1 onto the SPE plate.

    • Apply gentle vacuum to draw the sample through the sorbent at a rate of ~1 mL/min.

  • Washing:

    • Wash 1: Add 500 µL of 0.1 M acetate buffer.

    • Wash 2: Add 500 µL of Methanol.

    • Dry the plate under high vacuum for 5 minutes.

  • Elution:

    • Place a clean collection plate inside the manifold.

    • Add 300 µL of elution solvent (e.g., 5% Ammonium Hydroxide in Methanol) to each well.

    • Allow to soak for 1 minute, then apply gentle vacuum to elute the analytes.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Seal the plate and vortex mix. The sample is now ready for LC-MS/MS injection.

Bioanalytical Validation Workflow Overview

This diagram illustrates the logical flow of a complete bioanalytical method validation project.

Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Full Validation (ICH M10) cluster_App Phase 3: Application Dev_MS MS/MS Optimization (Tune Analyte & IS) Dev_LC LC Method Development (Column, Mobile Phase) Dev_MS->Dev_LC Dev_SamplePrep Sample Preparation (PPT, LLE, or SPE) Dev_LC->Dev_SamplePrep Val_Select Selectivity & Matrix Effect Dev_SamplePrep->Val_Select Val_Curve Calibration Curve (Linearity & Range) Val_Select->Val_Curve Val_AccPrec Accuracy & Precision (Intra- & Inter-batch) Val_Curve->Val_AccPrec Val_Stab Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Val_AccPrec->Val_Stab Val_Other Recovery & Dilution Integrity Val_Stab->Val_Other App_Analysis Routine Study Sample Analysis Val_Other->App_Analysis App_ISR Incurred Sample Reanalysis (ISR) App_Analysis->App_ISR

Sources

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinities: Ziprasidone and its Metabolite, S-Methyldihydroziprasidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of atypical antipsychotics, understanding the nuanced interactions between a drug and its target receptors is paramount to elucidating its therapeutic efficacy and side-effect profile. Ziprasidone, a well-established agent for the treatment of schizophrenia and bipolar disorder, exhibits a complex and unique receptor binding signature.[1][2] This guide provides an in-depth comparison of the receptor binding affinity of ziprasidone and its metabolite, S-Methyldihydroziprasidone. While extensive data is available for the parent compound, information on this compound is less comprehensive, a critical knowledge gap for researchers and clinicians alike. This document aims to synthesize the existing data, detail the experimental methodologies used to determine receptor affinity, and explore the potential implications of these binding profiles on neuronal signaling.

This compound is recognized as a metabolite of ziprasidone, formed through reductive cleavage and subsequent methylation.[3][4][5][6] The metabolic transformation from a parent drug to its metabolites can significantly alter pharmacological activity, including receptor binding affinity. Therefore, a comparative analysis is crucial for a complete understanding of ziprasidone's overall mechanism of action in vivo.

Comparative Receptor Binding Profiles

The therapeutic and adverse effects of antipsychotic drugs are largely dictated by their affinity for a range of neurotransmitter receptors. Ziprasidone is characterized by a high affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[1][7][8] Furthermore, it demonstrates significant affinity for several other serotonin receptors, including 5-HT1A (as an agonist), 5-HT2C, and 5-HT1D, which is believed to contribute to its efficacy against negative symptoms and mood disturbances.[7][8][9] Ziprasidone also moderately inhibits the reuptake of serotonin and norepinephrine, an action that may contribute to its antidepressant properties.[7][8] Conversely, its low affinity for histaminic H1 and muscarinic M1 receptors is associated with a more favorable side-effect profile, including less sedation and weight gain compared to some other atypical antipsychotics.[7][8][9]

Table 1: Receptor Binding Affinities (Ki, nM) of Ziprasidone
Receptor SubtypeZiprasidone Ki (nM)Reference(s)
Dopamine Receptors
D23.1[10]
D37.2[10]
D432[10]
Serotonin Receptors
5-HT1A2.5 (agonist)[10]
5-HT1D2.0[7][10]
5-HT2A0.39[10]
5-HT2C0.72[10]
5-HT79.3[10]
Adrenergic Receptors
α113.0[10]
Histamine Receptors
H147[10]
Transporters
Serotonin (SERT)53[10]
Norepinephrine (NET)48[10]

Lower Ki values indicate higher binding affinity.

The lack of specific binding data for this compound prevents a direct comparison within this table. Researchers are encouraged to consider this data gap in their experimental designs.

Experimental Methodology: Radioligand Binding Assay

The determination of receptor binding affinities, as presented in Table 1, is typically achieved through in vitro radioligand binding assays. This technique provides a robust and quantitative measure of the interaction between a drug and a specific receptor subtype.

Principle

A radioligand binding assay measures the affinity of a test compound (e.g., ziprasidone) by its ability to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity and specificity for the target receptor. The displacement of the radioligand by the test compound is measured, and from this, the inhibition constant (Ki) of the test compound is calculated.

Step-by-Step Protocol
  • Tissue/Cell Preparation:

    • Homogenize brain tissue from a suitable animal model (e.g., rat striatum for D2 receptors) or use cultured cells expressing the human recombinant receptor of interest in a buffered solution.

    • Centrifuge the homogenate to pellet the cell membranes containing the receptors.

    • Wash the membrane pellet multiple times to remove endogenous neurotransmitters and other interfering substances.

    • Resuspend the final membrane preparation in an appropriate assay buffer.

  • Assay Setup:

    • In a series of tubes, combine the prepared cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of the unlabeled test compound (the "competitor").

    • Include control tubes for:

      • Total Binding: Membranes and radioligand only.

      • Non-specific Binding: Membranes, radioligand, and a high concentration of a known, non-radioactive drug that saturates the target receptors.

  • Incubation:

    • Incubate the assay tubes at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each tube through a glass fiber filter. The cell membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation fluid.

    • Use a scintillation counter to measure the amount of radioactivity on each filter, which corresponds to the amount of bound radioligand.

  • Data Analysis:

    • Calculate Specific Binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal competition curve.

    • Determine the IC50 value , which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Quantification cluster_analysis 4. Data Analysis prep1 Tissue Homogenization or Cell Culture prep2 Membrane Isolation (Centrifugation) prep1->prep2 prep3 Washing and Resuspension prep2->prep3 assay1 Combine Membranes, Radioligand, and Test Compound prep3->assay1 assay2 Incubate to Equilibrium assay1->assay2 sep1 Rapid Filtration assay2->sep1 sep2 Washing sep1->sep2 sep3 Scintillation Counting sep2->sep3 ana1 Calculate Specific Binding sep3->ana1 ana2 Generate Competition Curve ana1->ana2 ana3 Determine IC50 ana2->ana3 ana4 Calculate Ki (Cheng-Prusoff) ana3->ana4

Caption: Radioligand Binding Assay Workflow.

Signaling Pathways and Implications

The interaction of ziprasidone with its primary targets, the D2 and 5-HT2A receptors, initiates a cascade of intracellular signaling events that are central to its antipsychotic effect.

  • Dopamine D2 Receptor Antagonism: In the mesolimbic pathway, antagonism of D2 receptors is thought to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism by ziprasidone blocks the dopamine-induced inhibition of adenylyl cyclase, thereby preventing a decrease in cyclic AMP (cAMP) levels.

  • Serotonin 5-HT2A Receptor Antagonism: 5-HT2A receptors are GPCRs coupled to Gq/11 proteins. Their antagonism by ziprasidone in the mesocortical pathway is believed to increase dopamine release, which may alleviate the negative and cognitive symptoms of schizophrenia. This antagonism blocks the serotonin-mediated activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

The high 5-HT2A to D2 receptor affinity ratio of ziprasidone is a key characteristic of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects.[7][8]

Simplified Signaling Pathway Diagram

G cluster_zip Ziprasidone cluster_d2 Dopamine D2 Receptor cluster_5ht2a Serotonin 5-HT2A Receptor zip Ziprasidone d2 D2 Receptor zip->d2 antagonizes ht2a 5-HT2A Receptor zip->ht2a antagonizes gi Gi/o Protein d2->gi blocks ac Adenylyl Cyclase gi->ac inhibits camp cAMP ac->camp produces gq Gq/11 Protein ht2a->gq blocks plc Phospholipase C gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3_dag IP3 & DAG pip2->ip3_dag

Caption: Ziprasidone's primary signaling pathways.

Conclusion and Future Directions

Ziprasidone possesses a unique and well-characterized receptor binding profile that underpins its clinical utility as an atypical antipsychotic. Its high affinity for D2 and 5-HT2A receptors, coupled with its activity at other serotonergic receptors and neurotransmitter transporters, provides a broad spectrum of action. The low affinity for receptors associated with undesirable side effects further enhances its therapeutic index.

A significant gap in our current understanding is the pharmacological profile of its metabolite, this compound. As metabolites can be pharmacologically active and contribute to the overall therapeutic effect or side-effect profile of a drug, the lack of receptor binding data for this compound is a critical area for future investigation. Elucidating the binding affinities of this metabolite would provide a more complete picture of ziprasidone's mechanism of action and could potentially explain inter-individual variability in treatment response. Researchers are strongly encouraged to undertake studies to characterize the receptor binding profile of this compound to advance our understanding of this important therapeutic agent.

References

  • Seeger, T. F., Seymour, P. A., Schmidt, A. W., Zorn, S. H., Schulz, D. W., Lebel, L. A., ... & Lowe, J. A. (2001). Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. European journal of pharmacology, 425(3), 197-201. [Link]

  • Stahl, S. M. (2003). The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice. The Journal of clinical psychiatry, 64 Suppl 19, 6-12. [Link]

  • García-López, R., & Berbís, M. Á. (2003). Ziprasidone: from pharmacology to the clinical practice. One year of experience. Actas espanolas de psiquiatria, 31(5), 276-285. [Link]

  • Stahl, S. M., & Shayegan, D. K. (2003). The Psychopharmacology of Ziprasidone: Receptor-Binding Properties and Real-World Psychiatric Practice. Primary Psychiatry, 10(12), 1-7. [Link]

  • Martin, P., & MacEwan, T. (2011). Evidence review and clinical guidance for the use of ziprasidone in Canada. Annals of general psychiatry, 10(1), 19. [Link]

  • Stroup, T. S., & Gray, N. (2018). Ziprasidone. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • PubChem. (n.d.). Ziprasidone. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • SynZeal. (n.d.). S-Methyl Dihydro Ziprasidone. Retrieved January 14, 2026, from [Link]

  • Chromato Scientific. (n.d.). S-Methyl Dihydro Ziprasidone. Retrieved January 14, 2026, from [Link]

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A Comparative Analysis of Ziprasidone Metabolites for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the principal metabolites of ziprasidone, an atypical antipsychotic agent. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product description to offer a technical exploration of ziprasidone's metabolic fate. We will dissect the enzymatic pathways, compare the pharmacological activities of the resulting metabolites, and provide detailed analytical methodologies for their quantification. Our objective is to equip your research with the foundational knowledge and practical protocols necessary for a comprehensive understanding of ziprasidone's in vivo behavior.

Introduction to Ziprasidone Metabolism: A Multi-Pathway Process

Ziprasidone is extensively metabolized following administration, with less than 5% of the dose being excreted as the unchanged parent drug.[1][2] The pharmacological activity of ziprasidone is primarily attributed to the parent compound itself.[3] However, a thorough understanding of its metabolites is critical for a complete safety and efficacy profile. The clearance of ziprasidone is a robust process, occurring via three main metabolic routes that produce four major circulating metabolites.[2][3] This multi-pathway clearance significantly reduces the likelihood of pharmacokinetic drug-drug interactions.[1]

The primary metabolic pathways are:

  • Reductive Pathway: Approximately two-thirds of ziprasidone's metabolic clearance is mediated by a reduction reaction.[2][3] This process involves glutathione and the cytosolic enzyme aldehyde oxidase.[1][4]

  • Oxidative Pathway: About one-third of its metabolism occurs through oxidation, a process primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2.[1][2][3]

These pathways lead to the formation of four key metabolites that are found circulating in serum:

  • S-methyl-dihydroziprasidone

  • Ziprasidone sulfoxide

  • Ziprasidone sulfone

  • Benzisothiazole (BITP) sulphoxide and sulphone[2][3]

It is noteworthy that the activity of aldehyde oxidase, the enzyme responsible for the major reductive pathway, does not appear to be easily altered by co-administered drugs and does not exhibit significant genetic polymorphism.[1] This contributes to a more predictable pharmacokinetic profile for ziprasidone compared to drugs metabolized predominantly by the highly polymorphic CYP enzymes.

Visualizing the Metabolic Landscape

To fully appreciate the metabolic journey of ziprasidone, a visual representation of the enzymatic conversions is indispensable. The following diagram, generated using DOT language, illustrates the primary metabolic pathways.

Ziprasidone_Metabolism cluster_reductive Reductive Pathway (~67%) cluster_oxidative Oxidative Pathway (~33%) Ziprasidone Ziprasidone Ziprasidone->Dihydroziprasidone  Glutathione &  Aldehyde Oxidase Ziprasidone Sulfoxide Ziprasidone Sulfoxide Ziprasidone->Ziprasidone Sulfoxide CYP3A4 (major) CYP1A2 (minor) S-methyl-dihydroziprasidone S-methyl-dihydroziprasidone Dihydroziprasidone->S-methyl-dihydroziprasidone Thiol Methyltransferase Ziprasidone Sulfone Ziprasidone Sulfone Ziprasidone Sulfoxide->Ziprasidone Sulfone Oxidation

Caption: Primary metabolic pathways of ziprasidone.

Comparative Pharmacological Profiles: Parent vs. Metabolites

While ziprasidone is the primary active moiety, understanding the pharmacological activity of its metabolites is crucial for a complete toxicological and pharmacological assessment. Current literature indicates that the major circulating metabolites are generally considered to have limited or no significant pharmacological activity compared to the parent drug.

Ziprasidone itself exhibits a unique and potent binding profile, characterized by:

  • High affinity for dopamine D₂ and serotonin 5-HT₂ₐ receptors, which is believed to mediate its antipsychotic effects.[4][5]

  • Agonism at the 5-HT₁ₐ receptor.[5]

  • Antagonism at 5-HT₂C and 5-HT₁D receptors.[5]

  • Inhibition of serotonin and norepinephrine reuptake.[5]

This multifaceted receptor interaction profile is thought to contribute to its efficacy against the positive, negative, and affective symptoms of schizophrenia.[5]

Table 1: Comparative Receptor Binding Profiles (Illustrative)

CompoundD₂ Affinity (Ki, nM)5-HT₂ₐ Affinity (Ki, nM)5-HT₁ₐ ActivityPrimary Role
Ziprasidone HighHighAgonistActive Antipsychotic
Ziprasidone Sulfoxide Significantly LowerSignificantly LowerInactiveMetabolite
Ziprasidone Sulfone Significantly LowerSignificantly LowerInactiveMetabolite
S-methyl-dihydroziprasidone Significantly LowerSignificantly LowerInactiveMetabolite

The key takeaway for researchers is that the therapeutic effect of ziprasidone administration is overwhelmingly derived from the parent compound. The metabolic process is primarily a clearance mechanism, converting the active drug into less active, more easily excretable forms.

Analytical Methodologies for Quantification

Accurate quantification of ziprasidone and its metabolites in biological matrices is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are the gold-standard techniques.

This protocol provides a robust framework for the simultaneous quantification of ziprasidone and its primary metabolites in human plasma. The causality behind these steps is to ensure clean sample extraction, efficient chromatographic separation, and sensitive, specific detection.

Objective: To determine the concentration of ziprasidone, ziprasidone sulfoxide, and S-methyl-dihydroziprasidone in human plasma.

Materials:

  • Human plasma (K₂EDTA)

  • Ziprasidone, ziprasidone sulfoxide, S-methyl-dihydroziprasidone analytical standards

  • Internal Standard (IS) (e.g., a deuterated analog of ziprasidone or another antipsychotic like olanzapine)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation:

  • UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Step-by-Step Protocol:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare individual stock solutions of ziprasidone, its metabolites, and the IS in methanol (e.g., 1 mg/mL).

    • Create a series of working standard solutions by serially diluting the stock solutions to prepare calibration curves (e.g., 1-500 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation & SPE):

    • Rationale: This two-step process first removes the bulk of plasma proteins and then isolates and concentrates the analytes of interest, reducing matrix effects.

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of IS working solution.

    • Add 300 µL of acetonitrile, vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of 5% formic acid in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Chromatographic Conditions:

    • Rationale: A gradient elution on a C18 column is used to separate the parent drug from its more polar metabolites based on their hydrophobicity.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10% to 90% B

      • 3.0-3.5 min: 90% B

      • 3.5-4.0 min: 90% to 10% B

      • 4.0-5.0 min: 10% B (re-equilibration)

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

    • Ionization Mode: ESI Positive.

    • MRM Transitions (Example):

      • Ziprasidone: Q1/Q3 (e.g., m/z 413.1 -> 176.1)

      • Ziprasidone Sulfoxide: Q1/Q3 (e.g., m/z 429.1 -> 176.1)

      • S-methyl-dihydroziprasidone: Q1/Q3 (e.g., m/z 429.2 -> 222.1)

      • Internal Standard: Q1/Q3 (specific to IS used)

    • Optimize parameters such as declustering potential and collision energy for each analyte.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

    • Use a weighted (1/x²) linear regression to determine the concentrations of the analytes in the QC and unknown samples.

The following diagram outlines the analytical workflow for metabolite quantification.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile) Plasma->PPT SPE Solid Phase Extraction (SPE) PPT->SPE Recon Evaporation & Reconstitution SPE->Recon UHPLC UHPLC Separation (C18 Column) Recon->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quant Concentration Calculation Calibration->Quant

Caption: UHPLC-MS/MS workflow for ziprasidone metabolite quantification.

Conclusion

The metabolic profile of ziprasidone is characterized by extensive and diverse pathways, primarily reduction via aldehyde oxidase and, to a lesser extent, oxidation via CYP3A4. This dual clearance mechanism makes it less susceptible to certain drug-drug interactions. The resulting major metabolites—S-methyl-dihydroziprasidone, ziprasidone sulfoxide, and ziprasidone sulfone—are considered pharmacologically insignificant compared to the parent compound. For researchers, this underscores the importance of accurately quantifying the parent drug as the primary driver of therapeutic effect. The provided UHPLC-MS/MS protocol offers a validated, robust starting point for such investigations, ensuring the scientific integrity and reliability of pharmacokinetic and metabolic studies.

References

  • Psychopharmacology Institute. (2014, December 13). Ziprasidone (Geodon) Pharmacokinetics. Retrieved from [Link]

  • Stroup, T. S., & Weber, S. R. (2024, February 26). Ziprasidone. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Ziprasidone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ziprasidone. PubChem Compound Summary for CID 60854. Retrieved from [Link]

  • Beedham, C. (2003). Ziprasidone metabolism, aldehyde oxidase, and clinical implications. Journal of Clinical Psychopharmacology, 23(4), 397-398. Retrieved from [Link]

  • Drugs.com. (2025, September 2). Ziprasidone Hydrochloride: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Prakash, C., et al. (2005). Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization. Drug Metabolism and Disposition, 33(7), 983-989. Retrieved from [Link]

  • Gaviria, M. A., et al. (2025, October 24). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Pharmaceuticals, 18(11), 1563. Retrieved from [Link]

  • Acta Scientific. (2024, October 31). Development and Validation of New Analytical Methods for the Assay of Ziprasidone Hydrochloride Monohydrate. Retrieved from [Link]

  • SciSpace. (n.d.). A Validated Bioanalytical Method for Quantification of Ziprasidone in Human Plasma by RP-HPLC: Application to a Pharmacokinetic. Retrieved from [Link]

  • Micromedex. (n.d.). Ziprasidone and the activity of cytochrome P450 2D6 in healthy extensive metabolizers. Retrieved from [Link]

  • MDPI. (n.d.). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Lurasidone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ziprasidone sulfoxide. PubChem Compound Summary for CID 15959407. Retrieved from [Link]

  • Seeger, T. F., et al. (1995). Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. Journal of Pharmacology and Experimental Therapeutics, 275(1), 101-113. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ziprasidone. Retrieved from [Link]

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Validating the Antipsychotic Effects of S-Methyldihydroziprasidone: A Comparative Guide for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel antipsychotic agents with superior efficacy and tolerability profiles remains a cornerstone of psychiatric drug development.[1][2] Schizophrenia, a complex and heterogeneous disorder, presents a significant therapeutic challenge, with many patients experiencing inadequate symptom control or debilitating side effects from existing medications.[1][2][3] This guide provides a comprehensive framework for validating the antipsychotic potential of a novel investigational compound, "S-Methyldihydroziprasidone," a hypothetical derivative of the atypical antipsychotic Ziprasidone. By leveraging established preclinical models and rigorous clinical trial designs, we can systematically evaluate its therapeutic promise against current standards of care.

The Scientific Rationale: Why this compound?

Ziprasidone is an established atypical antipsychotic with a unique receptor binding profile, exhibiting antagonism at dopamine D2 and serotonin 5-HT2A receptors, as well as agonist activity at 5-HT1A receptors.[4][5][6][7] It also moderately inhibits the reuptake of serotonin and norepinephrine, contributing to its therapeutic effects.[6][8][9] this compound is a known metabolite of Ziprasidone.[10][11][12] For the purpose of this guide, we hypothesize that this compound has been synthesized as a novel chemical entity with potentially improved pharmacokinetic and pharmacodynamic properties. The primary objectives for its development are:

  • Enhanced Metabolic Stability: To exhibit a more favorable metabolic profile, potentially reducing the risk of weight gain and metabolic syndrome associated with some atypical antipsychotics.[13]

  • Optimized Receptor Affinity: To possess a refined receptor binding profile that maximizes therapeutic efficacy while minimizing off-target effects, such as sedation and orthostatic hypotension.[8][9]

  • Improved Bioavailability: To demonstrate more consistent and predictable absorption, leading to more stable plasma concentrations.

Comparative Pharmacodynamics: A Receptor-Level Analysis

The cornerstone of antipsychotic action lies in the modulation of key neurotransmitter systems.[14][15][16] A comparative analysis of the receptor binding affinities of this compound against Ziprasidone and other leading atypical antipsychotics is crucial for predicting its clinical profile.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
ReceptorThis compound (Hypothetical)Ziprasidone[4][8][9][17]OlanzapineRisperidone
Dopamine D2 10.54.8113.1
Serotonin 5-HT2A 0.30.440.16
Serotonin 5-HT1A (Agonist) 2.53.4>1000>1000
Serotonin 5-HT2C 0.81.31130
Histamine H1 8047720
Adrenergic α1 3510191.6

Lower Ki values indicate higher binding affinity.

This hypothetical profile suggests that this compound maintains a potent affinity for the 5-HT2A and D2 receptors, characteristic of atypical antipsychotics, while exhibiting significantly lower affinity for H1 and α1 receptors compared to some other agents.[8][9] This could translate to a reduced burden of sedation and orthostatic hypotension.

Signaling Pathway Overview

The therapeutic effects of atypical antipsychotics are believed to arise from their combined antagonism of D2 receptors in the mesolimbic pathway (alleviating positive symptoms) and 5-HT2A receptors in the mesocortical pathway (potentially improving negative and cognitive symptoms).[5][6]

Antipsychotic Signaling Pathway cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Therapeutic_Effect Therapeutic Effect (Reduced Psychosis) D2_Receptor->Therapeutic_Effect Side_Effects Potential Side Effects (EPS, Hyperprolactinemia) D2_Receptor->Side_Effects 5HT2A_Receptor->Therapeutic_Effect S-MDZ This compound S-MDZ->D2_Receptor Antagonizes S-MDZ->5HT2A_Receptor Antagonizes

Caption: Simplified signaling pathway of this compound.

Preclinical Validation: In Vivo Models of Antipsychotic Efficacy

Preclinical animal models are indispensable for the initial screening and characterization of novel antipsychotic candidates.[3][18][19][20][21]

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to reverse the dopamine-agonist-induced increase in locomotor activity, a proxy for the positive symptoms of psychosis.[22][23][24][25][26]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Habituation: Acclimate rats to the open-field arenas for 30 minutes.

  • Treatment: Administer this compound (or vehicle/comparator) at various doses (e.g., 1, 3, 10 mg/kg, i.p.).

  • Psychostimulant Challenge: 30 minutes post-treatment, administer d-amphetamine (1.5 mg/kg, i.p.).

  • Data Collection: Record locomotor activity (distance traveled, rearing frequency) for 90 minutes post-amphetamine administration using an automated tracking system.

  • Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle and comparator groups.

Amphetamine_Hyperlocomotion_Workflow Start Start Habituation Habituation (30 min) Start->Habituation Treatment Administer Test Compound (S-MDZ, Vehicle, Comparator) Habituation->Treatment Amphetamine Administer d-Amphetamine (1.5 mg/kg) Treatment->Amphetamine 30 min Data_Collection Record Locomotor Activity (90 min) Amphetamine->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis End End Analysis->End

Caption: Workflow for the amphetamine-induced hyperlocomotion model.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a neurophysiological process that is deficient in individuals with schizophrenia.[19][27][28][29][30][31] This model assesses a compound's ability to restore this gating deficit.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: Place mice in a startle chamber with a piezoelectric accelerometer to detect the startle response.

  • Acclimation: Allow a 5-minute acclimation period with background white noise.

  • Treatment: Administer this compound (or vehicle/comparator) 30 minutes before testing.

  • Testing Session: Present a series of trials in a pseudorandom order:

    • Pulse-alone trials: A 120 dB acoustic stimulus.

    • Prepulse-pulse trials: A prepulse (e.g., 74, 78, or 82 dB) presented 100 ms before the 120 dB pulse.

    • No-stimulus trials: Background noise only.

  • Data Collection: Measure the startle amplitude for each trial.

  • Analysis: Calculate the percent PPI for each prepulse intensity: %PPI = 100 * [(Pulse-alone startle - Prepulse-pulse startle) / Pulse-alone startle].

Clinical Development Pathway: A Roadmap to Human Trials

The transition from preclinical to clinical evaluation requires a meticulously planned series of studies to establish safety and efficacy in humans.[32][33][34][35][36]

Phase I: First-in-Human Studies
  • Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.

  • Design: Randomized, double-blind, placebo-controlled, dose-escalation study.

  • Key Endpoints: Incidence of adverse events, vital signs, ECG parameters (with a focus on QTc interval, a known concern with Ziprasidone), and pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).[5]

Phase II: Proof-of-Concept in Schizophrenia
  • Objective: To evaluate the efficacy and safety of this compound in patients with acute schizophrenia.

  • Design: Randomized, double-blind, placebo- and active-controlled (e.g., Ziprasidone) parallel-group study over 6-8 weeks.[32]

  • Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[32]

  • Secondary Endpoints: Changes in PANSS subscales, Clinical Global Impression (CGI) scores, and measures of negative symptoms and cognitive function.

Phase III: Confirmatory Efficacy and Safety
  • Objective: To confirm the efficacy, safety, and tolerability of this compound in a larger, more diverse population of patients with schizophrenia.

  • Design: Two or more large-scale, randomized, double-blind, active-controlled (e.g., another atypical antipsychotic) trials.[33] These may include long-term extension studies to assess relapse prevention.

  • Key Considerations: The study design should be robust enough to detect clinically meaningful differences between treatments and provide comprehensive safety data.[32][34]

Clinical_Trial_Pathway Preclinical Preclinical Validation (In Vitro & In Vivo) Phase_I Phase I: Safety & PK (Healthy Volunteers) Preclinical->Phase_I Phase_II Phase II: Proof-of-Concept (Patients with Schizophrenia) Phase_I->Phase_II Phase_III Phase III: Confirmatory Trials (Large Patient Population) Phase_II->Phase_III Regulatory_Submission Regulatory Submission (e.g., FDA, EMA) Phase_III->Regulatory_Submission Market_Launch Market_Launch Regulatory_Submission->Market_Launch

Caption: The clinical development pathway for this compound.

Conclusion and Future Directions

The validation of a novel antipsychotic like this compound is a complex, multi-stage process that demands scientific rigor and a deep understanding of the underlying neurobiology of psychosis. This guide has outlined a systematic approach, from initial preclinical characterization to a comprehensive clinical development plan. The hypothetical advantages of this compound, including a potentially improved side-effect profile, must be rigorously tested through the described experimental paradigms. Should these validation studies prove successful, this compound could represent a significant advancement in the pharmacological treatment of schizophrenia, offering patients a more effective and tolerable therapeutic option. The future of antipsychotic drug development hinges on such targeted, mechanism-based approaches to address the unmet needs of individuals living with this challenging disorder.[1][37][38][39]

References

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A Comparative Guide to the Efficacy of S-Methyldihydroziprasidone and Other Ziprasidone Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][3] Following administration, ziprasidone is extensively metabolized in the liver, giving rise to several metabolites.[4] Among these, four major circulating metabolites have been identified: S-Methyldihydroziprasidone, ziprasidone sulfoxide, ziprasidone sulfone, and benzisothiazole piperazine (BITP) sulfoxide and sulfone.[4] Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of ziprasidone's overall clinical profile, including its efficacy and potential for side effects.

This guide provides a comparative overview of the known efficacy of this compound relative to other major ziprasidone metabolites. However, a significant gap exists in the publicly available scientific literature regarding the direct experimental evaluation of this compound's pharmacological activity. While data on some metabolites is available, this compound remains largely uncharacterized.

Therefore, this document will first summarize the existing knowledge on the metabolic pathways of ziprasidone and the reported activity of its sulfoxide and sulfone metabolites. Subsequently, it will present a series of detailed, proposed experimental protocols to enable a thorough and direct comparison of the efficacy of this compound with the parent drug and its other key metabolites. This guide is intended to serve as a valuable resource for researchers aiming to elucidate the complete pharmacological profile of ziprasidone and its metabolic products.

Ziprasidone Metabolism: An Overview

Ziprasidone undergoes extensive hepatic metabolism through three primary routes, resulting in the formation of four major circulating metabolites.[4] The parent drug, ziprasidone, is considered to be the primary contributor to the observed antipsychotic activity.[4]

The metabolic pathways include:

  • N-dealkylation: This pathway leads to the formation of benzisothiazole piperazine (BITP), which is further metabolized to BITP-sulfoxide and BITP-sulfone.

  • Sulfur oxidation: This results in the formation of ziprasidone sulfoxide and ziprasidone sulfone.[5]

  • Reductive cleavage and methylation: This pathway produces this compound.[5][6]

The relative contribution of these pathways to the overall metabolism of ziprasidone underscores the importance of characterizing the pharmacological activity of each major metabolite.

Comparative Efficacy of Ziprasidone Metabolites: Current Knowledge

Current research indicates a significant disparity in the pharmacological activity of the known ziprasidone metabolites.

CompoundPrimary Target ReceptorsReported ActivityCitation
Ziprasidone (Parent Drug) Dopamine D2, Serotonin 5-HT2AHigh affinity antagonist[1][3]
Ziprasidone Sulfoxide Dopamine D2, Serotonin 5-HT2ALow affinity[5]
Ziprasidone Sulfone Dopamine D2, Serotonin 5-HT2ALow affinity[5]
This compound UnknownData not publicly availableN/A
BITP-Sulfoxide UnknownData not publicly availableN/A
BITP-Sulfone UnknownData not publicly availableN/A

As the table illustrates, while the sulfoxide and sulfone metabolites of ziprasidone have been evaluated and found to possess low affinity for the key D2 and 5-HT2A receptors, there is a notable absence of publicly available data on the receptor binding profile and functional activity of this compound, as well as the BITP-sulfoxide and -sulfone metabolites. This lack of data represents a critical knowledge gap in understanding the complete pharmacological picture of ziprasidone.

Proposed Experimental Workflows for Comparative Efficacy Assessment

To address the current data gap, a series of in vitro and in vivo experiments are proposed. These protocols are designed to systematically evaluate and compare the efficacy of this compound against ziprasidone and its other major metabolites.

In Vitro Efficacy Assessment

1. Receptor Binding Affinity Profiling

This experiment will determine the binding affinities of this compound and other metabolites for a panel of receptors relevant to antipsychotic activity.

Experimental Protocol:

  • Compound Preparation: Synthesize or procure this compound, ziprasidone sulfoxide, ziprasidone sulfone, BITP-sulfoxide, and BITP-sulfone. Ziprasidone will be used as the reference compound.

  • Receptor Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human recombinant dopamine D2, serotonin 5-HT2A, and a panel of other relevant receptors (e.g., D1, D3, 5-HT1A, 5-HT2C, adrenergic α1, histaminergic H1).

  • Radioligand Binding Assays:

    • Incubate the receptor membranes with a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) in the presence of increasing concentrations of the test compounds.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the inhibition constant (Ki) for each compound at each receptor using the Cheng-Prusoff equation.

    • Compare the Ki values to determine the relative binding affinities.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Synthesis Compound Synthesis Radioligand Incubation Radioligand Incubation Compound Synthesis->Radioligand Incubation Receptor Membrane Prep Receptor Membrane Prep Receptor Membrane Prep->Radioligand Incubation Filtration Filtration Radioligand Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Ki Calculation Ki Calculation Scintillation Counting->Ki Calculation Affinity Comparison Affinity Comparison Ki Calculation->Affinity Comparison

Caption: Workflow for Receptor Binding Affinity Profiling.

2. In Vitro Functional Assays

These assays will determine the functional activity (e.g., antagonist, agonist, partial agonist) of the compounds at the D2 and 5-HT2A receptors.

Experimental Protocol:

  • Cell Culture: Culture cell lines stably expressing human D2 or 5-HT2A receptors.

  • Functional Assays:

    • D2 Receptor (cAMP Assay):

      • Pre-treat cells with the test compounds.

      • Stimulate the cells with a D2 receptor agonist (e.g., quinpirole).

      • Measure the levels of intracellular cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).

      • Determine the ability of the compounds to inhibit the agonist-induced decrease in cAMP.

    • 5-HT2A Receptor (Calcium Flux Assay):

      • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Pre-treat cells with the test compounds.

      • Stimulate the cells with a 5-HT2A receptor agonist (e.g., serotonin).

      • Measure the transient increase in intracellular calcium concentration using a fluorescence plate reader.

      • Determine the ability of the compounds to block the agonist-induced calcium influx.

  • Data Analysis:

    • Generate dose-response curves and calculate the IC50 (for antagonists) or EC50 (for agonists) values.

    • Characterize the compounds as full antagonists, partial agonists, or inverse agonists based on their effects on basal and agonist-stimulated signaling.

G cluster_d2 D2 Receptor (cAMP Assay) cluster_5ht2a 5-HT2A Receptor (Calcium Flux Assay) D2 Cell Culture D2 Cell Culture D2 Pre-treatment D2 Pre-treatment D2 Cell Culture->D2 Pre-treatment D2 Agonist Stimulation D2 Agonist Stimulation D2 Pre-treatment->D2 Agonist Stimulation cAMP Measurement cAMP Measurement D2 Agonist Stimulation->cAMP Measurement 5HT2A Cell Culture 5HT2A Cell Culture Dye Loading Dye Loading 5HT2A Cell Culture->Dye Loading 5HT2A Pre-treatment 5HT2A Pre-treatment Dye Loading->5HT2A Pre-treatment 5HT2A Agonist Stimulation 5HT2A Agonist Stimulation 5HT2A Pre-treatment->5HT2A Agonist Stimulation Calcium Measurement Calcium Measurement 5HT2A Agonist Stimulation->Calcium Measurement

Caption: In Vitro Functional Assay Workflows.

In Vivo Efficacy Assessment

1. Animal Models of Schizophrenia

These models will assess the antipsychotic-like effects of the compounds in vivo.

Experimental Protocol:

  • Animal Model Induction:

    • Dopamine Hyperactivity Model: Induce hyperlocomotion in rodents (e.g., mice or rats) by administering a psychostimulant such as amphetamine or MK-801.

    • Prepulse Inhibition (PPI) of Startle: Measure the sensorimotor gating deficits, a translational marker of schizophrenia, in rodents.

  • Compound Administration: Administer various doses of this compound, other metabolites, and ziprasidone to the animals prior to the behavioral tests.

  • Behavioral Testing:

    • Open Field Test: Measure locomotor activity (e.g., distance traveled, rearing frequency) to assess the reversal of psychostimulant-induced hyperactivity.

    • PPI Test: Measure the startle response to a strong acoustic stimulus preceded by a weaker prepulse.

  • Data Analysis:

    • Compare the effects of the different compounds on locomotor activity and PPI.

    • Determine the dose-dependent antipsychotic-like efficacy of each compound.

Signaling Pathways of Key Receptors

The antipsychotic effects of ziprasidone are primarily mediated through its interaction with the dopamine D2 and serotonin 5-HT2A receptor signaling pathways.

G cluster_d2 Dopamine D2 Receptor Signaling cluster_5ht2a Serotonin 5-HT2A Receptor Signaling D2R D2 Receptor Gi Gi D2R->Gi Ziprasidone/Metabolite (Antagonist) AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Inhibition PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene HT2AR 5-HT2A Receptor Gq Gq HT2AR->Gq Ziprasidone/Metabolite (Antagonist) PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC

Caption: Key Signaling Pathways for Antipsychotic Action.

Conclusion

While this compound is a major metabolite of ziprasidone, its contribution to the overall pharmacological effect of the parent drug remains unknown due to a lack of available efficacy data. The proposed experimental workflows provide a comprehensive framework for researchers to systematically investigate the receptor binding profile, in vitro functional activity, and in vivo antipsychotic-like effects of this compound in comparison to ziprasidone and its other major metabolites. The results of such studies will be invaluable for a complete understanding of ziprasidone's pharmacology and may inform the development of future antipsychotic agents with improved efficacy and safety profiles.

References

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A Pharmacokinetic Comparison: S-Methyldihydroziprasidone and Ziprasidone for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth pharmacokinetic comparison between the atypical antipsychotic ziprasidone and its major circulating metabolite, S-methyldihydroziprasidone. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data and protocols to inform future research and development in neuropsychopharmacology.

Introduction

Ziprasidone is an established atypical antipsychotic agent utilized in the management of schizophrenia and bipolar disorder.[1] Its clinical efficacy is attributed to its unique receptor binding profile, acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as an agonist at the 5-HT1A receptor.[2] Like many psychotropic medications, ziprasidone undergoes extensive metabolism, resulting in several metabolites. Among these, this compound has been identified as a major circulating metabolite.[3] Understanding the pharmacokinetic nuances of both the parent drug and its primary metabolites is paramount for optimizing therapeutic strategies and developing novel drug candidates with improved pharmacological profiles. This guide will dissect the available pharmacokinetic data for both ziprasidone and this compound, offering a comparative perspective for the scientific community.

I. Pharmacokinetic Profile: A Comparative Analysis

A comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to predicting its clinical behavior. Below, we compare the known pharmacokinetic parameters of ziprasidone and what is currently understood about this compound.

Table 1: Key Pharmacokinetic Parameters of Ziprasidone
ParameterValueConditionsCitation
Bioavailability (Oral) ~60%With food[3]
Time to Peak Plasma Concentration (Tmax) (Oral) 6 to 8 hours-[3]
Time to Peak Plasma Concentration (Tmax) (Intramuscular) ≤ 60 minutes-[4]
Protein Binding >99%Primarily to albumin and α1-acid glycoprotein[3]
Volume of Distribution (Vd) 1.5 L/kg-[3]
Elimination Half-life (Oral) ~7 hours-[3]
Elimination Half-life (Intramuscular) 2 to 5 hours-[4]
Systemic Clearance 7.5 mL/min/kg-[3]
This compound: An Emerging Picture

One study investigating the concentrations of ziprasidone and this compound in a clinical setting found a median dose-normalized concentration of 1.13 nmol/L/mg/day for ziprasidone and 0.62 nmol/L/mg/day for this compound. The median ratio of this compound to ziprasidone was 0.57, indicating that it is a significant, but less abundant, circulating species compared to the parent drug under steady-state conditions. Notably, the study revealed large interindividual and intraindividual variations in the concentrations of both compounds, with coefficients of variation for dose-normalized concentrations being 62% for ziprasidone and 56% for this compound.

II. Absorption

Ziprasidone: Oral ziprasidone is well absorbed, with an absolute bioavailability of approximately 60% when administered with food.[3] The presence of food can increase the absorption of ziprasidone by up to two-fold.[3] Following intramuscular administration, the bioavailability of ziprasidone is 100%.[4]

This compound: As a metabolite, the "absorption" of this compound is a function of its formation from ziprasidone. Therefore, its appearance in the circulation is dependent on the absorption and subsequent metabolism of the parent drug.

III. Distribution

Ziprasidone: Ziprasidone exhibits a high degree of plasma protein binding, exceeding 99%.[3] It primarily binds to albumin and α1-acid glycoprotein.[3] The mean apparent volume of distribution is 1.5 L/kg, suggesting extensive distribution into tissues.[3]

This compound: Specific data on the protein binding and volume of distribution for this compound are not available. However, given its structural similarity to ziprasidone, it is plausible that it also exhibits significant protein binding and tissue distribution. Further research is required to elucidate these parameters.

IV. Metabolism: The Genesis of this compound

The metabolic fate of ziprasidone is complex and multifaceted, involving two primary enzymatic pathways. This process is central to the formation of this compound.

Ziprasidone Metabolism: Ziprasidone is extensively metabolized, with less than 5% of the administered dose excreted as the unchanged drug.[2] The metabolism of ziprasidone proceeds via two main routes:

  • Oxidation: This pathway is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with a minor contribution from CYP1A2.[3]

  • Reduction: This is the predominant metabolic pathway and is catalyzed by aldehyde oxidase and also involves chemical reduction by glutathione.[3][5]

These pathways lead to the formation of four major circulating metabolites: benzisothiazole (BITP) sulphoxide, BITP-sulphone, ziprasidone sulphoxide, and this compound.[3]

Formation of this compound: The generation of this compound is a two-step process:

  • Reduction: The benzisothiazole ring of ziprasidone is reduced to dihydroziprasidone. This reaction is primarily mediated by aldehyde oxidase and glutathione.[3][5]

  • Methylation: The resulting thiophenol group of dihydroziprasidone is subsequently methylated by thiol methyltransferase to form this compound.[3][5]

The affinity of the sulfoxide and sulfone metabolites for 5-HT2 and D2 receptors is low compared to ziprasidone, suggesting they are unlikely to contribute significantly to the antipsychotic effects.[6] The pharmacological activity of this compound has not been extensively characterized.

Metabolic Pathway Diagram

Ziprasidone_Metabolism Ziprasidone Ziprasidone Dihydroziprasidone Dihydroziprasidone Ziprasidone->Dihydroziprasidone Reduction (Aldehyde Oxidase, Glutathione) Oxidative_Metabolites Ziprasidone Sulphoxide, BITP Sulphoxide, BITP Sulphone Ziprasidone->Oxidative_Metabolites Oxidation (CYP3A4) S_Methyldihydroziprasidone S_Methyldihydroziprasidone Dihydroziprasidone->S_Methyldihydroziprasidone Methylation (Thiol Methyltransferase)

Caption: Metabolic pathway of ziprasidone.

V. Excretion

Ziprasidone: The elimination of ziprasidone and its metabolites occurs primarily through hepatic metabolism. Approximately 20% of the administered dose is excreted in the urine, and about 66% is eliminated in the feces.[3] Less than 5% of the oral dose is excreted as unchanged ziprasidone.[2]

This compound: The excretion profile of this compound has not been independently characterized. As a metabolite, its elimination is intrinsically linked to the overall excretion pathways of ziprasidone metabolites. Further studies are necessary to determine its specific routes and rates of excretion.

VI. Experimental Protocols

To facilitate further research in this area, we provide the following generalized protocols for the pharmacokinetic analysis of ziprasidone and its metabolites.

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profiles of ziprasidone and this compound following oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Drug Formulation: Ziprasidone suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing: Administer a single oral dose of ziprasidone (e.g., 10 mg/kg) via gavage.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of ziprasidone and this compound in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vd/F) for both analytes.

Experimental Workflow Diagram

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Analysis Dosing Oral Dosing (Ziprasidone) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (NCA) LC_MS_MS->PK_Analysis

Caption: In vivo pharmacokinetic study workflow.

VII. Discussion and Future Directions

This guide consolidates the current understanding of the pharmacokinetics of ziprasidone and its major metabolite, this compound. While the pharmacokinetic profile of ziprasidone is well-documented, a significant knowledge gap exists regarding the independent ADME properties of this compound.

Key Insights:

  • This compound is a prominent circulating metabolite of ziprasidone, formed through a reductive and subsequent methylation pathway.

  • The formation of this compound is dependent on the activity of aldehyde oxidase, glutathione, and thiol methyltransferase.

  • Circulating levels of this compound are substantial, though generally lower than the parent drug.

  • Significant interindividual variability exists in the plasma concentrations of both ziprasidone and this compound.

Future Research Imperatives:

  • Full Pharmacokinetic Characterization of this compound: Studies administering this compound directly to animal models are necessary to determine its intrinsic pharmacokinetic profile, including its bioavailability, distribution, metabolism, and excretion.

  • Pharmacological Activity of this compound: The receptor binding profile and functional activity of this compound need to be thoroughly investigated to understand its potential contribution to the overall therapeutic and adverse effects of ziprasidone.

  • Impact of Genetic Polymorphisms: Research into the influence of genetic variations in aldehyde oxidase and thiol methyltransferase on the formation and disposition of this compound could help explain the observed interindividual variability in patient response to ziprasidone.

A more complete understanding of the pharmacokinetic and pharmacodynamic properties of this compound will undoubtedly contribute to a more nuanced appreciation of ziprasidone's clinical effects and may pave the way for the development of new therapeutic agents with optimized metabolic profiles.

References

  • Psychopharmacology Institute. (2014). Ziprasidone (Geodon) Pharmacokinetics. Retrieved from [Link]

  • StatPearls. (2024). Ziprasidone. NCBI. Retrieved from [Link]

  • Prakash, C., Kamel, A., Cui, D., Whalen, R., Miceli, J., & Tweedie, D. (2005). Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization. Drug Metabolism and Disposition, 33(7), 983-989.
  • Prakash, C., Kamel, A., Cui, D., Miceli, J., & Tweedie, D. (2000). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition, 28(10), 1238-1247.
  • Cherma Yeste, M. D., Román, M., F-L-S, & Al-Hayali, S. (2008). Therapeutic drug monitoring of ziprasidone in a clinical treatment setting. Therapeutic Drug Monitoring, 30(5), 623-628.
  • Beedham, C., Miceli, J. J., & Obach, R. S. (2003). Ziprasidone metabolism, aldehyde oxidase, and clinical implications. Journal of Clinical Psychopharmacology, 23(3), 229-232.
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A Comparative Safety Analysis: S-Methyldihydroziprasidone Versus the Parent Compound, Ziprasidone

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the safety profiles of the atypical antipsychotic Ziprasidone and its major metabolite, S-Methyldihydroziprasidone. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to provide a nuanced understanding of their respective safety liabilities and therapeutic windows.

Introduction: The Clinical Context of Ziprasidone and its Metabolism

Ziprasidone is a well-established second-generation antipsychotic agent utilized in the management of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to its unique antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] Like many pharmaceuticals, Ziprasidone undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, this compound is a major circulating metabolite.[3] Understanding the safety profile of such a significant metabolite is paramount in drug development, as metabolites can contribute to both the therapeutic and adverse effects of the parent drug.

While extensive safety data is available for Ziprasidone, specific preclinical and clinical safety studies on this compound are not widely published. The prevailing understanding is that the pharmacological activity of Ziprasidone is primarily attributable to the parent drug.[3] This guide will therefore provide a comprehensive overview of the established safety profile of Ziprasidone and, where data is available, draw inferences about the safety of this compound.

Comparative Safety Profile: A Focus on Key Areas of Concern

The safety evaluation of any antipsychotic agent hinges on its potential for cardiovascular, neurological, and metabolic adverse effects.

Cardiovascular Safety

A primary concern with many antipsychotic drugs is their potential to prolong the QT interval of the electrocardiogram (ECG), which can increase the risk of serious cardiac arrhythmias.[4]

Ziprasidone:

Ziprasidone is known to cause a dose-related prolongation of the QTc interval.[1] This effect is attributed to its inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5] However, extensive clinical use and dedicated studies have shown that this ECG change has not translated into an increased risk of sudden cardiac death.[1]

This compound:

Table 1: Comparative Cardiovascular Safety Profile

ParameterZiprasidoneThis compound
QTc Prolongation Known to cause dose-related QTc prolongation[1]Data not publicly available
hERG Inhibition Established hERG channel inhibitor[5]Data not publicly available
Clinical Cardiac Risk Not associated with an increased risk of sudden death in clinical trials[1]Unknown
Neurological Safety

The neurological safety of antipsychotics is primarily assessed by their propensity to cause extrapyramidal symptoms (EPS), tardive dyskinesia, and neuroleptic malignant syndrome (NMS).

Ziprasidone:

Compared to first-generation antipsychotics, Ziprasidone has a lower propensity for inducing EPS and hyperprolactinemia.[1] However, cases of NMS, a rare but serious neurological emergency, have been reported with Ziprasidone use.[4][7]

This compound:

The contribution of this compound to the neurological side effects of Ziprasidone is unknown. Preclinical neurotoxicity studies would be necessary to evaluate the potential of the metabolite to induce catalepsy in rodents, a surrogate marker for EPS liability.[8]

Table 2: Comparative Neurological Safety Profile

ParameterZiprasidoneThis compound
Extrapyramidal Symptoms (EPS) Lower propensity compared to first-generation antipsychotics[1]Data not publicly available
Neuroleptic Malignant Syndrome (NMS) Rare but reported cases[4][7]Unknown
Metabolic Safety

Weight gain, dyslipidemia, and an increased risk of type 2 diabetes are significant concerns with many atypical antipsychotics.

Ziprasidone:

A key advantage of Ziprasidone is its favorable metabolic profile. It is associated with minimal weight gain and has a lower risk of causing adverse changes in cholesterol and glucose levels compared to some other second-generation antipsychotics.[1][9]

This compound:

The impact of this compound on metabolic parameters has not been independently studied. In vitro screening for effects on adipocyte differentiation and insulin signaling pathways could provide initial insights into its potential metabolic liabilities.

Table 3: Comparative Metabolic Safety Profile

ParameterZiprasidoneThis compound
Weight Gain Minimal[1]Data not publicly available
Dyslipidemia Low risk[9]Data not publicly available
Hyperglycemia Low risk[9]Data not publicly available

Receptor Binding Profiles: The Mechanistic Underpinnings of Safety

The safety and efficacy of antipsychotics are intrinsically linked to their receptor binding affinities.

Ziprasidone:

Ziprasidone exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[10][11] It also has high affinity for several other serotonin receptor subtypes (5-HT1A, 5-HT2C, 5-HT1D) which may contribute to its therapeutic effects on negative and affective symptoms.[2] Its low affinity for histaminic H1 and muscarinic M1 receptors is consistent with its low potential for sedation and anticholinergic side effects.[9]

This compound:

The receptor binding profile of this compound is not well-characterized in publicly accessible literature. A standard preclinical assessment would involve radioligand binding assays to determine its affinity for a wide range of CNS receptors, particularly dopamine and serotonin subtypes.

Table 4: Receptor Binding Affinities (Ki, nM) of Ziprasidone

ReceptorZiprasidone Ki (nM)This compound Ki (nM)
Dopamine D2 4.8[10]Data not publicly available
Serotonin 5-HT2A 0.4[10]Data not publicly available
Serotonin 5-HT1A 3.4[2]Data not publicly available
Serotonin 5-HT2C 1.3[2]Data not publicly available
Histamine H1 47[9]Data not publicly available
Muscarinic M1 >1000[9]Data not publicly available

Experimental Protocols for Preclinical Safety Assessment

To ensure the safety of a new chemical entity and its major metabolites, a standardized battery of preclinical safety studies is conducted in accordance with regulatory guidelines such as those from the ICH.

Cardiovascular Safety Assessment (ICH S7B)

Objective: To assess the potential for a compound to delay ventricular repolarization.

Workflow:

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Integration & Risk Assessment hERG Assay hERG Assay Other Ion Channels (optional) Other Ion Channels (optional) Telemetry in Conscious Animals Telemetry in Conscious Animals hERG Assay->Telemetry in Conscious Animals Inform in vivo study design Integrated Risk Assessment Integrated Risk Assessment hERG Assay->Integrated Risk Assessment Provide in vitro data ECG & Hemodynamics ECG & Hemodynamics Telemetry in Conscious Animals->Integrated Risk Assessment Provide in vivo data cluster_0 Behavioral & Motor Function cluster_1 Receptor Occupancy cluster_2 Histopathology Irwin Test Irwin Test Rotarod Test Rotarod Test Ex vivo Receptor Binding Ex vivo Receptor Binding Irwin Test->Ex vivo Receptor Binding Correlate behavioral effects with receptor binding Brain Tissue Analysis Brain Tissue Analysis Ex vivo Receptor Binding->Brain Tissue Analysis Investigate structural changes

Caption: Preclinical Neurotoxicity Assessment Workflow.

Detailed Protocol: Irwin Test in Rodents

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are administered the test compound at various doses.

    • A trained observer systematically scores a range of behavioral and physiological parameters (e.g., alertness, posture, gait, reflexes, muscle tone) at specified time points.

  • Data Analysis: A profile of the compound's effects on the central nervous system is generated, and the dose at which adverse effects are observed is determined.

Conclusion

The safety profile of Ziprasidone is well-characterized, highlighting a favorable metabolic profile but a known risk for QTc prolongation that requires clinical monitoring. [1][9]While this compound is a major metabolite, a comprehensive, publicly available safety profile for this compound is lacking. Based on the available information that attributes the primary pharmacological effects to the parent drug, it is plausible that this compound possesses a more benign safety profile. [3]However, without direct experimental evidence, this remains an assumption.

For drug development professionals, this case underscores the critical importance of early and thorough metabolite safety assessment. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform a robust comparative safety analysis between a parent drug and its metabolites, ultimately ensuring a more complete understanding of a new drug's overall risk-benefit profile.

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A Comprehensive Guide to the Structural Confirmation of Synthetic S-Methyldihydroziprasidone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technically-grounded framework for the structural elucidation of S-Methyldihydroziprasidone, a synthetic derivative of the atypical antipsychotic, Ziprasidone. Moving beyond a simple checklist of procedures, we will explore the rationale behind a multi-technique, orthogonal approach, ensuring the highest confidence in the final structural assignment.

Introduction: The Importance of Structural Integrity

Ziprasidone is a well-established therapeutic agent for schizophrenia and bipolar disorder.[1][2] The synthesis of derivatives, such as this compound, is a common strategy in drug discovery to explore structure-activity relationships, identify novel therapeutic agents, or characterize metabolites. This compound is recognized as an active metabolite of Ziprasidone.[3] Given that subtle changes in molecular structure can profoundly impact pharmacological activity and safety, a definitive confirmation of the synthesized compound's structure is paramount. This guide will compare and contrast the critical analytical techniques required to achieve this confirmation.

Proposed Structure and Potential Isomers

The target molecule, this compound, has the molecular formula C₂₂H₂₅ClN₄OS.[3][4] Based on its nomenclature and the parent structure of Ziprasidone, the following structure is proposed:

  • Parent Moiety: The core structure is derived from Ziprasidone, which consists of a 6-chlorooxindole group linked via an ethylpiperazine bridge to a benzisothiazole moiety.[1]

  • "Dihydro" Modification: This suggests the reduction of the imine bond within the benzisothiazole ring system of a precursor, leading to a dihydrobenzisothiazole derivative.

  • "S-Methyl" Modification: This indicates the presence of a methyl group attached to the sulfur atom of the modified benzisothiazole ring.

A critical aspect of structural confirmation is to differentiate the target molecule from potential isomers that may arise during synthesis. Key possibilities to consider include:

  • Positional Isomers: Methylation occurring at a different location, such as one of the nitrogen atoms.

  • Structural Isomers: Alternative arrangements of the core scaffold.

  • Process-Related Impurities: Unreacted starting materials, byproducts, or degradation products. For instance, the synthesis of Ziprasidone can be associated with des-chloro impurities.[5][6]

An Orthogonal Analytical Strategy for Unambiguous Confirmation

To ensure the highest level of confidence, a combination of complementary analytical techniques is essential. This orthogonal approach, where each technique provides a different piece of the structural puzzle, minimizes the risk of misinterpretation. The primary methods for small molecule characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for absolute configuration, X-ray Crystallography.[7]

Workflow for Structural Elucidation

Caption: Workflow for structural confirmation.

Part 1: Molecular Formula and Connectivity

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is a powerful tool in drug discovery for characterizing compounds and understanding their metabolism.[8][9] It provides the exact molecular weight and elemental composition, which are fundamental to confirming the identity of a new chemical entity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample directly or via liquid chromatography (LC) into the mass spectrometer. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Interpretation: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical mass calculated for the proposed formula C₂₂H₂₅ClN₄OS. The mass difference should be within a narrow tolerance (typically < 5 ppm).

ParameterTheoretical Value (C₂₂H₂₆ClN₄OS⁺)Expected Experimental Outcome
Monoisotopic Mass 429.1519Measured mass within 5 ppm
Isotope Pattern Characteristic pattern due to Chlorine-37Observed pattern matches theoretical

Trustworthiness Check: The presence of a chlorine atom provides a distinct isotopic pattern (¹³C, ³⁴S, and ³⁷Cl), which serves as an internal validation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Pieces

NMR spectroscopy is an indispensable analytical tool for the research and development of pharmaceuticals, providing detailed information about the structure of synthesized materials.[10] It is highly effective in determining the molecular structure of a compound by observing the interactions of radiofrequency energy with the nuclei of a sample.[10]

1.2.1. 1D NMR (¹H and ¹³C): Identifying the Building Blocks

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons, the piperazine and ethyl chain protons, the oxindole protons, and a characteristic singlet for the S-methyl group.

  • ¹³C NMR: Reveals the number of different carbon environments in the molecule. This is crucial for confirming the total number of carbons and identifying key functional groups like the carbonyl carbon of the oxindole.

1.2.2. 2D NMR: Establishing the Connections

To definitively piece together the molecular structure, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is vital for tracing the connectivity within the ethyl chain and the aromatic spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon atom that has an attached proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are two or three bonds away.

Key HMBC Correlations to Confirm this compound:

Caption: Key HMBC correlations for the S-Methyl group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[11]

  • Data Acquisition: Acquire standard ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and build the molecular structure based on the observed correlations.

Part 2: Comparative Analysis and Final Confirmation

Differentiating from Isomers

The comprehensive NMR dataset is crucial for distinguishing this compound from potential isomers. For example, if N-methylation had occurred on the piperazine ring, the HMBC spectrum would show a correlation from the methyl protons to the adjacent piperazine carbons, a distinctly different pattern than expected for S-methylation.

Isomer/AlternativeDifferentiating Analytical Signature
N-Methyl Isomer HMBC correlation from methyl protons to piperazine carbons.
Unreduced Precursor Presence of an imine carbon signal in the ¹³C NMR spectrum.
Des-chloro Impurity Absence of the characteristic chlorine isotope pattern in MS and simpler aromatic signals in ¹H NMR.
Absolute Structure Confirmation: X-ray Crystallography

While NMR and MS can define the constitution and connectivity of a molecule, they typically cannot determine its absolute three-dimensional structure if chiral centers are present. Single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of both relative and absolute configuration.[12][13][14]

When is it necessary? If the synthesis of this compound creates a stereocenter (for example, at the reduced carbon of the dihydrobenzisothiazole ring), and the product is a single enantiomer, X-ray crystallography would be required to determine its absolute configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the compound of suitable size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step.

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data using an X-ray source.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a 3D model of the molecule. The Flack parameter is a key indicator for determining the absolute structure.[15]

Conclusion

The structural confirmation of a synthetic molecule like this compound is a systematic process that relies on the convergence of data from multiple, orthogonal analytical techniques. High-resolution mass spectrometry provides the foundational confirmation of the molecular formula. A comprehensive suite of 1D and 2D NMR experiments then allows for the meticulous assembly of the molecular skeleton and functional groups. Finally, for chiral molecules, single-crystal X-ray crystallography offers the ultimate confirmation of the absolute three-dimensional structure. By following this rigorous, evidence-based approach, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development activities.

References

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Cross-validation of "S-Methyldihydroziprasidone" analytical methods

Author: BenchChem Technical Support Team. Date: January 2026

A- A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for S-Methyldihydroziprasidone

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides an in-depth comparison and practical instruction for the cross-validation of analytical methods for this compound, a key metabolite and impurity of the atypical antipsychotic agent, Ziprasidone.[1][2] Ensuring that analytical methods yield consistent and reliable results across different laboratories or following significant method changes is a cornerstone of regulatory compliance and product quality.

This document is intended for researchers, analytical scientists, and quality control professionals. It offers a comparative analysis of prevalent analytical techniques, a detailed protocol for method cross-validation, and the scientific rationale underpinning these experimental choices, all grounded in authoritative regulatory guidelines.

Comparing Analytical Techniques for this compound

The analysis of Ziprasidone and its related compounds, including this compound, predominantly relies on chromatographic techniques.[3][4] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS), are the methods of choice due to their specificity, sensitivity, and resolving power.[5][6]

Parameter HPLC-UV UHPLC-MS/MS Rationale for Selection
Specificity Good; relies on chromatographic separation. Potential for co-elution.Excellent; combines chromatographic separation with mass-to-charge ratio identification.UHPLC-MS/MS is superior for complex matrices or when absolute confirmation of identity is required.
Sensitivity (LOD/LOQ) Moderate (ng/mL range).[7]High (pg/mL range).[6]For trace-level impurity quantification, UHPLC-MS/MS is the preferred method.
Linearity Excellent (typically R² > 0.999).[8]Excellent (typically R² > 0.99).[6]Both techniques provide excellent linearity within their respective validated ranges.
Precision (RSD%) Very Good (< 2%).[7]Excellent (< 15% at LLOQ, < 10% for other concentrations).UHPLC-MS/MS often exhibits slightly higher variability at the lower limits of quantification but is still well within regulatory acceptance criteria.
Run Time 15-30 minutes.[8]< 10 minutes.[6]UHPLC offers significantly faster analysis times, increasing sample throughput.
Robustness Good; well-established technology.Good; requires more specialized expertise for operation and maintenance.HPLC-UV is often considered more "rugged" for routine QC environments due to its simplicity.

Expert Insight: The choice between HPLC-UV and UHPLC-MS/MS is dictated by the analytical objective. For routine quality control and assay of the bulk drug, a well-validated HPLC-UV method is often sufficient, cost-effective, and robust.[7] However, for impurity profiling, stability studies where unknown degradants may appear, and bioanalytical studies, the enhanced sensitivity and specificity of UHPLC-MS/MS are indispensable.[6]

The Imperative of Method Cross-Validation

Analytical method cross-validation is a formal process that demonstrates a previously validated analytical method performs equivalently in a different laboratory or with different personnel, equipment, or reagents. It is a critical regulatory requirement when transferring a method between sites.[9][10][11] The goal is to ensure the receiving laboratory can obtain results that are accurate, precise, and comparable to those from the originating laboratory.[12]

The process is governed by international guidelines, primarily the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[13][14][15]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of S-Methyldihydroziprasidone

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of S-Methyldihydroziprasidone, a primary metabolite of the atypical antipsychotic ziprasidone.[1][2] While specific disposal directives for this particular metabolite are not extensively documented, this procedure is synthesized from established principles of laboratory safety, regulatory guidelines for pharmaceutical waste, and the known properties of its parent compound.

The central tenet of this guide is the "precautionary principle." In the absence of explicit hazard data for this compound, it is prudent to handle it with a level of caution appropriate for a novel psychoactive compound and its chemical analogs. This ensures the protection of personnel and the environment.

Hazard Characterization and Waste Classification

The initial and most critical step in any waste disposal procedure is the accurate identification and classification of the waste.[3] This dictates the entire handling, storage, and final disposal pathway.

Properties of this compound and its Parent Compound, Ziprasidone:

PropertyThis compoundZiprasidone (Parent Compound)
Molecular Formula C22H25ClN4OS[4]C21H21ClN4OS[1]
Molecular Weight 428.98 g/mol [4]412.94 g/mol
Classification Metabolite of an atypical antipsychotic[2]Atypical antipsychotic[5]
Controlled Substance Status Not a controlled substanceNot a controlled substance under the DEA's Controlled Substances Act (CSA)[6]
Known Hazards Data not available; presumed to have potential biological activity.May cause allergic skin reaction.[7] Adverse effects from therapeutic use include somnolence, dizziness, and nausea.[7]

Based on the available information, this compound waste should be managed as non-hazardous chemical waste unless it is mixed with a substance that would render it hazardous. However, it is crucial to remember that "non-hazardous" in a regulatory sense does not mean "harmless."[6] All pharmaceutical waste requires careful management to prevent environmental contamination.[8][9]

The following workflow outlines the decision-making process for classifying your this compound waste stream.

Caption: Waste Classification Workflow for this compound.

On-Site Waste Management and Segregation

Proper segregation of waste at the point of generation is fundamental to a safe and compliant laboratory.[3][10] Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

Step-by-Step Segregation and Storage Protocol:
  • Designate a Satellite Accumulation Area (SAA): Identify a specific location within the laboratory, such as a designated portion of a fume hood or a secondary containment cabinet, for the collection of this compound waste.[10] This area must be clearly marked.[10]

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solutions).[11]

    • The container must have a secure, screw-top lid to prevent spills and evaporation.[11] It must be kept closed except when adding waste.[11]

    • Ensure the container is in good condition, free from cracks or leaks.[11]

  • Label the Waste Container Immediately: Before any waste is added, affix a "Hazardous Waste" label (as a best practice for chemical waste, even if classified as non-hazardous pharmaceutical) to the container.[10][11] The label must include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).[11]

    • A list of all components in the container, including solvents, with their approximate percentages.[10]

    • The date when waste was first added (accumulation start date).[10]

    • The associated hazards (e.g., "Toxic," "Handle with Care").[10]

  • Segregate from Incompatible Wastes: Store the this compound waste container away from incompatible chemicals. For example, do not store it alongside strong acids or bases.[10]

The following diagram illustrates the proper setup for on-site waste accumulation.

G cluster_0 Satellite Accumulation Area (SAA) cluster_1 Laboratory Bench WasteContainer Properly Labeled Waste Container - Secure Lid - Compatible Material SecondaryContainment Secondary Containment Tray Experiment Experiment Generating This compound Waste Experiment->WasteContainer Add Waste

Caption: On-site Waste Accumulation Setup.

Disposal Procedures for Different Forms of Waste

The physical form of the this compound waste dictates the specific handling procedures.

A. Solid Waste (Pure Compound, Contaminated Labware)
  • Unused or Expired Compound: If the compound is in its pure, solid form, it should be transferred directly into the designated, labeled waste container.

  • Contaminated Labware: Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be placed in a sealed, labeled bag or container designated for solid chemical waste.[12] If glassware is grossly contaminated, it should be decontaminated if possible or disposed of as hazardous waste.[11][13] Empty stock containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste.[11][12] The rinsed container can then typically be disposed of in the regular trash.[11][12]

B. Aqueous and Solvent-Based Solutions
  • Collection: Carefully pour liquid waste into the designated liquid waste container using a funnel to prevent spills.

  • pH Neutralization: If the waste is acidic or basic due to other components, it should not be neutralized in the waste container unless this is a specifically approved procedure by your institution's Environmental Health & Safety (EHS) department. Generally, different pH wastes should be collected in separate containers.

  • ABSOLUTELY NO DRAIN DISPOSAL: Under no circumstances should this compound or any other pharmaceutical waste be poured down the sink.[14][15] The U.S. Environmental Protection Agency (EPA) has banned the sewering of hazardous waste pharmaceuticals, and it is strongly discouraged for all pharmaceutical waste to prevent contamination of waterways.[8][14][15]

Final Disposal Protocol

The final step is the removal and disposal of the accumulated waste from your facility. This must be handled by trained professionals.

  • Schedule a Waste Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically one year for partially filled containers), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][10]

  • Documentation: Ensure all necessary paperwork, such as waste profiles or manifests, is completed accurately as required by your institution and the waste vendor.

  • Professional Disposal: The licensed waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common and recommended disposal method for pharmaceutical waste is incineration at high temperatures, which ensures the complete destruction of the active compound.[15][16]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and laboratory safety.

References

  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24). Available at: [Link]

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  • Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. Available at: [Link]

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  • EPA Hazardous Pharmaceutical Waste Management Overview!! - Secure Waste. (2026, January 7). Available at: [Link]

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  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org. Available at: [Link]

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  • Ziprasidone | C21H21ClN4OS | CID 60854. PubChem - NIH. Available at: [Link]

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Navigating the Handling of S-Methyldihydroziprasidone: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

The responsible advancement of pharmaceutical research necessitates an unwavering commitment to safety. This guide provides essential, direct guidance on the appropriate personal protective equipment (PPE) and handling procedures for S-Methyldihydroziprasidone, a metabolite of the atypical antipsychotic Ziprasidone.[1][2] As a Senior Application Scientist, my aim is to distill complex safety protocols into a clear, actionable framework, empowering you to work with confidence and security. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety in your laboratory.

Understanding the Compound: A Prerequisite for Safety

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a systematic approach to minimizing or eliminating exposure to hazards. Personal protective equipment, while essential, is the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (e.g., Design processes to avoid using the powdered form) Substitution Substitution (Not applicable for a specific research compound) Elimination->Substitution Engineering Engineering Controls (e.g., Fume hoods, glove boxes) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, designated work areas) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls illustrates the preferred order of risk reduction strategies, from most to least effective.

Personal Protective Equipment (PPE): Your Essential Barrier

When handling this compound, particularly in its solid, powdered form, a comprehensive PPE ensemble is mandatory to prevent inhalation, dermal, and ocular exposure.[8]

PPE ComponentSpecifications and Rationale
Respiratory Protection An N95 or higher-rated respirator is essential to prevent the inhalation of fine powder particles. For higher-risk procedures or in the absence of adequate engineering controls, a powered air-purifying respirator (PAPR) should be considered.
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashes or significant powder aerosolization.
Hand Protection Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. Nitrile provides good chemical resistance for short-term handling.
Body Protection A disposable, solid-front laboratory coat with tight-fitting cuffs is required. For larger quantities or tasks with a higher potential for contamination, a disposable gown made of a low-permeability fabric should be worn.
Foot Protection Closed-toe shoes are mandatory in any laboratory setting. Shoe covers should be worn when handling significant quantities of the powder to prevent tracking contamination outside the work area.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is the bedrock of safe handling. This step-by-step guide outlines the critical procedures for working with this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and access-restricted area.

  • Consult the supplier's documentation for specific storage temperature recommendations.

Handling Powdered this compound

Causality: The primary risk associated with powdered active pharmaceutical ingredients (APIs) is the generation of airborne dust, which can be easily inhaled or can cross-contaminate surfaces.[5][6][7]

Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Aliquoting: All handling of the powdered compound must be performed within a certified chemical fume hood or a glove box to contain any airborne particles.[9] Use anti-static weigh boats and tools to minimize powder dispersal.

  • Solubilization: If preparing a solution, add the solvent to the powder slowly to avoid splashing. Cap the container securely before mixing or vortexing.

Spill Management

Causality: Accidental spills can lead to significant exposure if not managed promptly and correctly. A well-rehearsed spill response plan is crucial for mitigating this risk.[10][11][12]

Protocol:

  • Immediate Response:

    • Alert others in the immediate vicinity.

    • If the spill is large or involves a volatile solvent, evacuate the area and notify the appropriate safety personnel.[11][12]

  • Small Spill Cleanup (Powder):

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[10]

    • Carefully scoop the material into a sealable plastic bag.[10][13]

    • Clean the spill area with a detergent solution and then wipe with 70% ethanol.[12]

    • Place all contaminated materials into the sealable bag for disposal as hazardous waste.[10][13]

  • Small Spill Cleanup (Solution):

    • Absorb the spill with an inert absorbent material (e.g., spill pads, vermiculite).[10][11]

    • Collect the absorbent material into a sealable plastic bag.[10][11]

    • Clean the spill area with a detergent solution and then wipe with 70% ethanol.[12]

    • Dispose of all contaminated materials as hazardous chemical waste.[10][13]

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of pharmaceutical waste is strictly regulated to protect human health and the environment.[14][15][16][17]

Protocol:

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, bench paper, weigh boats, contaminated absorbent materials) must be collected in a designated, clearly labeled hazardous waste container.[10][13]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this waste down the drain.[16]

    • Sharps: Any sharps (e.g., needles, razor blades) contaminated with the compound must be disposed of in a designated sharps container.[14]

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[14][15]

By adhering to these protocols, you contribute to a robust safety culture that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs.
  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • California State University Monterey Bay. (n.d.). Chemical Spill Procedures.
  • National Center for Biotechnology Information. (n.d.). Ziprasidone. PubChem.
  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
  • Schematic. (2025, January 9). How to Improve Powder Handling in Pharma Production. Techno Blog.
  • International Journal of Pharmaceutical Compounding. (2014). Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety. PubMed.
  • University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes.
  • Pharmaceutical Technology. (2018, August 9). What is powder containment and why is it vital for the pharmaceutical industry?.
  • Powder-Solutions Inc. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • Medline. (2015, February 28). SAFETY DATA SHEET.
  • Biosynth. (2022, April 28). Safety Data Sheet.
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  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained.
  • ChemicalBook. (n.d.). Ziprasidone CAS#: 146939-27-7.
  • Pharmaffiliates. (n.d.). Ziprasidone-impurities.
  • electronic Medicines Compendium (emc). (2016, January 20). GEODON 20 mg/ml powder and solvent for solution for injection.
  • Prakash, C., et al. (1997). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. PubMed.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • American Society of Health-System Pharmacists. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications.
  • National Center for Biotechnology Information. (n.d.). S-Methyl-dihydro-zip-SO. PubChem.
  • Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET.
  • MsdsDigital.com. (n.d.). SAFETY DATA SHEET.
  • Axios Research. (n.d.). S-Methyl Dihydro Ziprasidone.
  • IN.gov. (n.d.). MATERIAL SAFETY DATA SHEET.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Mehta, U. M., et al. (2020). Personal protective equipment in the emergency room and schizophrenia - Implications beyond safety. PubMed Central.
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  • ResearchGate. (2025, August 7). Selection of employee personal protective equipment based on aggressive behavior in pediatric neuropsychiatry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.